molecular formula C14H24N4O4 B10818697 JHU-083

JHU-083

Cat. No.: B10818697
M. Wt: 312.36 g/mol
InChI Key: YZRCHOFKIPHQBW-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JHU-083 is a useful research compound. Its molecular formula is C14H24N4O4 and its molecular weight is 312.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRCHOFKIPHQBW-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JHU-083 Mechanism of Action in Glioma Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JHU-083 is a systemically-available prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). In the context of glioma, particularly models with isocitrate dehydrogenase (IDH) mutations, this compound demonstrates significant anti-tumor efficacy. Its mechanism of action is centered on the disruption of glutamine metabolism, which in turn inhibits the mTORC1 signaling pathway and impairs de novo purine biosynthesis. This dual effect leads to a halt in the cell cycle and a reduction in tumor growth. This document provides an in-depth overview of the molecular mechanisms, experimental validation, and key data supporting the therapeutic potential of this compound in glioma.

Core Mechanism of Action

This compound functions as a broad-spectrum inhibitor of enzymes that utilize glutamine as a nitrogen donor. This systemic antagonism of glutamine metabolism in glioma cells leads to two primary downstream anti-tumor effects: disruption of mTOR signaling and impairment of nucleotide synthesis.

Disruption of mTOR Signaling

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. In glioma cells, this compound treatment leads to the downregulation of the mTORC1 signaling cascade. This is evidenced by a decrease in the phosphorylation of key downstream effectors such as the ribosomal protein S6 (pS6).[1][2][3] The inhibition of mTORC1 signaling by this compound appears to be independent of TSC2 modulation.[1][2][3] A significant consequence of mTORC1 inhibition is the reduced expression of Cyclin D1, a crucial protein for cell cycle progression from the G0/G1 to the S phase.[1][2][3] This reduction in Cyclin D1 is a primary contributor to the observed cell cycle arrest.

Impairment of Purine Biosynthesis

Glutamine is an essential nitrogen donor for the de novo synthesis of purines, the building blocks of DNA and RNA. By acting as a glutamine antagonist, this compound inhibits purine biosynthesis, leading to a depletion of the nucleotide pool necessary for DNA replication and cell proliferation.[1] This is supported by rescue experiments where the addition of guanine, a purine nucleobase, partially restores glioma cell growth and mTOR signaling in the presence of this compound.[1][2][3]

The following diagram illustrates the core signaling pathway affected by this compound in glioma cells.

JHU083_Mechanism This compound Signaling Pathway in Glioma Cells cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Glutamine_Metabolism Glutamine-Dependent Biosynthesis This compound->Glutamine_Metabolism inhibits Glutamine Glutamine Glutamine->Glutamine_Metabolism Purine_Synthesis De Novo Purine Synthesis Glutamine_Metabolism->Purine_Synthesis mTORC1 mTORC1 Glutamine_Metabolism->mTORC1 activates Cell_Growth Cell Growth and Proliferation Purine_Synthesis->Cell_Growth pS6 pS6 mTORC1->pS6 phosphorylates CyclinD1 Cyclin D1 mTORC1->CyclinD1 upregulates Cell_Cycle_Progression G1/S Phase Progression CyclinD1->Cell_Cycle_Progression Cell_Cycle_Progression->Cell_Growth Guanine Guanine (Rescue) Guanine->Purine_Synthesis rescues Experimental_Workflow General Experimental Workflow for this compound Evaluation Cell_Culture Glioma Cell Culture (IDH-mutant and wild-type) In_Vitro_Assays In Vitro Assays Cell_Culture->In_Vitro_Assays In_Vivo_Model Orthotopic Mouse Model Cell_Culture->In_Vivo_Model Cell_Viability Cell Viability (IC50 Determination) In_Vitro_Assays->Cell_Viability Metabolomics Metabolite Profiling (ATP, Lactate, etc.) In_Vitro_Assays->Metabolomics Western_Blot Protein Expression Analysis (mTOR Pathway) In_Vitro_Assays->Western_Blot Cell_Cycle Cell Cycle Analysis (G0/G1 Arrest) In_Vitro_Assays->Cell_Cycle Tumor_Implantation Intracranial Implantation of Glioma Cells In_Vivo_Model->Tumor_Implantation JHU083_Treatment Systemic this compound Administration Tumor_Implantation->JHU083_Treatment Survival_Analysis Survival Analysis and Tumor Burden Assessment JHU083_Treatment->Survival_Analysis Logical_Relationship Logical Relationship of this compound's Effects JHU083 This compound Administration Glutamine_Antagonism Glutamine Antagonism JHU083->Glutamine_Antagonism Metabolic_Disruption Metabolic Disruption Glutamine_Antagonism->Metabolic_Disruption Signaling_Inhibition Signaling Pathway Inhibition Glutamine_Antagonism->Signaling_Inhibition Reduced_ATP Reduced ATP, Glu, Lactate Metabolic_Disruption->Reduced_ATP Impaired_Purines Impaired Purine Synthesis Metabolic_Disruption->Impaired_Purines mTORC1_Downregulation mTORC1 Downregulation Signaling_Inhibition->mTORC1_Downregulation Reduced_Proliferation Reduced Proliferation Impaired_Purines->Reduced_Proliferation CyclinD1_Reduction Cyclin D1 Reduction mTORC1_Downregulation->CyclinD1_Reduction G1_Arrest G0/G1 Cell Cycle Arrest CyclinD1_Reduction->G1_Arrest Cellular_Outcomes Cellular Outcomes G1_Arrest->Reduced_Proliferation Reduced_Proliferation->Cellular_Outcomes

References

What is the difference between JHU-083 and DON?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Glutamine Antagonists JHU-083 and DON

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive comparison of two pivotal glutamine antagonists: 6-Diazo-5-oxo-L-norleucine (DON) and its prodrug, this compound. While both compounds effectively target glutamine metabolism, a critical pathway for the proliferation of cancer cells and the activation of immune cells, they exhibit significant differences in their pharmacological profiles. DON, a naturally occurring antibiotic, has demonstrated robust anti-cancer efficacy in preclinical and early clinical studies. However, its clinical development has been hampered by dose-limiting toxicities, particularly gastrointestinal issues.[1][2] this compound was engineered as a prodrug of DON to circumvent these limitations. By masking the active sites of DON, this compound exhibits improved oral bioavailability and preferential activation within the tumor microenvironment, thereby enhancing its therapeutic index.[3][4]

This guide will delve into the core differences between these two molecules, presenting their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate them. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structures and Core Differences

DON is a structural analog of L-glutamine.[5] this compound is a dual-promoiety prodrug of DON, where the carboxylic acid and amino groups are masked.[4] This modification is designed to increase its stability in plasma and enhance its delivery to target tissues, such as the brain and tumors, before being enzymatically converted to the active DON molecule.[2][6]

Mechanism of Action

Both this compound (upon conversion to DON) and DON function as irreversible, competitive inhibitors of a broad range of glutamine-utilizing enzymes.[1] Their primary mechanism involves binding to the glutamine-binding site of these enzymes, leading to the disruption of critical metabolic pathways essential for rapidly proliferating cells.

Inhibition of Glutaminolysis and Amidotransferases

The primary targets of DON are glutaminase (GLS) and various glutamine amidotransferases.[1] Glutaminase is the enzyme that catalyzes the conversion of glutamine to glutamate, a key step in the tricarboxylic acid (TCA) cycle for anaplerosis. Glutamine amidotransferases are crucial for the de novo synthesis of purines and pyrimidines, as well as the production of other essential molecules like hexosamines.[1] By inhibiting these enzymes, DON effectively starves cancer cells of the necessary building blocks for nucleotide synthesis and energy production.

Disruption of mTOR Signaling

A significant consequence of glutamine antagonism by this compound and DON is the downregulation of the mTOR (mechanistic target of rapamycin) signaling pathway.[7][8][9] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition by these compounds is linked to the reduction in purine biosynthesis, leading to cell cycle arrest and decreased expression of proteins like Cyclin D1.[7][9]

Impairment of Purine Biosynthesis

DON is a potent inhibitor of de novo purine synthesis by blocking multiple enzymatic steps that require glutamine as a nitrogen donor.[1] This leads to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, thereby halting cell proliferation.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and DON, providing a comparative overview of their potency and therapeutic application in preclinical models.

Table 1: In Vitro Efficacy (IC50/EC50 Values)
CompoundCell LineAssay TypeIC50/EC50 ValueReference
This compound GBM6Cell Viability~6-11 µM[9]
U251Cell Viability~6-11 µM[9]
SB28Cell Viability~6-11 µM[9]
MB49Cell ViabilityDose-dependent reduction[11]
DON cKGA (kidney-type glutaminase)Enzyme Activity~1 mM[12]
NIH 3T3 (mouse fibroblast)Cell Viability>1000 µM[5]
Rat Dermal FibroblastsCell Proliferation232.5 µM[5]
P493B LymphomaCell Viability10.0 ± 0.11 µM[13]
Prodrug of DON (Compound 6)P493B LymphomaCell Viability5.0 ± 0.12 µM
Table 2: In Vivo Dosing and Administration
CompoundAnimal ModelTumor ModelDosageAdministration RouteRegimenOutcomeReference
This compound Athymic Nude MiceOrthotopic IDH1R132H Glioma1.9 mg/kgIntraperitoneal5 days/week for 3 weeks, then 2 days/weekNo significant survival benefit[7]
Athymic Nude MiceOrthotopic IDH1R132H Glioma25 mg/kgIntraperitoneal2 days/weekImproved survival[7]
Athymic Nude MiceD425MED Medulloblastoma20 mg/kgOral GavageTwice weeklyExtended survival[14]
C57BL/6 MicemCB DNp53 MYC Medulloblastoma20 mg/kgOral GavageNot specifiedExtended survival[14]
DON Male MiceNot Applicable (Clastogenic activity)0.1, 1, 10, 100, 500 mg/kgIntravenousSingle dosePositive for micronucleus formation at ≥10 mg/kg[12]
MiceNot Applicable (Hepatic Damage Study)25 µg/kg/dayOral GavageDaily for 30 or 90 daysNot specified[15]
PigletsNot Applicable (Toxicity Study)>1 mg/kgDietaryNot specifiedVomiting, diarrhea, growth retardation[16]
PigletsNot Applicable (Toxicity Study)>10 mg/kgDietaryNot specifiedImmunosuppression, death[16]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating this compound and DON.

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound and DON on the growth and proliferation of cancer cells.

Protocol Outline (based on AlamarBlue and Crystal Violet assays):

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of this compound or DON. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).

  • Viability/Proliferation Measurement:

    • AlamarBlue Assay: Add AlamarBlue reagent to each well and incubate for 2-4 hours. Measure fluorescence or absorbance to determine cell viability.

    • Crystal Violet Assay: Fix the cells with a suitable fixative (e.g., methanol), stain with 0.5% crystal violet solution, wash to remove excess stain, and then solubilize the stain. Measure the absorbance to quantify cell number.

    • BrdU Incorporation Assay: Measure DNA synthesis by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into the DNA of proliferating cells according to the manufacturer's instructions.

Western Blot Analysis

Objective: To assess the effect of this compound and DON on the expression and phosphorylation of key proteins in signaling pathways (e.g., mTOR pathway).

Protocol Outline:

  • Cell Lysis: Treat cells with this compound or DON for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-S6, Cyclin D1, Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy Studies in Murine Models

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound and DON in animal models.

Protocol Outline (based on orthotopic glioma model):

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice) for xenograft studies.

  • Tumor Cell Implantation: Stereotactically implant cancer cells (e.g., BT142 glioma cells) into the brains of the mice.

  • Randomization and Treatment: After a few days to allow for tumor establishment, randomize the mice into treatment and control groups. Administer this compound or DON at the specified dose and schedule via the chosen route (e.g., intraperitoneal injection, oral gavage). The control group receives a vehicle solution.

  • Monitoring: Monitor the animals daily for signs of toxicity, including weight loss and behavioral changes.

  • Efficacy Assessment: Monitor tumor growth (if applicable with imaging) and overall survival.

  • Endpoint: Euthanize the animals when they meet predefined humane endpoints or at the end of the study.

  • Statistical Analysis: Analyze survival data using Kaplan-Meier curves and the log-rank test.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and DON.

mTOR_Signaling_Pathway cluster_inhibition Inhibition by this compound/DON cluster_pathway mTOR Signaling This compound/DON This compound/DON Glutaminase Glutaminase This compound/DON->Glutaminase Amidotransferases Amidotransferases This compound/DON->Amidotransferases Glutamine Glutamine Glutamine->Glutaminase Glutamine->Amidotransferases Glutamate Glutamate Glutaminase->Glutamate Purine Synthesis Purine Synthesis Amidotransferases->Purine Synthesis mTORC1 mTORC1 Purine Synthesis->mTORC1 S6K p70 S6 Kinase mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cyclin D1 Cyclin D1 mTORC1->Cyclin D1 Cell Growth & Proliferation Cell Growth & Proliferation S6K->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation Cyclin D1->Cell Growth & Proliferation

Caption: this compound/DON inhibits mTORC1 signaling by disrupting glutamine metabolism.

Purine_Synthesis_Inhibition cluster_inhibition Inhibition by this compound/DON cluster_pathway De Novo Purine Synthesis This compound/DON This compound/DON This compound/DON->Glutamine-PRPP\nAmidotransferase Multiple Steps\n(Glutamine-dependent) Multiple Steps (Glutamine-dependent) This compound/DON->Multiple Steps\n(Glutamine-dependent) PRPP PRPP Phosphoribosylamine Phosphoribosylamine PRPP->Phosphoribosylamine Glutamine Glutamine Glutamine->Phosphoribosylamine Phosphoribosylamine->Multiple Steps\n(Glutamine-dependent) IMP Inosine Monophosphate (IMP) Multiple Steps\n(Glutamine-dependent)->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP DNA & RNA Synthesis DNA & RNA Synthesis AMP->DNA & RNA Synthesis GMP->DNA & RNA Synthesis

Caption: this compound/DON blocks de novo purine synthesis at multiple glutamine-dependent steps.

Experimental Workflow Diagram

In_Vivo_Efficacy_Workflow cluster_workflow In Vivo Efficacy Study Workflow start Start implant Orthotopic Tumor Cell Implantation start->implant randomize Randomize Mice implant->randomize treat Administer this compound/DON or Vehicle randomize->treat monitor Monitor Toxicity & Survival treat->monitor endpoint Humane Endpoint or Study Conclusion monitor->endpoint analyze Analyze Data (Kaplan-Meier) endpoint->analyze end End analyze->end

Caption: Workflow for assessing the in vivo efficacy of this compound and DON.

Conclusion

This compound represents a significant advancement in the development of glutamine antagonist therapies. By acting as a prodrug of DON, it retains the broad and potent anti-metabolic activity of its parent compound while offering a more favorable pharmacokinetic and safety profile. The ability of this compound to be orally administered and to preferentially target tumor tissues makes it a highly promising candidate for further clinical investigation, particularly for cancers that are heavily reliant on glutamine metabolism. The in-depth understanding of the distinct properties of this compound and DON is crucial for designing effective therapeutic strategies and advancing the field of cancer metabolism.

References

JHU-083: A Technical Guide to a Novel Glutaminase Inhibitor Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHU-083 is a novel, orally bioavailable prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] By targeting glutamine metabolism, this compound has demonstrated significant anti-tumor efficacy in a range of preclinical cancer models, including those of the central nervous system.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating its effects on cellular signaling pathways.

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a strong dependence on glutamine for survival and proliferation.[4][5] Glutamine serves as a key anaplerotic source for the tricarboxylic acid (TCA) cycle, a precursor for nucleotide and amino acid biosynthesis, and a regulator of cellular redox homeostasis.[4][6] This dependency presents a therapeutic window for targeting glutamine metabolism. This compound was developed as a prodrug of DON to improve its pharmacokinetic properties and tumor-selective activation.[2][7] It has shown promise in preclinical studies of various cancers, including glioma, medulloblastoma, colon cancer, lymphoma, and melanoma.[2][6][7]

Mechanism of Action

This compound is designed to be systemically stable and activated to its active form, DON, preferentially within the tumor microenvironment.[7][8] DON is a broad-spectrum glutamine antagonist that covalently modifies and irreversibly inhibits a range of glutamine-utilizing enzymes, most notably glutaminase (GLS).[9]

By inhibiting glutaminase, this compound blocks the conversion of glutamine to glutamate, leading to several downstream effects:

  • Disruption of the TCA Cycle: Depletion of glutamate, a key anaplerotic substrate, impairs the TCA cycle, leading to reduced ATP production.[4][6]

  • Inhibition of Nucleotide Biosynthesis: Glutamine is a nitrogen donor for the synthesis of purines and pyrimidines. Inhibition of glutamine-dependent enzymes disrupts this process, leading to cell cycle arrest.

  • Modulation of the mTOR Signaling Pathway: this compound has been shown to disrupt the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4][6] This is evidenced by the downregulation of phosphorylated S6 ribosomal protein (pS6) and Cyclin D1.[6][10]

  • Alteration of the Tumor Microenvironment: this compound can reprogram immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory phenotype, enhancing the anti-tumor immune response.[8]

The following diagram illustrates the activation and mechanism of action of this compound.

JHU083_Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cancer Cell JHU083 This compound (Prodrug) Activation Enzymatic Activation JHU083->Activation Delivery DON DON (Active Drug) Activation->DON Glutaminase Glutaminase (GLS) & other Gln-utilizing enzymes DON->Glutaminase Inhibition mTOR mTOR Signaling DON->mTOR Inhibition Glutamate Glutamate Glutamine Glutamine Glutamine->Glutamate Blocked Nucleotide Nucleotide Synthesis Glutamine->Nucleotide TCA TCA Cycle Anaplerosis Glutamate->TCA Proliferation Cell Proliferation & Survival TCA->Proliferation Energy Nucleotide->Proliferation Building blocks mTOR->Proliferation Growth signals

This compound Activation and Mechanism of Action.

Quantitative Data

In Vitro Efficacy
Cell LineCancer TypeReported EffectConcentrationCitation
BT142Glioma (IDH1 mutant)Reduced cell viabilityNot specified[6]
Br23cGliomaReduced cell viabilityNot specified[6]
D425MEDMedulloblastoma (MYC-amplified)Increased apoptosis10 µM[11]
Various MYC-expressing Medulloblastoma cell linesMedulloblastomaIncreased cleaved-PARP expression10 µM[11]
In Vivo Efficacy & Pharmacokinetics

This compound has demonstrated significant in vivo anti-tumor activity in various mouse models.

Animal ModelCancer TypeDosing RegimenKey FindingsCitation
Athymic nude mice with orthotopic BT142 xenograftsGlioma (IDH1 mutant)25 mg/kg, intraperitoneal, 2x/weekIncreased survival[6]
Athymic nude mice with orthotopic D425MED xenograftsMedulloblastoma (MYC-amplified)20 mg/kg, oral gavage, 2x/weekIncreased median survival from 21 to 28 days[11]
C57BL/6 mice with orthotopic mCB DNp53 MYC xenograftsMedulloblastomaNot specifiedExtended survival[11]
Mice modelsColon cancer, lymphoma, melanomaNot specifiedReduced tumor growth and improved survival[7]

Pharmacokinetic studies have shown that this compound effectively penetrates the brain and delivers the active drug, DON.

ParameterValueAnimal ModelDosingCitation
DON concentration in brain (1h post-dose)8-12 nmol/gAthymic nude mice20 mg/kg this compound (DON-equivalent), single oral gavage[11]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and bioavailability are not consistently reported in a structured format in the reviewed literature.

Experimental Protocols

Cell Viability Assay (alamarBlue)

This protocol is adapted from standard alamarBlue assays and studies utilizing this compound.[6][12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the this compound solutions or vehicle control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • alamarBlue Addition: Add 10 µL of alamarBlue reagent to each well.

  • Incubation with Reagent: Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blotting for mTOR Signaling Proteins

This protocol is for the detection of key proteins in the mTOR signaling pathway, such as pS6 and Cyclin D1, following this compound treatment.[6][11]

  • Cell Lysis: Treat cells with this compound for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pS6 (Ser235/236), Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Glutaminase Activity Assay

This is a general protocol for a colorimetric glutaminase activity assay that can be adapted for use with this compound.[13]

  • Sample Preparation: Prepare cell or tissue lysates in an appropriate assay buffer.

  • Reaction Mix: Prepare a reaction mix containing L-glutamine as the substrate.

  • Incubation: Add the sample to the reaction mix and incubate at 37°C for a set period (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the amount of glutamate or ammonia produced using a colorimetric or fluorometric method. Commercial kits are available for this purpose.

  • Data Analysis: Calculate glutaminase activity based on a standard curve. To test the inhibitory effect of this compound, pre-incubate the lysates with varying concentrations of the compound before adding the substrate.

In Vivo Animal Studies

The following is a representative protocol for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[6][11]

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice) for xenograft studies.

  • Tumor Implantation: Orthotopically implant cancer cells (e.g., 3 x 10^5 BT142 cells) into the appropriate organ (e.g., brain).

  • Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer this compound at the desired dose and schedule (e.g., 25 mg/kg, intraperitoneally, twice weekly). This compound is typically dissolved in sterile PBS.

  • Monitoring: Monitor tumor growth and the health of the animals regularly (e.g., daily). Body weight should be recorded to assess toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or when animals show signs of distress.

  • Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests. Tumor tissue can be collected for further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

mTOR_Signaling Glutamine Glutamine mTORC1 mTORC1 Glutamine->mTORC1 Activates JHU083 This compound (DON) JHU083->mTORC1 Inhibits pS6K p70S6K mTORC1->pS6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CyclinD1 Cyclin D1 mTORC1->CyclinD1 Regulates pS6 pS6 pS6K->pS6 ProteinSynth Protein Synthesis pS6->ProteinSynth EIF4EBP1->ProteinSynth Inhibits CellCycle Cell Cycle Progression (G1 to S phase) CyclinD1->CellCycle

Impact of this compound on the mTOR Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines Select Cancer Cell Lines ViabilityAssay Cell Viability Assay (e.g., alamarBlue) CellLines->ViabilityAssay MechanismStudies Mechanism of Action Studies CellLines->MechanismStudies IC50 Determine IC50 ViabilityAssay->IC50 AnimalModel Select Animal Model (e.g., Xenograft) IC50->AnimalModel Inform dose selection WesternBlot Western Blot (mTOR pathway) MechanismStudies->WesternBlot GlutaminaseAssay Glutaminase Activity Assay MechanismStudies->GlutaminaseAssay Treatment This compound Treatment AnimalModel->Treatment Efficacy Assess Efficacy (Tumor growth, Survival) Treatment->Efficacy PK Pharmacokinetics Treatment->PK

Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a promising glutaminase inhibitor prodrug with potent anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action, centered on the disruption of glutamine metabolism and the mTOR signaling pathway, provides a strong rationale for its continued development. This technical guide offers a comprehensive overview of the current knowledge on this compound, providing valuable data and protocols to aid researchers and drug developers in their evaluation of this novel therapeutic agent. Further studies are warranted to fully elucidate its clinical potential.

References

JHU-083: A Novel Glutamine Antagonist Reprogramming Cancer Metabolism and the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JHU-083 is a novel, brain-penetrant prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) that is demonstrating significant promise in preclinical cancer models. By targeting the metabolic addiction of cancer cells to glutamine, this compound not only directly inhibits tumor growth but also favorably remodels the tumor microenvironment, converting immunosuppressive cell types into potent anti-tumor effectors. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with this compound, offering a valuable resource for researchers and drug development professionals in oncology.

Introduction: Targeting Cancer's Glutamine Addiction

Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survival. One of the key metabolic dependencies is on the amino acid glutamine, which serves as a crucial source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, as well as for maintaining redox balance.[1] This "glutamine addiction" presents a therapeutic vulnerability. This compound is a systemically administered small molecule that becomes activated to its potent glutamine antagonist form, DON, preferentially within the tumor microenvironment.[2][3] This targeted activation minimizes systemic toxicity, a significant limitation of earlier glutamine-targeting agents.[2]

Mechanism of Action

This compound exerts its anti-cancer effects through a multifaceted mechanism that involves both direct action on tumor cells and modulation of the tumor microenvironment.

Direct Inhibition of Tumor Cell Metabolism

Once activated, this compound competitively inhibits multiple enzymes that utilize glutamine as a substrate. This leads to a global disruption of glutamine-dependent metabolic pathways, including:

  • Purine and Pyrimidine Biosynthesis: By blocking the nitrogen transfer from glutamine, this compound impairs the de novo synthesis of nucleotides, which are essential for DNA and RNA replication.[1][4] This leads to cell cycle arrest and reduced proliferation.[4]

  • Tricarboxylic Acid (TCA) Cycle Anaplerosis: Glutamine is a major anaplerotic substrate for the TCA cycle in cancer cells. This compound's inhibition of glutaminolysis disrupts the TCA cycle, leading to reduced ATP production and an accumulation of reactive oxygen species.[5][6]

  • mTORC1 Signaling: this compound has been shown to downregulate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[4][7] This effect is, at least in part, mediated by the disruption of purine metabolism.[4]

Reprogramming the Tumor Microenvironment

This compound's impact extends beyond the cancer cells to the surrounding tumor microenvironment (TME). A key effect is the reprogramming of immunosuppressive tumor-associated macrophages (TAMs).

  • TAM Repolarization: this compound treatment leads to a shift in TAMs from an immunosuppressive M2-like phenotype to a pro-inflammatory and anti-tumoral M1-like phenotype.[5][8] These reprogrammed TAMs exhibit increased phagocytic activity against tumor cells.[5][6]

  • Enhanced T-Cell and NK Cell Activity: The reprogrammed TAMs, in turn, help recruit and activate tumor-killing T-cells and natural killer (NK) cells to the tumor site.[2][9]

  • Modulation of T-Cell Phenotype: this compound promotes a stem cell-like phenotype in CD8+ T cells and decreases the abundance of regulatory T cells (Tregs), further enhancing the anti-tumor immune response.[5][6][10]

Preclinical Efficacy: Quantitative Data

This compound has demonstrated significant anti-tumor efficacy across a range of preclinical cancer models.

Cancer Model Metric Result Citation
Malignant Glioma (orthotopic IDH1mut model)SurvivalExtended survival[4][7]
Prostate and Bladder Cancer (syngeneic mouse models)Tumor GrowthSignificant tumor regression[5][8]
Colon Cancer, Lymphoma, Melanoma (mice models)Tumor Growth & SurvivalSignificantly reduced tumor growth and improved survival[3]
Triple-Negative Breast CancerMDSC InfiltrationSignificantly reduced[11]
Adrenocortical CarcinomaTumor ResponseRobust anti-tumor responses[11]
Cellular/Metabolic Effect Cell Lines Observation Citation
DNA Synthesis (BrdU incorporation)BT142 and Br23c (glioma)Decreased[1][4]
Metabolite Levels (ATP, Glu, Lactate)BT142 and Br23c (glioma)Reduced[1][4]
Glutathione LevelsBT142 and Br23c (glioma)Reduced[1][4]
Protein Expression (pS6)Intracranial IDH1 mut glioma modelReduced[4][7]
Protein Expression (HIF-1α, c-MYC phosphorylation)Tumor CellsReduced[5][12]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon the research conducted with this compound. While specific, step-by-step protocols are found within the supplementary materials of the primary research articles, the following outlines the general methodologies employed.

Cell Proliferation and Viability Assays
  • Method: Cancer cell lines are seeded in multi-well plates and treated with varying concentrations of this compound. Cell proliferation can be assessed using assays such as BrdU incorporation, which measures DNA synthesis, or by direct cell counting.[1][4] Cell viability is often determined using assays like MTT or CellTiter-Glo.

  • Data Analysis: IC50 values are calculated to determine the concentration of this compound required to inhibit 50% of cell growth.

In Vivo Tumor Xenograft and Syngeneic Models
  • Method: Human cancer cells (xenograft) or murine cancer cells (syngeneic) are implanted subcutaneously or orthotopically into immunocompromised or immunocompetent mice, respectively. Once tumors are established, mice are treated with this compound or a vehicle control via intraperitoneal injection or oral gavage. Tumor volume is measured regularly, and survival is monitored.[3][4]

  • Data Analysis: Tumor growth curves are generated to compare the efficacy of this compound to the control. Survival data is often presented using Kaplan-Meier curves.

Metabolic Flux Analysis
  • Method: Stable isotope tracing using 13C-labeled glutamine is employed to track the fate of glutamine carbons through various metabolic pathways. Cells are cultured with the labeled substrate, and metabolites are extracted and analyzed by mass spectrometry.

  • Data Analysis: The fractional contribution of glutamine to different metabolic pools is calculated to understand how this compound alters metabolic fluxes.

Seahorse XF Analysis
  • Method: A Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cancer cells in real-time. These measurements provide insights into mitochondrial respiration and glycolysis, respectively.

  • Data Analysis: Changes in OCR and ECAR in response to this compound treatment reveal its impact on cellular bioenergetics.

Flow Cytometry for Immune Cell Profiling
  • Method: Tumors from treated and control animals are dissociated into single-cell suspensions. The cells are then stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD11b, F4/80, CD8, FoxP3) and analyzed by flow cytometry.[8]

  • Data Analysis: The percentage and absolute number of different immune cell populations within the tumor microenvironment are quantified to assess the immunological effects of this compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound is essential for a clear understanding of its mechanism of action.

JHU083_Mechanism_of_Action cluster_0 This compound (Prodrug) cluster_1 Tumor Microenvironment cluster_2 Tumor Cell cluster_3 Tumor-Associated Macrophage (TAM) cluster_4 Immune Response JHU083 This compound Activation Activation to DON JHU083->Activation GlutamineEnzymes Glutamine-Utilizing Enzymes Activation->GlutamineEnzymes M2_TAM Immunosuppressive TAM (M2-like) Activation->M2_TAM Inhibition of Glutamine Metabolism PurineSynth Purine/Pyrimidine Synthesis GlutamineEnzymes->PurineSynth Inhibition TCACycle TCA Cycle Anaplerosis GlutamineEnzymes->TCACycle Inhibition mTORC1 mTORC1 Signaling PurineSynth->mTORC1 Inhibition Proliferation Decreased Proliferation & Cell Cycle Arrest TCACycle->Proliferation Inhibition mTORC1->Proliferation Inhibition M1_TAM Pro-inflammatory TAM (M1-like) M2_TAM->M1_TAM Reprogramming Phagocytosis Increased Phagocytosis M1_TAM->Phagocytosis T_NK_Cells T-Cells & NK Cells M1_TAM->T_NK_Cells Recruitment & Activation AntiTumorImmunity Enhanced Anti-Tumor Immunity T_NK_Cells->AntiTumorImmunity

Caption: Mechanism of action of this compound in the tumor microenvironment.

JHU083_Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellLines Cancer Cell Lines JHU083_Treat_vitro This compound Treatment CellLines->JHU083_Treat_vitro ProlifAssay Proliferation/ Viability Assays JHU083_Treat_vitro->ProlifAssay MetabolicAssay Metabolic Assays (Seahorse, Flux) JHU083_Treat_vitro->MetabolicAssay WesternBlot Western Blot (Signaling Pathways) JHU083_Treat_vitro->WesternBlot AnimalModel Animal Models (Xenograft/Syngeneic) JHU083_Treat_vivo This compound Administration AnimalModel->JHU083_Treat_vivo TumorGrowth Tumor Growth & Survival Analysis JHU083_Treat_vivo->TumorGrowth TME_Analysis Tumor Microenvironment Analysis (Flow Cytometry) JHU083_Treat_vivo->TME_Analysis Metabolomics Tumor Metabolomics JHU083_Treat_vivo->Metabolomics

Caption: General experimental workflow for evaluating this compound.

Future Directions and Clinical Translation

The compelling preclinical data for this compound has paved the way for its clinical development. Future research will likely focus on:

  • Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as checkpoint inhibitors, is a high priority.[3] While one study showed that adding a checkpoint inhibitor did not enhance the effects of this compound, this was attributed to the already high level of anti-tumor immune activity induced by this compound alone.[2] Further studies in different tumor contexts are warranted.

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy is crucial for its successful clinical translation.

  • Clinical Trials: this compound is being evaluated in clinical trials for patients with treatment-resistant cancers, including prostate and bladder cancer.[2][9][13]

Conclusion

This compound represents a promising new therapeutic strategy that exploits the metabolic vulnerabilities of cancer cells while simultaneously stimulating a robust anti-tumor immune response. Its ability to be activated selectively within the tumor microenvironment offers a significant advantage in terms of minimizing systemic toxicity. The ongoing and planned clinical trials will be critical in determining the ultimate role of this compound in the oncologist's armamentarium. This technical guide provides a solid foundation for understanding the science behind this compound and for designing future studies to further elucidate its therapeutic potential.

References

The Glutamine Antagonist JHU-083: A Technical Guide to its Disruption of the mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of JHU-083, a clinical-stage glutamine antagonist, with a specific focus on its effects on the mTOR (mechanistic Target of Rapamycin) signaling pathway. The information presented herein is a synthesis of preclinical data intended to inform researchers and professionals in drug development.

Executive Summary

This compound is a prodrug of the glutamine analog 6-diazo-5-oxo-L-norleucine (DON), designed for improved oral bioavailability and brain penetration.[1] As a glutamine antagonist, this compound competitively inhibits multiple enzymes dependent on glutamine, a critical nutrient for cancer cell metabolism and proliferation.[2][3] A significant body of preclinical evidence demonstrates that the anti-proliferative effects of this compound are, in large part, mediated through the disruption of the mTOR signaling pathway, particularly the mTORC1 complex.[2][4] This disruption leads to downstream effects including cell cycle arrest and inhibition of protein synthesis, ultimately contributing to reduced tumor growth.[2][5] This document will detail the molecular mechanism of this compound's impact on mTOR signaling, present quantitative data from key preclinical studies, outline relevant experimental methodologies, and provide visual representations of the involved pathways and workflows.

The mTOR Signaling Pathway: A Primer

The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[6][7] It functions through two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[6][8]

  • mTORC1 is a nutrient and energy sensor that, when activated, promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[5] Key downstream effectors of mTORC1 include the S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein (4E-BP1).[8]

  • mTORC2 is primarily involved in the regulation of cell survival and cytoskeletal organization, with a key downstream target being the phosphorylation of Akt at serine 473.[5][6]

Glutamine is a crucial amino acid for the activation of mTORC1, making it a key intersection between cellular metabolism and growth signaling.[2]

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 Growth_Factors->mTORC2 Amino_Acids Amino Acids (e.g., Glutamine) mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 pS6 pS6 S6K1->pS6 pS6->Protein_Synthesis pFourEBP1 p4E-BP1 FourEBP1->pFourEBP1 p pFourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Cytoskeleton Cytoskeletal Organization Akt_pS473->Cytoskeleton

Diagram 1: Simplified mTOR Signaling Pathway.

This compound's Mechanism of Action on the mTOR Pathway

This compound, as a glutamine antagonist, disrupts cellular processes that rely on this amino acid. One of the primary consequences of glutamine antagonism by this compound is the downregulation of mTORC1 signaling.[2][4] This effect is observed to be independent of TSC2 modulation.[2][4][9] The disruption of glutamine metabolism by this compound also leads to an impairment of de novo purine biosynthesis.[2][3]

The mechanism of this compound's impact on mTORC1 signaling is linked to the reduction of glutamine-derived metabolites that are essential for mTORC1 activation at the lysosomal surface.[2] This leads to a decrease in the phosphorylation of downstream mTORC1 targets, including S6K1 (and its substrate S6) and 4E-BP1.[2] The reduced phosphorylation of 4E-BP1 enhances its binding to the eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting cap-dependent translation and protein synthesis.[2] The downregulation of mTORC1 signaling also leads to a decrease in the expression of Cyclin D1, a key regulator of the G1 phase of the cell cycle, resulting in G0/G1 cell cycle arrest.[2][5]

In contrast, the effect of this compound on mTORC2 signaling appears to be less pronounced, with only slight downregulation of pAkt(Ser473) observed in some cell lines.[5]

JHU083_MoA JHU083 This compound Glutamine_Metabolism Glutamine-Dependent Enzymes JHU083->Glutamine_Metabolism Glutamine Glutamine Glutamine->Glutamine_Metabolism Purine_Synthesis De Novo Purine Synthesis Glutamine_Metabolism->Purine_Synthesis mTORC1_Activation mTORC1 Activation Glutamine_Metabolism->mTORC1_Activation pS6 pS6 ↓ mTORC1_Activation->pS6 p4EBP1 p4E-BP1 ↓ mTORC1_Activation->p4EBP1 CyclinD1 Cyclin D1 ↓ mTORC1_Activation->CyclinD1 Protein_Synthesis Protein Synthesis ↓ p4EBP1->Protein_Synthesis Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest CyclinD1->Cell_Cycle_Arrest Reduced_Proliferation Reduced Cell Proliferation Protein_Synthesis->Reduced_Proliferation Cell_Cycle_Arrest->Reduced_Proliferation

Diagram 2: this compound's inhibitory effect on the mTORC1 pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular and in vivo parameters as reported in preclinical studies.

Table 1: In Vitro Effects of this compound on Cell Lines

Cell LineThis compound ConcentrationParameterObservationCitation
BT142, Br23cNot SpecifiedATP, Glutamate, LactateReduction in levels[2]
BT142Not SpecifiedGSH/GSSG RatioDownregulated[2]
5 of 7 cancer cell linesNot SpecifiedpS6(Ser235/236)Downregulation[2][5]
5 of 7 cancer cell linesNot SpecifiedCyclin D1Reduction in protein expression[2][5]
BT142Not SpecifiedpAKT(ser473)Slight decrease[5]
BT142Not Specified4E-BP(thr37/46)Reduction in protein expression[5]

Table 2: In Vivo Effects of this compound in an Orthotopic IDH1R132H Glioma Model

This compound DoseTreatment RegimenOutcomeP-valueCitation
1.9 mg/kg5 days/week for 3 weeks, then 2 days/weekNo significant survival benefitP = 0.053 vs control[2]
25 mg/kg2 days/weekImproved survivalP = 0.027 vs control[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding this compound's effect on the mTOR pathway. These protocols are based on the methods described by Yamashita et al.[2][10]

Cell Culture and this compound Treatment
  • Cell Lines: A variety of cancer cell lines, including glioma cell lines, were utilized.

  • Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound was diluted in phosphate-buffered saline (PBS) immediately before use for in vivo experiments, and in HEPES buffered saline for in vitro experiments.[6][10]

  • Treatment: Cells were treated with the indicated concentrations of this compound for specified durations.

Western Blot Analysis
  • Protein Extraction: Cell lysates were prepared using RIPA buffer, and protein concentrations were determined using a Bradford assay.[11]

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Membranes were blocked and then incubated with primary antibodies overnight at 4°C. The following primary antibodies were commonly used:

    • pS6(Ser235/236)

    • Cyclin D1

    • pAKT(ser473)

    • 4E-BP(thr37/46)

    • Cleaved-PARP

    • Actin (as a loading control)

  • Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Studies
  • Animal Model: Female athymic nude mice (6–8 weeks old) were used for orthotopic glioma xenograft models.[2]

  • Tumor Implantation: BT142 IDH1R132H glioma cells (3 x 10^5) were stereotactically implanted into the brains of the mice.[2]

  • This compound Administration: Treatment was initiated 5 days after tumor implantation. This compound was administered via intraperitoneal injection at the specified doses and schedules.[2]

  • Monitoring and Euthanasia: Animals were monitored daily for health and signs of tumor burden. Euthanasia was performed in accordance with institutional guidelines.[2]

  • Statistical Analysis: Survival data was analyzed using appropriate statistical methods to determine significance.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments Cell_Culture Cancer Cell Culture JHU083_Treatment_vitro This compound Treatment Cell_Culture->JHU083_Treatment_vitro Western_Blot Western Blot Analysis (pS6, Cyclin D1, etc.) JHU083_Treatment_vitro->Western_Blot Cell_Viability Cell Viability Assays JHU083_Treatment_vitro->Cell_Viability Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Animal_Model Orthotopic Glioma Mouse Model JHU083_Treatment_vivo This compound Administration (i.p. injection) Animal_Model->JHU083_Treatment_vivo Survival_Analysis Survival Analysis JHU083_Treatment_vivo->Survival_Analysis IHC Immunohistochemistry of Tumors JHU083_Treatment_vivo->IHC Survival_Analysis->Data_Analysis IHC->Data_Analysis

Diagram 3: General experimental workflow for studying this compound.

Conclusion and Future Directions

The glutamine antagonist this compound demonstrates significant anti-tumor activity in preclinical models, which is strongly associated with its ability to disrupt the mTORC1 signaling pathway.[2][4] By inhibiting glutamine metabolism, this compound effectively downregulates key downstream effectors of mTORC1, leading to reduced protein synthesis and cell cycle arrest.[2][5] The data presented in this guide underscore the therapeutic potential of targeting glutamine metabolism in cancers that are dependent on this nutrient and exhibit hyperactive mTOR signaling.

Future research should continue to explore the nuanced effects of this compound on both mTORC1 and mTORC2 signaling in a wider range of cancer types. Further investigation into the interplay between this compound-mediated mTOR inhibition and other cellular processes, such as autophagy and apoptosis, will provide a more comprehensive understanding of its anti-cancer mechanisms. Additionally, clinical trials are essential to translate these promising preclinical findings into effective therapies for patients.[3]

References

JHU-083: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHU-083 is a novel, orally bioavailable small molecule that acts as a potent antagonist of glutamine metabolism. It is a prodrug of the well-characterized glutamine analog 6-diazo-5-oxo-L-norleucine (DON), engineered for improved pharmacokinetic properties and enhanced brain penetration. By irreversibly inhibiting glutaminase (GLS) and other glutamine-utilizing enzymes, this compound disrupts cellular metabolism and demonstrates significant therapeutic potential across a range of diseases, including cancer, neuroinflammatory disorders, and infectious diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, chemically named Ethyl 2-(2-Amino-4-methylpentanamido)-6-diazo-5-oxo-L-norleucinate, is a derivative of DON designed to mask the carboxylate and amine functionalities, thereby increasing its oral bioavailability and ability to cross the blood-brain barrier.[1][2] Upon administration, it is metabolized to DON, the active pharmacological agent.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₄H₂₄N₄O₄[3]
Molecular Weight 312.37 g/mol [3]
CAS Number 1998725-11-3[3]
Appearance Crystalline solid[3]
Solubility Soluble in sterile water and PBS buffer for in vitro and in vivo studies, respectively.[4]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of glutamine metabolism.[5][6] As a prodrug, it delivers the active compound DON, which is a broad-spectrum glutamine antagonist. DON covalently binds to and inactivates a variety of enzymes that utilize glutamine as a nitrogen donor, most notably glutaminase (GLS), which converts glutamine to glutamate.[5][6] This blockade of glutaminolysis has several downstream effects:

  • Disruption of the Tricarboxylic Acid (TCA) Cycle: By limiting the supply of α-ketoglutarate derived from glutamine, this compound impairs the TCA cycle, a central metabolic pathway for energy production.[7]

  • Inhibition of mTOR Signaling: this compound has been shown to disrupt the mTORC1 signaling pathway, a key regulator of cell growth, proliferation, and survival.[5][6] This is evidenced by the downregulation of phosphorylated S6 ribosomal protein (pS6), a downstream target of mTORC1.[5][6]

  • Impairment of Purine Biosynthesis: Glutamine is a crucial nitrogen donor for the de novo synthesis of purines, the building blocks of DNA and RNA. By inhibiting glutamine-dependent enzymes in this pathway, this compound impedes nucleotide synthesis and, consequently, cell proliferation.[5]

  • Modulation of the Tumor Microenvironment (TME): this compound can reprogram immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory phenotype.[7][8] This shift enhances anti-tumor immunity.[7]

JHU083_mTOR_Pathway This compound This compound Glutaminase (GLS) Glutaminase (GLS) This compound->Glutaminase (GLS) inhibition Glutamine Glutamine Glutamine->Glutaminase (GLS) Glutamate Glutamate Glutaminase (GLS)->Glutamate mTORC1 mTORC1 Glutamate->mTORC1 activates pS6 pS6 mTORC1->pS6 phosphorylates Cell Growth & Proliferation Cell Growth & Proliferation pS6->Cell Growth & Proliferation promotes

Figure 1: this compound inhibits glutaminase, leading to reduced mTORC1 signaling.

JHU083_TAM_Reprogramming cluster_TME Tumor Microenvironment This compound This compound Immunosuppressive TAM (M2-like) Immunosuppressive TAM (M2-like) This compound->Immunosuppressive TAM (M2-like) reprograms Pro-inflammatory TAM (M1-like) Pro-inflammatory TAM (M1-like) Immunosuppressive TAM (M2-like)->Pro-inflammatory TAM (M1-like) Tumor Cell Tumor Cell Pro-inflammatory TAM (M1-like)->Tumor Cell phagocytosis Anti-tumor Immunity Anti-tumor Immunity Pro-inflammatory TAM (M1-like)->Anti-tumor Immunity enhances

Figure 2: this compound reprograms tumor-associated macrophages to enhance anti-tumor immunity.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 2: In Vivo Efficacy of this compound in Animal Models

Disease ModelAnimal ModelThis compound DosageOutcomeReference
MYC-driven MedulloblastomaAthymic nude mice with D425MED orthotopic xenografts20 mg/kg, twice weeklyIncreased survival from 21 to 28 days[4]
IDH1-mutant GliomaAthymic nude mice with orthotopic BT142 xenografts1.9 mg/kg and 25 mg/kg25 mg/kg dose significantly improved survival[5]
Prostate and Bladder CancerC57BL/6J mice with B6CaP or MB49 tumors1 mg/kg DON molar equivalent daily, then 0.3 mg/kgSignificant tumor regression[3]
Clear Cell Renal Cell CarcinomaNOD-SCID mice with subcutaneous XP258 tumorgrafts1.83 mg/kgReduced tumor growth[2]

Table 3: In Vitro Effects of this compound on Cancer Cells

Cell LineAssayThis compound ConcentrationEffectReference
D425MED (Medulloblastoma)Cleaved Caspase-3 Immunofluorescence10 µM and 20 µMIncreased cleaved caspase-3 positive cells, indicating apoptosis[4]
BT142 and Br23c (Glioma)BrdU IncorporationNot specifiedDecreased DNA synthesis[5]
Various cancer cell linesCell ViabilityDose-dependentReduced cell viability[5]
BT142 and Br23c (Glioma)Metabolite QuantificationNot specifiedReduced ATP, glutamate, and lactate levels[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound

The synthesis of this compound (Ethyl 2-(2-Amino-4-methylpentanamido)-DON) has been previously described in detail.[4] For in vitro experiments, this compound is typically dissolved in sterile water.[4] For in vivo studies, it is dissolved in sterile PBS buffer.[4] It is important to note that this compound doses are often reported as the DON-equivalent dose; 1.83 mg of this compound is equivalent to 1.0 mg of unmodified DON.[4]

Cell Viability Assay (alamarBlue)
  • Cell Plating: Harvest cells in the logarithmic growth phase and determine the cell count. Adjust the cell density to the desired concentration (e.g., 1 x 10⁴ cells/mL) and plate in a 96-well microplate.[9]

  • Treatment: Expose cells to various concentrations of this compound or vehicle control.[9]

  • alamarBlue Addition: After the desired incubation period, add alamarBlue reagent to each well at a volume equal to 10% of the culture volume.[9][10]

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[10][11]

  • Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[9][12]

  • Analysis: Correct for background fluorescence using control wells with medium only. Plot relative fluorescence units against drug concentration to determine cell viability.[11]

Cell Proliferation Assay (BrdU Incorporation)
  • BrdU Labeling: Add BrdU labeling solution to the cell culture medium at a final concentration of 10 µM and incubate for 2 to 24 hours at 37°C.[13][14]

  • Fixation and Denaturation: Remove the labeling medium, and fix the cells. Denature the DNA to expose the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

  • Substrate Reaction: Add the appropriate substrate and measure the colorimetric or luminescent signal using a plate reader.[5][14]

Western Blotting for mTOR Signaling
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer to extract total protein.[15]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dried milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for mTOR, phospho-mTOR, S6, and phospho-S6 (Ser235/236).[15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[15]

Orthotopic Glioma Mouse Model
  • Animal and Cell Preparation: Use female athymic nude mice (6-8 weeks old).[5] Prepare a single-cell suspension of glioma cells (e.g., BT142) at a concentration of 1x10⁵ cells/5 μL in DPBS.[5][16]

  • Stereotactic Injection: Anesthetize the mice and place them in a stereotactic frame.[17] Inject the cell suspension into the brain parenchyma at specific coordinates.[16][17]

  • This compound Administration: Once tumors are established (e.g., confirmed by imaging or after a set number of days), begin treatment with this compound or vehicle control via oral gavage.[4] A typical dosing schedule might be twice weekly.[4]

  • Monitoring and Endpoint: Monitor the animals daily for signs of neurological impairment or increased intracranial pressure.[4] The primary endpoint is typically survival, which is analyzed using a Log-rank test.[4]

Flow Cytometry of Tumor-Associated Macrophages
  • Tumor Digestion: Surgically resect tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.[8]

  • Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies against cell surface markers to identify TAMs (e.g., CD45, CD11b, F4/80).[8][18]

  • Intracellular Staining (Optional): For intracellular targets, fix and permeabilize the cells before staining with antibodies against intracellular proteins.[8]

  • Data Acquisition: Acquire data on a flow cytometer.[18]

  • Data Analysis: Analyze the data using appropriate software to quantify the populations of different macrophage subsets and their expression of various markers.[18]

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of glutamine metabolism. Its improved pharmacological properties over its parent compound, DON, make it a viable candidate for clinical development in a variety of diseases, particularly in oncology and neuro-oncology. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and to design and execute rigorous preclinical and clinical studies. Continued investigation into its effects on diverse metabolic pathways and the tumor microenvironment will undoubtedly uncover new avenues for its application in precision medicine.

References

Preclinical Research on JHU-083 in Neuro-oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is a novel, brain-penetrant prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). By targeting the metabolic dependency of cancer cells on glutamine, this compound presents a promising therapeutic strategy for various malignancies, including aggressive brain tumors. This technical guide provides a comprehensive overview of the preclinical research on this compound in neuro-oncology, focusing on its mechanism of action, in vitro efficacy, and in vivo therapeutic potential in glioma and medulloblastoma models. The information is compiled from publicly available research to facilitate further investigation and drug development efforts in this area.

Mechanism of Action

This compound acts as a glutamine antagonist, disrupting multiple metabolic pathways crucial for cancer cell proliferation and survival. Its primary mechanism involves the inhibition of glutamine-dependent enzymes, leading to:

  • Disruption of mTOR Signaling: this compound has been shown to downregulate the mechanistic target of rapamycin (mTOR) signaling pathway. Specifically, it reduces the phosphorylation of downstream effectors like the ribosomal protein S6 (pS6), a key regulator of protein synthesis and cell growth.[1][2] This disruption is independent of TSC2 modulation.[2][3]

  • Impairment of Purine Biosynthesis: As glutamine is a critical nitrogen donor for de novo purine synthesis, this compound's antagonism of glutamine metabolism depletes the building blocks necessary for DNA and RNA synthesis. This contributes to the observed reduction in DNA synthesis and cell cycle arrest.[1][3] The anti-proliferative effects of this compound can be partially rescued by guanine supplementation, highlighting the importance of its impact on purine metabolism.[1][2]

The culmination of these effects is a G0/G1 cell cycle arrest, driven by the downregulation of Cyclin D1, and a subsequent reduction in cancer cell proliferation.[1][2]

Data Presentation

In Vitro Efficacy of this compound

This compound has demonstrated a dose-dependent anti-proliferative effect across a range of neuro-oncology cell lines.[1]

Cell LineCancer TypeKey Mutation(s)Observed Effect of this compoundReference
BT142GliomaIDH1 R132HReduced cell viability, DNA synthesis, ATP, glutamate, and lactate levels.[1][1]
Br23cGlioblastomaIDH1 wild-typeReduced DNA synthesis, ATP, glutamate, and lactate levels.[1][1]
D425MEDMedulloblastomaMYC-amplifiedDecreased growth and increased apoptosis.[4]
mCB DNp53 MYCMedulloblastomaMYC-drivenDecreased growth.[4]

Metabolic Impact of this compound Treatment in Glioma Cells

Treatment with this compound for 24 hours resulted in significant alterations in the metabolic profile of glioma cells.[1]

MetaboliteCell LineChange upon this compound Treatment
ATPBT142, Br23cReduced
Glutamate (Glu)BT142, Br23cReduced
LactateBT142, Br23cReduced
GlutathioneBT142, Br23cReduced
GSH/GSSG RatioBT142Downregulated
In Vivo Efficacy of this compound

This compound has shown significant therapeutic efficacy in orthotopic mouse models of glioma and medulloblastoma.

Animal ModelCancer TypeThis compound DosageOutcomeReference
Orthotopic BT142 xenograft (nude mice)IDH1-mutant Glioma1.9 mg/kg (2x/week)No significant survival benefit (P = 0.053 vs. control).[1][1]
Orthotopic BT142 xenograft (nude mice)IDH1-mutant Glioma25 mg/kg (2x/week)Improved survival (P = 0.027 vs. control).[1][1]
Orthotopic D425MED xenograft (athymic nude mice)MYC-amplified Medulloblastoma20 mg/kg (2x/week)Extended median survival from 21 to 28 days (29% increase, P = 0.006).[4][4]
Orthotopic mCB DNp53 MYC xenograft (C57BL/6 mice)MYC-driven Medulloblastoma20 mg/kg (2x/week)Extended median survival from 16 to 25 days (43% increase, P < 0.0001).[4][4]

Experimental Protocols

Cell Culture
  • Adherent Glioblastoma Cell Lines (e.g., U251, D54, U87): Maintained in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Neurosphere-forming Glioma Cells (e.g., BT142, Br23c): Cultured in serum-free DMEM/F-12 medium supplemented with B27, human recombinant EGF (20 ng/mL), and human recombinant bFGF (20 ng/mL).

  • Medulloblastoma Cell Lines (e.g., D425MED): Cultured in TSM medium (RPMI 1640, 25 mM KCl, 20 mM HEPES, 2 mM glutamine, 10% FBS).

  • General Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (AlamarBlue Assay)
  • Seed single-cell suspensions or adherent cells in 96-well black flat-bottom plates.

  • After 24 hours, treat cells with the indicated concentrations of this compound.

  • After 72-96 hours of treatment, add alamarBlue reagent (10% of the culture volume) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure fluorescence using a plate reader with an excitation of 560 nm and an emission of 590 nm.

DNA Synthesis Assay (BrdU Incorporation)
  • Seed cells in 96-well plates and treat with this compound for 24 hours.

  • Add 10 µM BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Remove the labeling medium and fix/denature the cells with a fixing/denaturing solution for 30 minutes at room temperature.[5]

  • Add anti-BrdU antibody and incubate for 1 hour at room temperature.

  • Wash the plate and add an HRP-conjugated secondary antibody for 30 minutes.

  • Wash the plate and add TMB substrate.

  • Measure luminescence using a plate reader.

Western Blot Analysis
  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on a 4-20% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:

    • Phospho-S6 (Ser235/236): 1:1000

    • Cyclin D1: 1:1000

    • β-actin (loading control): 1:5000

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

  • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Orthotopic Glioma Mouse Model
  • Animal Housing: Use immunodeficient mice (e.g., athymic nude mice) housed in a pathogen-free environment.

  • Cell Preparation: Harvest glioma cells (e.g., BT142) and resuspend in sterile PBS or appropriate medium at a concentration of 5 x 10^4 cells/µL.

  • Anesthesia: Anesthetize mice with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).

  • Stereotactic Implantation:

    • Secure the mouse in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a micro-drill, create a small burr hole at specific stereotactic coordinates. While the exact coordinates for the BT142 model were not specified in the reviewed literature, typical coordinates for the striatum in mice are approximately: Anteroposterior (AP): +0.5 mm from bregma, Mediolateral (ML): +2.0 mm from midline, and Dorsoventral (DV): -3.0 mm from the dura.[6]

    • Slowly inject 2 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.

    • Withdraw the needle slowly and seal the burr hole with bone wax.

    • Suture the scalp incision.

  • Post-operative Care: Monitor the animals daily for any signs of distress or neurological symptoms. Provide supportive care as needed.

  • Treatment Administration: Once tumors are established (determined by bioluminescence imaging if using luciferase-tagged cells, or after a set number of days), begin treatment with this compound or vehicle control via oral gavage at the specified doses and schedule.

  • Euthanasia: Euthanize mice when they exhibit predefined humane endpoints, such as significant weight loss, neurological deficits, or signs of distress, in accordance with institutional animal care and use guidelines. Survival is monitored and recorded.

Mandatory Visualizations

Signaling Pathways

JHU083_Mechanism_of_Action JHU083 This compound GlutamineMetabolism Glutamine-dependent Enzymes JHU083->GlutamineMetabolism Glutamine Glutamine Glutamine->GlutamineMetabolism mTORC1 mTORC1 GlutamineMetabolism->mTORC1 Activates PurineSynthesis De Novo Purine Synthesis GlutamineMetabolism->PurineSynthesis pS6 pS6 mTORC1->pS6 CyclinD1 Cyclin D1 mTORC1->CyclinD1 ProteinSynthesis Protein Synthesis pS6->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth Proliferation Cell Proliferation CellGrowth->Proliferation DNA_RNA_Synthesis DNA/RNA Synthesis PurineSynthesis->DNA_RNA_Synthesis DNA_RNA_Synthesis->Proliferation CellCycle G0/G1 Arrest CyclinD1->CellCycle CellCycle->Proliferation

Caption: Mechanism of action of this compound in neuro-oncology.

Experimental Workflows

In_Vitro_Workflow CellCulture Cell Culture (Glioma/Medulloblastoma lines) JHU083_Treatment This compound Treatment (Dose-response) CellCulture->JHU083_Treatment Viability Cell Viability Assay (AlamarBlue) JHU083_Treatment->Viability DNA_Synthesis DNA Synthesis Assay (BrdU) JHU083_Treatment->DNA_Synthesis Metabolomics Metabolite Analysis (LC-MS/MS) JHU083_Treatment->Metabolomics WesternBlot Western Blot (pS6, Cyclin D1) JHU083_Treatment->WesternBlot DataAnalysis Data Analysis Viability->DataAnalysis DNA_Synthesis->DataAnalysis Metabolomics->DataAnalysis WesternBlot->DataAnalysis

Caption: In vitro experimental workflow for this compound evaluation.

In_Vivo_Workflow TumorImplantation Orthotopic Tumor Cell Implantation in Mice TumorGrowth Tumor Establishment (e.g., Bioluminescence Imaging) TumorImplantation->TumorGrowth Treatment This compound Administration (Oral Gavage) TumorGrowth->Treatment Monitoring Monitor Survival and Humane Endpoints Treatment->Monitoring DataCollection Record Survival Data Monitoring->DataCollection IHC Immunohistochemistry (pS6) Monitoring->IHC At endpoint

References

JHU-083: A Technical Guide to Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which JHU-083, a novel glutamine antagonist prodrug, crosses the blood-brain barrier (BBB). The information presented herein is compiled from preclinical studies and is intended to inform researchers and professionals in the field of neuro-oncology and neuroscience drug development.

Introduction: The Prodrug Strategy for Brain Delivery

This compound is a prodrug of the potent glutamine analog 6-diazo-5-oxo-L-norleucine (DON). The rationale behind the development of this compound was to overcome the poor oral bioavailability and limited BBB penetration of DON.[1] By masking the carboxylate and amine functionalities of DON, this compound was created with enhanced drug-like properties, enabling its use for treating brain malignancies such as medulloblastoma and glioma.[2][3][4]

Mechanism of Blood-Brain Barrier Transport

The primary mechanism by which this compound crosses the BBB is through its enhanced lipophilicity, which facilitates passive diffusion across the endothelial cells of the brain capillaries. The chemical modification of DON to form this compound (Ethyl 2-(2-Amino-4-methylpentanamido)-DON) increases its ability to permeate the lipid-rich membranes of the BBB.[2]

Upon crossing the BBB, this compound is metabolized by enzymes within the brain to release the active compound, DON. This targeted delivery allows DON to exert its glutamine antagonist effects directly within the central nervous system, thereby inhibiting the growth of cancer cells that are highly dependent on glutamine metabolism.[3][4][5]

Quantitative Data: Brain Penetration and Pharmacokinetics

Preclinical studies in mice have demonstrated that oral administration of this compound leads to the accumulation of therapeutically relevant concentrations of DON in the brain. The following table summarizes the key quantitative findings from these studies.

ParameterValueSpeciesDosageTime PointBrain Region(s)Reference
DON Concentration 8–12 nmol/gMouse (athymic nude)20 mg/kg (oral gavage)1 hourCortex, Cerebellum, Brain Stem[2]
Average DON Concentration 11.3 µMMouse (athymic nude)20 mg/kg (oral gavage)1 hourCerebellum[2]

These data confirm that this compound effectively delivers DON to various regions of the brain at concentrations sufficient to induce apoptosis and reduce the growth of MYC-expressing medulloblastoma cells.[2]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the literature for assessing the brain penetration of this compound.

Brain Penetration Pharmacokinetic Study in Mice

Objective: To determine the concentration of DON in different brain regions following oral administration of this compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS)

  • Athymic nude mice

  • Oral gavage needles

  • Liquid nitrogen

  • Dissection tools

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Five athymic nude mice were administered a single DON-equivalent dose of 20 mg/kg this compound, dissolved in PBS, via oral gavage.[2]

  • The dosing of the animals was staggered to ensure that each animal was exposed to the drug for exactly 1 hour.[2]

  • After 1 hour post-dose, mice were euthanized.[2]

  • The brains were immediately removed, and the cortex, cerebellum, and brain stem were manually dissected.[2]

  • The dissected brain regions were flash-frozen in liquid nitrogen.[2]

  • Extraction and quantification of DON from the brain tissue were performed using a previously described LC-MS/MS method.[2]

  • Statistical analysis (e.g., one-way ANOVA) was used to compare DON concentrations across the different brain regions.[2]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in this compound's mechanism of action and experimental evaluation.

JHU083_Prodrug_Conversion JHU083 This compound (Prodrug) SystemicCirculation Systemic Circulation JHU083->SystemicCirculation Oral Administration DON DON (Active Drug) BBB Blood-Brain Barrier Brain Brain BBB->Brain Passive Diffusion Brain->DON Enzymatic Conversion SystemicCirculation->BBB

Caption: Prodrug conversion and transport of this compound across the BBB.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis Dosing Oral Gavage of this compound (20 mg/kg) in Mice Incubation 1-Hour Incubation Dosing->Incubation Euthanasia Euthanasia and Brain Extraction Incubation->Euthanasia Dissection Dissection of Brain Regions (Cortex, Cerebellum, Brain Stem) Euthanasia->Dissection Freezing Flash Freezing in Liquid N2 Dissection->Freezing Extraction Extraction of DON from Tissue Freezing->Extraction Quantification LC-MS/MS Quantification of DON Extraction->Quantification Analysis Data Analysis (ANOVA) Quantification->Analysis Signaling_Pathway JHU083 This compound (in brain) DON DON JHU083->DON Metabolism Glutaminase Glutaminase (GLS) DON->Glutaminase Inhibition Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Catalyzed by GLS mTOR mTOR Signaling Glutaminase->mTOR Glutamate->mTOR CellGrowth Tumor Cell Growth and Proliferation mTOR->CellGrowth Promotion

References

JHU-083: A Novel Glutamine Antagonist Prodrug for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Discovery, Mechanism, and Preclinical Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a strong dependence on glutamine for survival and proliferation. This dependency presents a promising therapeutic window. JHU-083, a prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has emerged as a promising therapeutic agent. It is designed for enhanced oral bioavailability and brain penetration with a favorable toxicity profile compared to its parent compound.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound for cancer therapy, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Discovery and Rationale

The development of this compound stems from the long-standing interest in targeting glutamine metabolism for cancer treatment. The glutamine analog DON showed initial promise in clinical trials but was hampered by significant gastrointestinal toxicity.[4] To overcome this limitation, researchers at Johns Hopkins University developed this compound (Ethyl 2-(2-Amino-4-methylpentanamido)-DON) by masking the carboxylate and amine functionalities of DON, creating a prodrug with improved oral bioavailability and the ability to be activated within the tumor microenvironment.[1][2] This strategy aims to maximize the anti-tumor efficacy while minimizing systemic side effects.[1]

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of glutamine-dependent metabolic pathways. Once converted to its active form, DON, it acts as an irreversible inhibitor of a broad range of glutamine-utilizing enzymes. This has two major downstream consequences for cancer cells:

  • Disruption of Nucleotide Synthesis: By inhibiting glutamine amidotransferases, this compound impairs de novo purine and pyrimidine biosynthesis, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[4][5]

  • Inhibition of mTOR Signaling: this compound treatment leads to the downregulation of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[4][5] This is evidenced by the decreased phosphorylation of downstream effectors such as S6 ribosomal protein (pS6) and 4E-BP1, and the downregulation of Cyclin D1.[4]

The combined effect is a significant reduction in cancer cell proliferation and induction of apoptosis.[1]

Signaling Pathway

JHU083_Mechanism_of_Action JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON GlnEnzymes Glutamine-Utilizing Enzymes DON->GlnEnzymes GlnMetabolism Glutamine Metabolism GlnEnzymes->GlnMetabolism PurinePyrimidine Purine/Pyrimidine Synthesis GlnMetabolism->PurinePyrimidine mTORC1 mTORC1 Signaling GlnMetabolism->mTORC1 CellProliferation Decreased Cell Proliferation PurinePyrimidine->CellProliferation pS6 pS6 Downregulation mTORC1->pS6 CyclinD1 Cyclin D1 Downregulation mTORC1->CyclinD1 pS6->CellProliferation CyclinD1->CellProliferation Apoptosis Increased Apoptosis CellProliferation->Apoptosis JHU083_Development_Workflow Synthesis Chemical Synthesis (Prodrug Design of DON) InVitro In Vitro Screening Synthesis->InVitro CellViability Cell Viability Assays (e.g., AlamarBlue) InVitro->CellViability ColonyFormation Colony Formation Assays InVitro->ColonyFormation ApoptosisAssay Apoptosis Assays (e.g., Cleaved Caspase-3) InVitro->ApoptosisAssay Mechanism Mechanism of Action Studies InVitro->Mechanism WesternBlot Western Blotting (mTOR Pathway) Mechanism->WesternBlot Metabolomics Metabolic Profiling Mechanism->Metabolomics InVivo In Vivo Efficacy & PK Mechanism->InVivo PK_Studies Pharmacokinetic Studies (Brain Penetration) InVivo->PK_Studies EfficacyModels Orthotopic Tumor Models (Glioma, Medulloblastoma) InVivo->EfficacyModels Toxicity Toxicity Assessment InVivo->Toxicity Clinical Planned Clinical Trials Toxicity->Clinical

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of JHU-083, a potent and orally bioavailable prodrug of the glutaminase antagonist 6-diazo-5-oxo-L-norleucine (DON), in various mouse models of disease. The following protocols and data have been compiled from preclinical studies to assist in the design and execution of in vivo experiments.

Mechanism of Action

This compound is a selective glutaminase antagonist.[1] By inhibiting glutaminase, this compound blocks the conversion of glutamine to glutamate, thereby disrupting cancer cell metabolism, reducing excitotoxicity, and modulating immune responses.[1][2][3] A key downstream effect of this compound is the disruption of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[2] In the tumor microenvironment, this compound has been shown to reprogram tumor-associated macrophages (TAMs) towards an anti-tumor phenotype and enhance the activity of cytotoxic T cells.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound used in various mouse models.

Table 1: Recommended Dosage and Administration of this compound in Different Mouse Models

Disease ModelMouse StrainDosageAdministration RouteDosing ScheduleVehicleReference
Chronic Social Defeat Stress (Depression) C57BL/6J1.82 mg/kgOral Gavage (p.o.)Every other day for 12 daysNot Specified[1]
Glioblastoma (IDH1 mutant) Athymic Nude1.9 mg/kg (low dose)Intraperitoneal (i.p.)5 days/week for 3 weeks, then 2 days/weekPBS[4]
Glioblastoma (IDH1 mutant) Athymic Nude25 mg/kg (high dose)Intraperitoneal (i.p.)2 days/weekPBS[4]
Medulloblastoma (MYC-driven) Athymic Nude & C57BL/620 mg/kgOral Gavage (p.o.)Twice weeklySterile PBS[3]
Prostate & Bladder Cancer C57BL/6J1 mg/kg (initial)Oral Gavage (p.o.)Daily for 7-9 days1x sterile PBS[5]
0.3 mg/kg (maintenance)Oral Gavage (p.o.)Daily1x sterile PBS[5]
Experimental Autoimmune Encephalomyelitis (EAE) Not Specified1.83 mg/kgOral Gavage (p.o.)Every other day5% ethanol/95% 50 mM HEPES buffer[6]
Alzheimer's Disease (APOE4 model) APOE4 Knock-inNot SpecifiedOral Gavage (p.o.)3 times/week for 4-5 monthsNot Specified[7]
Concanavalin A-induced Hepatitis Not Specified0.3 mg/kgIntravenous (i.v.)Single doseNot Specified[1]

Experimental Protocols

Preparation and Administration of this compound

Oral Gavage Administration:

  • Vehicle Preparation (PBS): Dissolve this compound in sterile phosphate-buffered saline (PBS) to the desired concentration immediately before use.[3] A typical administration volume for oral gavage in mice is 100 µL.[3]

  • Vehicle Preparation (Ethanol/HEPES): For the EAE model, a stock solution of this compound is made in 100% ethanol and stored at -20°C.[6] On the day of dosing, the stock solution is diluted in 50 mM HEPES buffer to the final concentration (vehicle composition: 5% ethanol/95% 50 mM HEPES buffer).[6]

Intraperitoneal Injection:

  • Vehicle Preparation: Dissolve this compound in sterile PBS to the desired concentration immediately before injection.[4]

Chronic Social Defeat Stress (CSDS) Model

This protocol is used to induce a depressive-like phenotype in mice.[1]

  • Animal Selection: Use male C57BL/6J mice as intruders and larger, aggressive male CD-1 mice as residents.

  • Aggressor Screening: Screen CD-1 mice for aggressive behavior before the start of the experiment.

  • Social Defeat:

    • On each of 10 consecutive days, place a C57BL/6J mouse into the home cage of an aggressive CD-1 mouse for 5-10 minutes, allowing for physical interaction and defeat.

    • After the defeat period, house the C57BL/6J mouse in the same cage as the CD-1 aggressor but separated by a clear, perforated divider for the remainder of the 24-hour period. This allows for sensory but not physical contact.

    • Rotate the C57BL/6J mouse to a new aggressor's cage each day to prevent habituation.

  • This compound Administration: Administer this compound or vehicle via oral gavage every other day for 12 days.[1]

  • Behavioral Testing: Following the CSDS paradigm, assess for social avoidance and anhedonia-like behaviors.

Orthotopic Glioblastoma Model

This protocol describes the intracranial implantation of glioma cells to create a brain tumor model.[4]

  • Cell Preparation: Culture and harvest BT142 (IDH1R132H mutant) glioma cells. Resuspend the cells in sterile PBS at a concentration of 3 x 10⁵ cells per injection volume.

  • Animal Preparation: Anesthetize athymic nude mice and fix them in a stereotaxic frame.

  • Intracranial Injection:

    • Create a burr hole in the skull at the desired coordinates.

    • Slowly inject the cell suspension into the brain parenchyma.

  • Post-operative Care: Monitor the mice daily for any signs of neurological deficits or distress.

  • This compound Treatment: Begin this compound or vehicle administration 5 days after tumor implantation via intraperitoneal injection according to the desired dosing regimen (e.g., 25 mg/kg, 2 days/week).[4]

  • Monitoring: Monitor tumor growth (e.g., via bioluminescence imaging) and animal survival.

Barnes Maze for Cognitive Assessment

The Barnes maze is used to assess hippocampal-dependent spatial learning and memory.[7]

  • Apparatus: A circular platform with holes around the perimeter, one of which leads to an escape box. The maze is placed in a room with various visual cues.

  • Habituation: Allow mice to acclimate to the testing room. On the first day, gently guide the mouse to the escape box.

  • Training:

    • Place the mouse in the center of the maze under a bright, aversive light.

    • Allow the mouse to explore the maze and find the escape box. The trial ends when the mouse enters the escape box or after a set time has elapsed.

    • Conduct multiple trials per day for several consecutive days.

  • Probe Trial: After the training phase, remove the escape box and place the mouse on the maze. Record the time spent in the target quadrant where the escape box was previously located.

  • This compound Administration: Administer this compound or vehicle according to the study design (e.g., 3 times per week for 4-5 months in the APOE4 model).[7]

Visualizations

Signaling Pathways and Experimental Workflows

JHU_083_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 This compound Action cluster_2 Downstream Effects Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase This compound This compound This compound->Glutaminase inhibits Glutamate Glutamate Glutaminase->Glutamate converts to mTOR_Signaling mTOR Signaling Glutamate->mTOR_Signaling activates Neuroinflammation Neuroinflammation Glutamate->Neuroinflammation contributes to Tumor_Growth Tumor Growth mTOR_Signaling->Tumor_Growth promotes

Caption: Mechanism of action of this compound as a glutaminase inhibitor.

CSDS_Workflow start Start: Select Mice (C57BL/6J & CD-1) aggressor_screening Screen CD-1 for Aggression start->aggressor_screening social_defeat 10-Day Social Defeat Paradigm (Daily physical & sensory stress) aggressor_screening->social_defeat treatment Administer this compound or Vehicle (e.g., 1.82 mg/kg, p.o., every other day) social_defeat->treatment behavioral_testing Assess Social Avoidance & Anhedonia-like Behaviors treatment->behavioral_testing end End: Analyze Results behavioral_testing->end Orthotopic_Glioma_Workflow start Start: Prepare Glioma Cells (e.g., BT142) implantation Stereotactic Intracranial Implantation in Nude Mice start->implantation recovery Post-operative Recovery (5 days) implantation->recovery treatment Initiate this compound or Vehicle Treatment (e.g., 25 mg/kg, i.p., twice weekly) recovery->treatment monitoring Monitor Tumor Growth & Survival treatment->monitoring end End: Pathological & Molecular Analysis monitoring->end

References

JHU-083: Application Notes and Protocols for Cell Culture Assays and Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the glutamine antagonist prodrug JHU-083, including its mechanism of action and detailed protocols for its application in cell culture-based proliferation and signaling studies. This compound is a powerful tool for investigating the role of glutamine metabolism in cancer and other diseases.

Introduction to this compound

This compound is a prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). By targeting glutamine metabolism, this compound has demonstrated significant anti-tumor effects in various cancer models, including glioma, medulloblastoma, prostate, and bladder cancers.[1][2][3][4] Its mechanism of action involves the inhibition of multiple glutamine-utilizing enzymes, leading to a disruption of cancer cell metabolism, reprogramming of the tumor microenvironment, and downregulation of key signaling pathways such as the mTOR pathway.[1][5][6]

Mechanism of Action

This compound exerts its anti-proliferative effects through a multi-faceted mechanism centered on the inhibition of glutamine metabolism. As a prodrug, this compound is converted to its active form, DON, within the cellular environment. DON, a glutamine analog, irreversibly inhibits a range of enzymes that utilize glutamine as a nitrogen donor. This widespread inhibition leads to several downstream consequences for cancer cells:

  • Disruption of Nucleotide Biosynthesis: The synthesis of purines and pyrimidines, essential for DNA and RNA replication, is heavily dependent on glutamine. By blocking glutamine-dependent enzymes in these pathways, this compound impairs nucleotide production, leading to cell cycle arrest and inhibition of proliferation.[5]

  • Downregulation of the mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment has been shown to decrease mTOR signaling, as evidenced by reduced phosphorylation of downstream targets like S6 ribosomal protein.[5][6] This disruption is linked to the role of glutamine in activating mTORC1.

  • Alteration of the Tumor Microenvironment: this compound has been observed to reprogram immunosuppressive tumor-associated macrophages (TAMs) into a pro-inflammatory state, thereby enhancing anti-tumor immunity.[3][4]

  • Induction of Apoptosis: By disrupting cellular metabolism and key signaling pathways, this compound can trigger programmed cell death in cancer cells.[1]

Data Presentation: Summary of this compound Effects on Cancer Cell Lines

The following tables summarize the reported effects of this compound on various cancer cell lines. These data are compiled from multiple studies and are intended to provide a comparative overview.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
BT142Glioma (IDH1 mutant)~1Cell Viability (72h)[5]
Br23cGlioma~1Cell Viability (72h)[5]
D425MEDMedulloblastoma (MYC-amplified)Not explicitly stated, but sensitive in vitroCell Growth/Apoptosis[2]
MB49Bladder CarcinomaNot explicitly stated, but sensitive in vitroTumor Growth[4]
B6CaPProstate CarcinomaNot explicitly stated, but sensitive in vitroTumor Growth[4]

Table 2: Effects of this compound on Cellular Processes

Cellular ProcessCell Line(s)This compound ConcentrationDurationObserved EffectReference
DNA Synthesis (BrdU incorporation)BT142, Br23cNot explicitly stated24hDecreased[5]
Cell ViabilityGlioma cell linesDose-dependent72h-96hDecreased[5][7]
Colony FormationGlioma cell linesDose-dependentNot specifiedDecreased[5]
Neurosphere FormationGlioma cell linesNot explicitly stated12-14 daysDecreased[5]
ATP LevelsBT142, Br23cNot explicitly stated24hReduced[5]
Glutamate LevelsBT142, Br23cNot explicitly stated24hReduced[5]
Lactate LevelsBT142, Br23cNot explicitly stated24hReduced[5]
mTOR Signaling (pS6 levels)Glioma cell linesDose-dependent24hDecreased[5]

Experimental Protocols

The following are detailed protocols for common cell culture assays to assess the effects of this compound on cancer cell proliferation and signaling.

Cell Viability Assay (alamarBlue Assay)

This protocol is adapted from studies on glioma cells and can be optimized for other cell lines.[5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable vehicle, e.g., sterile water or PBS)

  • 96-well cell culture plates

  • alamarBlue™ cell viability reagent

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 to 96 hours.

  • Add 10 µL of alamarBlue™ reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure fluorescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

DNA Synthesis Assay (BrdU Incorporation)

This protocol measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • BrdU labeling solution (e.g., from a commercial kit)

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described in the cell viability assay protocol. A typical treatment duration is 24 hours.[5]

  • Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the labeling medium and fix/denature the cells according to the manufacturer's instructions.

  • Wash the wells and add the anti-BrdU primary antibody. Incubate for 1-2 hours at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the wells and add TMB substrate. Incubate until a color change is observed.

  • Add stop solution and measure the absorbance at 450 nm.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.

  • Allow cells to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control. The medium should be replaced with fresh drug-containing medium every 2-3 days.

  • Incubate for 10-14 days, or until visible colonies are formed.

  • Wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells).

Neurosphere Formation Assay

This assay is used to evaluate the self-renewal and proliferative capacity of cancer stem-like cells.

Materials:

  • Cancer stem-like cells or a cell line capable of forming neurospheres

  • Serum-free neurosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • This compound

  • Low-attachment 96-well or 6-well plates

Procedure:

  • Dissociate existing neurospheres into a single-cell suspension.

  • Plate the single cells at a low density (e.g., 100-1,000 cells/mL) in low-attachment plates with neurosphere medium containing various concentrations of this compound or vehicle control.

  • Incubate for 12-14 days.[5]

  • Count the number of neurospheres formed in each well.

Western Blot Analysis of mTOR Signaling Pathway

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the mTOR pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well or 10 cm cell culture dishes

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates or 10 cm dishes and allow them to adhere.

  • Treat the cells with this compound at the desired concentrations for a specified time (e.g., 24 hours).[5]

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualizations

JHU083_Mechanism_of_Action cluster_cellular_effects Cellular Effects cluster_outcomes Outcomes JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Intracellular Conversion GlutamineEnzymes Glutamine-Utilizing Enzymes DON->GlutamineEnzymes Inhibition Nucleotide Nucleotide Synthesis GlutamineEnzymes->Nucleotide Impairs mTOR mTOR Signaling GlutamineEnzymes->mTOR Downregulates Metabolism Cellular Metabolism GlutamineEnzymes->Metabolism Disrupts Proliferation Decreased Proliferation Nucleotide->Proliferation mTOR->Proliferation Apoptosis Increased Apoptosis Metabolism->Apoptosis

Experimental_Workflow cluster_assays Proliferation & Viability Assays cluster_signaling Signaling Pathway Analysis start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability (e.g., alamarBlue) treatment->viability brdu DNA Synthesis (BrdU) treatment->brdu colony Colony Formation treatment->colony neurosphere Neurosphere Formation treatment->neurosphere lysis Cell Lysis & Protein Quantification treatment->lysis end Data Analysis & Interpretation viability->end brdu->end colony->end neurosphere->end western Western Blot (e.g., p-mTOR, p-S6) lysis->western western->end

References

Application Notes and Protocols for JHU-083 Oral Gavage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) with increased oral bioavailability.[1][2] It is a valuable tool for in vivo studies investigating the role of glutamine metabolism in various pathological conditions, including cancer and neurological disorders.[3][4] this compound effectively delivers DON to tissues, including the brain, and has been shown to modulate the mTOR signaling pathway and disrupt purine biosynthesis.[5][6] These application notes provide a comprehensive guide for the preparation and oral administration of this compound in animal models.

Data Presentation

The following table summarizes the quantitative data from various studies that have utilized this compound for oral gavage in mice.

ParameterDetailsAnimal ModelReference
Vehicle Sterile Phosphate Buffered Saline (PBS)Athymic Nude Mice, C57BL/6J Mice[6][7]
Dosage (as DON-equivalent) 1 mg/kgC57BL/6J Mice[7]
1.9 mg/kg (low dose)Athymic Nude Mice[5]
20 mg/kgAthymic Nude Mice, C57BL/6J Mice[6]
25 mg/kg (high dose)Athymic Nude Mice[5]
Dosage (as this compound) 1.83 mg of this compound is equivalent to 1.0 mg of DONNot specified[6]
Administration Route Oral GavageAthymic Nude Mice, C57BL/6J Mice, APOE4 Knock-in Mice[4][6]
Administration Volume 100 µL bolusAthymic Nude Mice[6]
Frequency of Administration DailyC57BL/6J Mice[8]
Twice weekly (Tuesdays and Fridays)Athymic Nude Mice, C57BL/6J Mice[6]
Three times per weekAPOE4 Knock-in Mice[4]
5 days/week for 3 weeks, then 2 days/week (low dose)Athymic Nude Mice[9]
2 days/week (high dose)Athymic Nude Mice[9]

Experimental Protocols

Materials
  • This compound powder

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Appropriate sized oral gavage needles (flexible or rigid, ball-tipped)

  • Syringes (1 mL)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of this compound Solution

This protocol describes the preparation of a this compound solution for oral gavage. The example calculation is for a 20 mg/kg DON-equivalent dose for a 25g mouse with a 100 µL administration volume.

  • Determine the required concentration:

    • Desired DON-equivalent dose: 20 mg/kg

    • Weight of this compound equivalent to DON: 20 mg/kg * 1.83 = 36.6 mg/kg

    • For a 25g (0.025 kg) mouse, the required dose of this compound is: 36.6 mg/kg * 0.025 kg = 0.915 mg

    • To administer this in 100 µL (0.1 mL), the required concentration is: 0.915 mg / 0.1 mL = 9.15 mg/mL

  • Weighing the this compound:

    • Accurately weigh the required amount of this compound powder using an analytical balance. For a batch preparation, calculate the total amount needed based on the number of animals and doses.

  • Dissolving this compound:

    • Place the weighed this compound powder into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of sterile PBS to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage:

    • For in vivo studies, it is recommended to prepare the this compound solution fresh before each administration.[6] If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability of this compound in PBS for extended periods should be determined by the researcher.

Oral Gavage Administration Protocol
  • Animal Handling:

    • Gently restrain the mouse using an appropriate technique to minimize stress. Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Dose Preparation:

    • Draw the calculated volume of the prepared this compound solution into a 1 mL syringe fitted with an appropriately sized oral gavage needle.

  • Administration:

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Gently insert the gavage needle into the esophagus via the side of the mouth. Do not force the needle.

    • Once the needle is in place, slowly administer the this compound solution.

    • Carefully withdraw the needle.

  • Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions following the procedure.[6]

Mandatory Visualization

Signaling Pathway of this compound

JHU083_Pathway cluster_cell Cell JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Conversion GlutamineMetabolism Glutamine-Dependent Biosynthesis DON->GlutamineMetabolism Inhibition Glutamine Glutamine Glutamine->GlutamineMetabolism PurineSynthesis De Novo Purine Synthesis GlutamineMetabolism->PurineSynthesis mTORC1 mTORC1 Signaling PurineSynthesis->mTORC1 CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth

Caption: this compound mechanism of action.

Experimental Workflow for Oral Gavage Study

Caption: Workflow for this compound oral gavage.

References

Application Notes and Protocols for JHU-083 in Orthotopic Glioma Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JHU-083, a brain-penetrant glutamine antagonist prodrug, in preclinical orthotopic glioma mouse models. The protocols and data presented are based on published research and are intended to guide the design and execution of similar in vivo studies.

Introduction

Gliomas, particularly those with isocitrate dehydrogenase (IDH) mutations, exhibit a heightened dependence on glutamine metabolism for their growth and survival.[1][2][3][4] this compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) that has been engineered for improved oral bioavailability and brain penetration.[1][5][6] By targeting glutamine metabolism, this compound presents a promising therapeutic strategy to slow glioma progression.[1][2][3][4] In preclinical studies, this compound has been shown to extend survival in orthotopic IDH-mutant glioma models by disrupting mTOR signaling and purine biosynthesis.[1][2][3][4][7]

Mechanism of Action

This compound acts as a glutamine antagonist, inhibiting multiple enzymes that utilize glutamine for biosynthesis. This disruption of glutamine metabolism leads to several downstream effects within glioma cells, including:

  • Inhibition of mTOR Signaling: this compound has been demonstrated to disrupt the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][2][3][4] This is evidenced by the reduced expression of phosphorylated S6 (pS6), a downstream target of mTOR.[1][2][3][4]

  • Impairment of Purine Biosynthesis: By blocking glutamine-dependent steps in de novo purine synthesis, this compound limits the building blocks necessary for DNA and RNA replication, thereby impeding cell proliferation.[1]

  • Modulation of the Tumor Microenvironment: this compound can alter the tumor microenvironment, including effects on immune cells.[8][9][10]

Data Presentation

In Vivo Efficacy of this compound in an Orthotopic IDH1-mutant Glioma Model

The following table summarizes the survival data from a study using an orthotopic xenograft model with BT142 IDH1R132H glioma cells implanted in nude mice.[1][7]

Treatment GroupDosage (mg/kg)Administration ScheduleMedian SurvivalSurvival Benefit vs. Controlp-valueReference
Control (Vehicle)-----[1][7]
This compound (Low Dose)1.95 days/week for 3 weeks, then 2 days/weekNot specifiedNot statistically significantP = 0.053[1][7]
This compound (High Dose)252 days/weekNot specifiedStatistically significantP = 0.027[1][7]
Brain Penetration of this compound

This table shows the concentration of the active drug, DON, in the brains of mice one hour after a single oral dose of this compound.[11]

Brain RegionDON Concentration (nmol/g)
Cerebellum~10
Cortex~11
Hippocampus~9
Striatum~12
Brainstem~8

Experimental Protocols

Establishment of Orthotopic Glioma Mouse Model

This protocol describes the intracranial implantation of glioma cells to create an orthotopic tumor model.[12][13][14][15][16]

Materials:

  • Glioma cells (e.g., BT142 IDH1R132H)

  • Immunodeficient mice (e.g., nude mice)

  • Stereotaxic frame

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (scalpel, drill, syringe)

  • Cell suspension in a suitable medium (e.g., PBS)

Procedure:

  • Cell Preparation: Culture and harvest glioma cells. Resuspend the cells at the desired concentration (e.g., 3 x 10^5 cells in 5 µL).[7]

  • Animal Anesthesia and Fixation: Anesthetize the mouse and securely fix its head in the stereotaxic frame.

  • Surgical Procedure:

    • Make a sagittal incision in the scalp to expose the skull.

    • Using stereotaxic coordinates, mark the injection site.

    • Create a small burr hole in the skull at the marked location using a micro-drill.

  • Cell Implantation:

    • Carefully lower a Hamilton syringe containing the cell suspension through the burr hole to the desired depth in the brain parenchyma.

    • Slowly inject the cell suspension.

    • After injection, leave the needle in place for a few minutes to prevent reflux, then slowly withdraw it.

  • Closure and Post-operative Care: Suture the scalp incision. Monitor the animal closely during recovery and in the following days for any signs of distress or neurological symptoms.

This compound Administration in Orthotopic Glioma Mouse Models

This protocol outlines the preparation and administration of this compound to mice bearing orthotopic gliomas.[7]

Materials:

  • This compound

  • Vehicle (e.g., sterile PBS)

  • Administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection)

Procedure:

  • Drug Preparation: Immediately before administration, dilute this compound in sterile PBS to the desired concentration.[7]

  • Administration:

    • Route of Administration: this compound can be administered via oral gavage or intraperitoneal injection.[7][11]

    • Dosing Regimen: Treatment can be initiated a few days after tumor implantation (e.g., 5 days).[7]

    • Dosage:

      • A low-dose regimen of 1.9 mg/kg administered 5 days a week for 3 weeks, followed by 2 days a week has been used.[7]

      • A high-dose regimen of 25 mg/kg administered 2 days a week has also been shown to be effective.[1][7]

  • Monitoring: Monitor the animals daily for tumor-related symptoms and any signs of drug toxicity.

Visualizations

G This compound Mechanism of Action in Glioma JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Activation GlutamineMetabolism Glutamine-Dependent Metabolic Pathways DON->GlutamineMetabolism Glutamine Glutamine Glutamine->GlutamineMetabolism mTOR mTOR Signaling GlutamineMetabolism->mTOR Purine Purine Biosynthesis GlutamineMetabolism->Purine Proliferation Tumor Cell Proliferation mTOR->Proliferation Purine->Proliferation

Caption: this compound is converted to its active form, DON, which inhibits glutamine metabolism, leading to the disruption of mTOR signaling and purine biosynthesis, ultimately reducing tumor cell proliferation.

G Experimental Workflow for this compound in Orthotopic Glioma Models cluster_model Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Glioma Cell Culture (e.g., BT142 IDH1R132H) Implantation 2. Orthotopic Implantation into Mouse Brain CellCulture->Implantation Randomization 3. Randomize Mice into Treatment Groups Implantation->Randomization Treatment 4. Administer this compound or Vehicle Randomization->Treatment Monitoring 5. Monitor Survival and Tumor Progression Treatment->Monitoring Analysis 6. Analyze Survival Data and Biomarkers Monitoring->Analysis

Caption: This workflow outlines the key steps for evaluating the efficacy of this compound in an orthotopic glioma mouse model, from tumor establishment to data analysis.

References

Application of JHU-083 in Prostate and Bladder Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is a novel glutamine antagonist prodrug that has demonstrated significant anti-tumor activity in preclinical models of prostate and bladder cancer.[1][2] As a systemically administered agent, this compound is designed to be preferentially activated within the tumor microenvironment, thereby minimizing systemic toxicity.[1] Its mechanism of action is twofold: it directly inhibits the metabolic processes of cancer cells reliant on glutamine and immunomodulates the tumor microenvironment by reprogramming immunosuppressive tumor-associated macrophages (TAMs) into a pro-inflammatory, anti-tumor phenotype.[1][3] These characteristics make this compound a promising therapeutic candidate for myeloid-rich urologic tumors.[4]

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism targeting both the tumor cells and the surrounding immune landscape.

1. Reprogramming of Tumor-Associated Macrophages (TAMs):

In the tumor microenvironment, this compound inhibits glutamine metabolism in TAMs, leading to their reprogramming from an immunosuppressive (M2-like) to a pro-inflammatory and anti-tumor (M1-like) state.[1][4] This reprogramming is characterized by:

  • Increased expression of pro-inflammatory cytokines.

  • Enhanced phagocytic activity against tumor cells.[1]

  • Upregulation of TNF, pro-inflammatory, and mTORC1 signaling pathways within the TAMs.[1][3]

2. Direct Effects on Tumor Cells:

This compound disrupts glutamine-dependent metabolic pathways within cancer cells, which are crucial for their proliferation and survival.[1][3] This leads to:

  • A global shutdown of glutamine-utilizing metabolic pathways.[1]

  • Reduced levels of HIF-1α and decreased phosphorylation of c-MYC, key regulators of cancer cell metabolism and proliferation.[1][3]

  • Induction of tumor cell apoptosis.[1][3]

The following diagram illustrates the signaling pathway affected by this compound in the tumor microenvironment.

JHU083_Mechanism cluster_TME Tumor Microenvironment cluster_TAM Tumor-Associated Macrophage (TAM) cluster_TumorCell Tumor Cell JHU083 This compound (Prodrug) Active_Drug Active Glutamine Antagonist JHU083->Active_Drug Activation in TME Glutamine_TAM Glutamine Metabolism Active_Drug->Glutamine_TAM Inhibits Glutamine_Tumor Glutamine Metabolism Active_Drug->Glutamine_Tumor Inhibits M2_TAM Immunosuppressive TAM (M2-like) M1_TAM Pro-inflammatory TAM (M1-like) M2_TAM->M1_TAM Reprogramming TNF_mTORC1 TNF/mTORC1 Signaling M1_TAM->TNF_mTORC1 Activates Phagocytosis Increased Phagocytosis M1_TAM->Phagocytosis Promotes HIF1a_cMYC Reduced HIF-1α & c-MYC Phosphorylation Glutamine_Tumor->HIF1a_cMYC Leads to Apoptosis Apoptosis HIF1a_cMYC->Apoptosis Induces

Caption: Mechanism of action of this compound in the tumor microenvironment.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in preclinical models of prostate and bladder cancer. Data is extracted from Praharaj et al., Cancer Immunology Research, 2024.[1]

Table 1: In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Prostate Cancer (B6CaP)

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (%)Notes
Vehicle Control-Oral Gavage0-
This compound1 mg/kgOral Gavage, daily~60-70%Significant tumor growth reduction observed.[4]

Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Prostate Cancer (RM-1)

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (%)Notes
Vehicle Control-Oral Gavage0-
This compound1 mg/kgOral Gavage, dailyStrong Antitumor ActivitySpecific percentage not detailed, but described as strong.[4]

Table 3: In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Bladder Cancer (MB49)

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (%)Notes
Vehicle Control-Oral Gavage0-
This compound1 mg/kgOral Gavage, daily~70-80%Significant tumor growth reduction observed.[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in prostate and bladder cancer research, based on the study by Praharaj et al. (2024).[1]

In Vivo Syngeneic Mouse Models

A general workflow for in vivo studies is depicted in the diagram below.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Cell Culture (B6CaP, RM-1, or MB49) Tumor_Implantation 2. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Tumor_Measurement 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Measurement Treatment_Initiation 4. Treatment Initiation (when tumors are palpable) Tumor_Measurement->Treatment_Initiation JHU083_Admin 5. This compound Administration (1 mg/kg, daily, oral gavage) Treatment_Initiation->JHU083_Admin Endpoint 6. Endpoint Analysis (e.g., tumor volume, weight) JHU083_Admin->Endpoint Immunophenotyping 7. Immunophenotyping (Flow Cytometry, IHC) Endpoint->Immunophenotyping

Caption: General experimental workflow for in vivo studies with this compound.

1. Cell Lines and Culture:

  • Prostate Cancer:

    • B6CaP: Murine prostate carcinoma cells.

    • RM-1: Aggressive murine prostate cancer cells.

  • Bladder Cancer:

    • MB49: Murine urothelial carcinoma cells.

  • Culture Conditions: All cell lines are maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Models:

  • Strain: C57BL/6J mice (male for prostate cancer models, female for bladder cancer models), typically 6-8 weeks old.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

3. Tumor Implantation:

  • Prostate Cancer (B6CaP and RM-1):

    • Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^5 cells/100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Bladder Cancer (MB49):

    • Harvest MB49 cells and resuspend in sterile PBS at a concentration of 5 x 10^5 cells/100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

4. This compound Administration:

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile water or PBS).

  • Dosing: Once tumors are palpable (e.g., ~50-100 mm³), begin daily oral gavage of this compound at a dose of 1 mg/kg body weight. The control group receives the vehicle alone.

5. Tumor Growth Monitoring and Endpoint:

  • Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and general health status.

  • The experiment is typically terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.

  • At the endpoint, tumors are excised, weighed, and processed for further analysis (e.g., flow cytometry, immunohistochemistry).

Immunophenotyping by Flow Cytometry
  • Tumor Digestion:

    • Mince the excised tumors and digest them in a solution containing collagenase and DNase for 30-60 minutes at 37°C with agitation.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Staining:

    • Stain the cells with a panel of fluorescently labeled antibodies specific for immune cell markers (e.g., CD45, CD11b, F4/80 for macrophages; CD3, CD4, CD8 for T cells).

    • Include a viability dye to exclude dead cells from the analysis.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the populations of different immune cells within the tumor.

Future Directions

Clinical trials are being planned to evaluate the safety and efficacy of this compound in patients with treatment-resistant prostate or bladder cancer.[2][5] Further preclinical studies are also underway to explore the potential of combining this compound with other therapies, such as immune checkpoint inhibitors, to enhance its anti-tumor effects.[5]

References

JHU-083: Application Notes and Protocols for Studying Immunometabolism in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is a novel, systemically bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] It is designed to target the metabolic reprogramming inherent in many cancer cells, which exhibit a high dependence on glutamine for proliferation and survival.[2][3] this compound exerts a dual mechanism of action: it directly inhibits tumor cell growth by disrupting glutamine-dependent metabolic pathways, and it remodels the tumor microenvironment (TME) to favor anti-tumor immunity.[4][5] These properties make this compound a compelling tool for studying cancer immunometabolism and a promising therapeutic candidate.

These application notes provide an overview of this compound and detailed protocols for its use in preclinical cancer research.

Mechanism of Action

This compound is bioactivated within the TME, releasing the active glutamine antagonist DON.[5] DON inhibits multiple enzymes that utilize glutamine, leading to a global disruption of glutamine metabolism.[3] This has two major consequences:

  • Direct Anti-tumor Effects: By blocking glutamine utilization, this compound impairs key metabolic processes in cancer cells, including the tricarboxylic acid (TCA) cycle, purine and pyrimidine synthesis, and redox homeostasis.[4][6] This leads to decreased proliferation, cell cycle arrest, and apoptosis of cancer cells.[1][2] A key signaling pathway inhibited by this compound is the mTOR pathway, a central regulator of cell growth and metabolism.[2][6]

  • Immunomodulatory Effects: this compound differentially affects the metabolic plasticity of immune cells within the TME.[4]

    • T Cells: this compound promotes a long-lived, memory-like phenotype in CD8+ T cells and reduces the abundance of immunosuppressive regulatory T cells (Tregs).[4][7]

    • Tumor-Associated Macrophages (TAMs): this compound reprograms immunosuppressive M2-like TAMs towards a pro-inflammatory, anti-tumor M1-like phenotype.[4][8][9] This is characterized by increased phagocytic activity and enhanced production of pro-inflammatory cytokines.[4][10]

The following diagram illustrates the proposed mechanism of action of this compound:

JHU083_Mechanism cluster_extracellular Extracellular Space / Systemic Circulation cluster_tme Tumor Microenvironment (TME) cluster_cancer_cell Cancer Cell cluster_immune_cells Immune Cells JHU083_prodrug This compound (Prodrug) JHU083_active This compound (Active DON) JHU083_prodrug->JHU083_active Bioactivation in TME Glutamine Glutamine JHU083_active->Glutamine Antagonizes Cancer_Metabolism Glutamine Metabolism (TCA Cycle, Nucleotide Synthesis) JHU083_active->Cancer_Metabolism Inhibits TAMs Tumor-Associated Macrophages (TAMs) JHU083_active->TAMs Modulates T_cells T Cells JHU083_active->T_cells Modulates Glutamine->Cancer_Metabolism fuels mTOR_Pathway mTOR Signaling Cancer_Metabolism->mTOR_Pathway supports Proliferation Decreased Proliferation & Increased Apoptosis mTOR_Pathway->Proliferation promotes Reprogramming Reprogramming to Anti-tumor Phenotype TAMs->Reprogramming Effector_T_cells Enhanced Effector T Cell Function T_cells->Effector_T_cells

Caption: Mechanism of action of this compound in the tumor microenvironment.

Data Presentation

The following tables summarize the quantitative effects of this compound observed in preclinical studies.

Table 1: In Vitro Anti-proliferative Effects of this compound

Cell LineCancer TypeAssayEffectReference
BT142Glioma (IDH1mut)Cell ViabilityDose-dependent decrease[6]
Br23cGlioma (IDH1wt)Cell ViabilityDose-dependent decrease[6]
GL261, U251, D54, U87Glioblastoma (IDH1wt)Cell ViabilityDose-dependent decrease[6]
JHH520Glioblastoma (IDH1wt)Cell ViabilityDose-dependent decrease[6]
MED211MedulloblastomaApoptosis (Cleaved Caspase-3)Increase from 22% to 64% (10µM) and 75% (20µM)[1]

Table 2: Metabolic Effects of this compound on Glioma Cells (BT142 and Br23c)

MetaboliteEffectReference
ATPReduced[6]
Glutamate (Glu)Reduced[6]
LactateReduced[6]
GlutathioneReduced[6]

Table 3: In Vivo Efficacy of this compound in an Orthotopic Glioma Model (BT142)

Treatment GroupDosageMedian Survivalp-value vs. ControlReference
ControlVehicle~21 days-[6]
This compound1.9 mg/kg (5 days/week)Not significantly increasedp = 0.053[6]
This compound25 mg/kg (2 days/week)~28 daysp = 0.027[6]

Table 4: Immunomodulatory Effects of this compound in the Tumor Microenvironment

Immune Cell PopulationEffectCancer ModelReference
CD8+ T CellsPromotes stem-cell like phenotypeUrologic Cancers[4]
Regulatory T Cells (Tregs)Decreased abundanceUrologic Cancers[4]
Tumor-Associated Macrophages (TAMs)Reprogrammed to pro-inflammatory phenotypeUrologic Cancers[4][8][9]
TAMsIncreased phagocytic activityUrologic Cancers[4][10]

Experimental Protocols

The following are representative protocols for experiments using this compound. Researchers should optimize these protocols for their specific cell lines and experimental systems.

Protocol 1: In Vitro Cell Proliferation Assay

This protocol describes how to assess the anti-proliferative effects of this compound on cancer cells using a BrdU incorporation assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in sterile water or PBS)

  • BrdU labeling reagent

  • Fixation and permeabilization buffers

  • Anti-BrdU antibody

  • Fluorescently labeled secondary antibody

  • 96-well microplate

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • This compound Treatment: The following day, treat cells with a range of this compound concentrations. Include a vehicle-only control.

  • Incubation: Incubate cells for the desired treatment duration (e.g., 24-72 hours).

  • BrdU Labeling: Add BrdU labeling reagent to the culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (typically 2-24 hours, depending on the cell cycle length).

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol for the BrdU assay kit.

  • Immunostaining: Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

  • Analysis: Quantify the fluorescence intensity using a microscope or plate reader.

Cell_Proliferation_Workflow start Seed Cells in 96-well Plate treat Treat with this compound (various concentrations) start->treat incubate Incubate (24-72 hours) treat->incubate brdu_label Add BrdU Labeling Reagent incubate->brdu_label fix_perm Fix and Permeabilize Cells brdu_label->fix_perm stain Immunostain with Anti-BrdU Antibody fix_perm->stain analyze Analyze Fluorescence stain->analyze

Caption: Workflow for in vitro cell proliferation assay with this compound.

Protocol 2: Western Blot Analysis of mTOR Pathway

This protocol details the analysis of mTOR pathway activation in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6, anti-S6, anti-Cyclin D1, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture and treat cells with this compound as described in Protocol 1.

  • Cell Lysis: Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., actin).

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quantify Protein Quantification lysis->quantify sds_page SDS-PAGE and Transfer quantify->sds_page blocking Blocking sds_page->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Analysis detect->analyze

Caption: Workflow for Western blot analysis of the mTOR pathway.

Protocol 3: In Vivo Orthotopic Glioma Model

This protocol provides a general guideline for establishing an orthotopic glioma model and treating with this compound. All animal procedures must be approved by the institution's animal care and use committee.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Glioma cell line (e.g., BT142)

  • Stereotactic apparatus

  • This compound (dissolved in sterile PBS)

  • Anesthesia

Procedure:

  • Cell Preparation: Culture and harvest glioma cells. Resuspend a defined number of cells (e.g., 3 x 10^5 cells) in a small volume of sterile PBS.

  • Stereotactic Injection: Anesthetize the mouse and secure it in a stereotactic frame. Inject the cell suspension into the desired brain region (e.g., striatum).

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if using luciferase-expressing cells) or by observing clinical signs.

  • This compound Treatment: Once tumors are established, begin treatment with this compound via the desired route of administration (e.g., intraperitoneal injection). Use a dosing regimen as described in Table 3.

  • Efficacy Assessment: Monitor animal survival and tumor burden. At the experimental endpoint, tumors can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).

In_Vivo_Workflow start Prepare Glioma Cell Suspension injection Stereotactic Intracranial Injection into Mice start->injection monitoring Monitor Tumor Growth injection->monitoring treatment This compound Treatment monitoring->treatment assessment Assess Efficacy (Survival, Tumor Burden) treatment->assessment analysis Endpoint Analysis (Flow Cytometry, IHC) assessment->analysis

Caption: Workflow for in vivo orthotopic glioma model with this compound treatment.

Conclusion

This compound is a valuable research tool for investigating the complex interplay between metabolism and immunity in cancer. Its dual mechanism of action, targeting both tumor cells and the immune microenvironment, offers a unique approach to cancer therapy. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own preclinical cancer models. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that may benefit from this novel treatment strategy.

References

In Vitro Stability and Solubility of JHU-083: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the in vitro stability and solubility of JHU-083, a prodrug of the glutaminase inhibitor 6-diazo-5-oxo-L-norleucine (DON).[1][2] Understanding these parameters is critical for the design and interpretation of in vitro experiments in cancer research, immunology, and neuroscience.

Overview of this compound

This compound is an experimental glutaminase inhibitor that targets the metabolic reprogramming observed in various diseases, including cancer.[2][3] By blocking glutamine metabolism, this compound disrupts key cellular processes, including the mTOR signaling pathway and purine biosynthesis, leading to reduced cell proliferation and other therapeutic effects.[4][5] As a prodrug, this compound is designed for improved oral bioavailability, and it is cleaved in vivo to its active form, DON.[2][6]

Solubility of this compound

The solubility of this compound has been reported in several common laboratory solvents. This information is crucial for the preparation of stock solutions for in vitro assays.

SolventSolubilityConcentration (if specified)Source
Dimethyl Sulfoxide (DMSO)Sparingly soluble / Soluble1-10 mg/mL / 62 mg/mL (198.48 mM)[5][7]
AcetonitrileSlightly soluble0.1-1 mg/mL[7]
EthanolSoluble15 mg/mL / 62 mg/mL[5]
WaterSoluble / Dissolved for in vitro testing8 mg/mL / 3 mg/mL[5][8]
Phosphate-Buffered Saline (PBS)Dissolved for in vivo studiesNot specified[1][8]

Note: The solubility in DMSO can be affected by moisture absorption; it is recommended to use fresh, anhydrous DMSO.[5] Solutions of this compound are noted to be unstable and should be prepared fresh.[5]

In Vitro Stability of this compound

While specific quantitative data on the in vitro stability of this compound in various cell culture media is not extensively published, the general recommendation is that solutions should be prepared fresh for optimal results.[5] The powdered form of this compound is stable for at least two years when stored at -20°C in the dark.[5][7]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted into aqueous media for experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Transfer the powder to a sterile, amber microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or as required).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be applied if necessary, but care should be taken to avoid degradation.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C in the dark. As solutions are unstable, it is recommended to prepare them fresh.[5]

Protocol for Assessing In Vitro Solubility in Cell Culture Media

This protocol outlines a method to determine the kinetic solubility of this compound in a specific cell culture medium.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Cell culture medium of interest (e.g., RPMI-1640, DMEM) supplemented as required (e.g., with FBS)

  • 96-well microplate (non-binding surface recommended)

  • Plate shaker

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.

Procedure:

  • Prepare a serial dilution of the this compound DMSO stock solution.

  • Add a small volume (e.g., 1-2 µL) of each this compound dilution to the wells of a 96-well plate containing the cell culture medium. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent effects.

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 1, 4, or 24 hours) to allow for equilibration.

  • After incubation, visually inspect the wells for any precipitation.

  • To quantify the soluble concentration, centrifuge the plate to pellet any precipitate.

  • Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method like HPLC.

  • The highest concentration at which no precipitate is observed and the measured concentration matches the nominal concentration is considered the kinetic solubility under those conditions.

Protocol for Assessing In Vitro Stability in Cell Culture Media

This protocol provides a framework for evaluating the stability of this compound in cell culture medium over time.

Materials:

  • This compound stock solution

  • Cell culture medium of interest

  • Incubator (37°C, 5% CO₂)

  • Sterile tubes or a multi-well plate

  • Analytical method for quantification of this compound (e.g., LC-MS/MS)

Procedure:

  • Spike a known concentration of this compound into the cell culture medium in a sterile container.

  • Immediately take a sample (t=0) and store it under conditions that prevent degradation (e.g., flash-freeze in liquid nitrogen and store at -80°C).

  • Incubate the remaining solution at 37°C in a cell culture incubator.

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24, 48 hours).

  • Process and store the samples in the same manner as the t=0 sample.

  • After collecting all time points, analyze the concentration of this compound in each sample using a validated analytical method.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration.

  • The rate of degradation and the half-life (t½) of this compound in the medium can be determined from this data.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Inhibition of Glutamine Metabolism and Downstream Signaling

This compound acts as a glutamine antagonist, which leads to the disruption of glutamine metabolism. This has significant downstream effects, most notably the inhibition of the mTORC1 signaling pathway and the impairment of de novo purine biosynthesis.[4][5]

JHU083_Mechanism_of_Action JHU083 This compound Glutaminase Glutaminase (GLS) JHU083->Glutaminase Inhibits Glutamine Glutamine Glutamine->Glutaminase Substrate Glutamate Glutamate Glutaminase->Glutamate Catalyzes mTORC1 mTORC1 Signaling Glutamate->mTORC1 Activates Purine_Biosynthesis De Novo Purine Biosynthesis Glutamate->Purine_Biosynthesis Precursor for Cell_Proliferation Cell Proliferation mTORC1->Cell_Proliferation Promotes Purine_Biosynthesis->Cell_Proliferation Required for

Caption: this compound inhibits glutaminase, disrupting mTORC1 and purine synthesis.

Experimental Workflow for In Vitro Solubility Assessment

The following diagram illustrates a typical workflow for determining the kinetic solubility of this compound in an aqueous medium.

Solubility_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock serial_dilute Serial Dilution of Stock prep_stock->serial_dilute add_to_media Add to Cell Culture Media serial_dilute->add_to_media incubate Incubate at 37°C with Shaking add_to_media->incubate observe Visual Observation for Precipitation incubate->observe centrifuge Centrifuge to Pellet Precipitate observe->centrifuge analyze Analyze Supernatant (e.g., HPLC) centrifuge->analyze determine_sol Determine Kinetic Solubility analyze->determine_sol end End determine_sol->end

Caption: Workflow for determining the kinetic solubility of this compound.

Experimental Workflow for In Vitro Stability Assessment

This diagram outlines the process for evaluating the stability of this compound in a given cell culture medium over a time course.

Stability_Workflow start Start prep_solution Prepare this compound in Cell Culture Media start->prep_solution sample_t0 Collect t=0 Sample (Store at -80°C) prep_solution->sample_t0 incubate Incubate at 37°C prep_solution->incubate analyze Analyze All Samples (e.g., LC-MS/MS) sample_t0->analyze sample_timepoints Collect Samples at Various Time Points incubate->sample_timepoints sample_timepoints->analyze calculate Calculate % Remaining vs. Time analyze->calculate end End calculate->end

Caption: Workflow for assessing the in vitro stability of this compound.

References

JHU-083 Treatment Protocols for Long-Term Animal Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is a powerful, brain-penetrant prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] By targeting glutamine metabolism, this compound has demonstrated significant therapeutic potential in a variety of preclinical models, including those for cancer and neurodegenerative diseases.[3][4] Its mechanism of action involves the disruption of key cellular processes reliant on glutamine, such as mTOR signaling and purine biosynthesis.[5][6] This document provides detailed application notes and standardized protocols for the administration of this compound in long-term animal studies to ensure reproducibility and accurate evaluation of its therapeutic efficacy and pharmacodynamic effects.

Mechanism of Action

This compound is designed to deliver its active form, DON, more effectively to target tissues while minimizing systemic toxicity.[7] Once activated, DON irreversibly inhibits multiple enzymes that utilize glutamine, leading to a cascade of downstream effects. The primary mechanism involves the disruption of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[5][6] Additionally, by inhibiting purine biosynthesis, this compound can impede DNA and RNA synthesis, contributing to its anti-proliferative effects.[5] In the context of cancer, this compound has also been shown to reprogram the tumor microenvironment by modulating the function of immune cells such as tumor-associated macrophages (TAMs).[3][8]

Signaling Pathway Disrupted by this compound

JHU_083_Signaling_Pathway cluster_cell Cell cluster_downstream Downstream Effects JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Activation GlutamineEnzymes Glutamine-Utilizing Enzymes DON->GlutamineEnzymes Inhibits Glutamate Glutamate GlutamineEnzymes->Glutamate Catalyzes Purine_Biosynthesis Purine Biosynthesis GlutamineEnzymes->Purine_Biosynthesis mTORC1 mTORC1 Signaling GlutamineEnzymes->mTORC1 Glutamine Glutamine Glutamine->Glutamate Cell_Growth Cell Growth & Proliferation Purine_Biosynthesis->Cell_Growth Supports Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Protein_Synthesis->Cell_Growth Leads to

Caption: this compound mechanism of action.

Quantitative Data Summary

The following tables summarize the dosing schedules and efficacy of this compound in various long-term animal studies.

Table 1: this compound Dosing Regimens in Long-Term Animal Studies

Animal ModelCancer/Disease TypeAdministration RouteDosageDosing ScheduleReference
Nude MiceMalignant GliomaIntraperitoneal1.9 mg/kg5 days/week for 3 weeks, then 2 days/week[5]
Nude MiceMalignant GliomaIntraperitoneal25 mg/kg2 days/week[5]
C57BL/6J MiceProstate & Bladder CancerOral Gavage0.3 mg/kg (DON equivalent)Daily[3]
Athymic Nude MiceMedulloblastomaOral Gavage20 mg/kg (DON equivalent)Twice weekly[1]
APOE4 Knock-in MiceAlzheimer's DiseaseOral GavageNot Specified3 times/week for 4-5 months[4]

Table 2: Summary of this compound Efficacy in Preclinical Models

Animal ModelCancer/Disease TypeKey Efficacy OutcomesReference
Nude MiceMalignant GliomaExtended survival with high-dose treatment.[5]
C57BL/6J MiceProstate & Bladder CancerPotent tumor growth inhibition.[3]
Athymic Nude MiceMedulloblastomaSignificantly increased survival.[1]
APOE4 Knock-in MiceAlzheimer's DiseaseImproved cognitive performance.[4]
Various Mouse ModelsMelanoma, Colon Cancer, LymphomaSignificant tumor growth inhibition, attenuated metastatic progression, and improved survival.[3]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is typically supplied as a solid. For in vivo studies, it should be dissolved in a sterile vehicle immediately before administration.

  • For Intraperitoneal Injection: Dissolve this compound in sterile phosphate-buffered saline (PBS).[5]

  • For Oral Gavage: Dissolve this compound in sterile PBS or sterile water.[1]

The concentration of the dosing solution should be calculated based on the desired dosage and the average weight of the animals to be treated, ensuring the injection volume is within acceptable limits for the species.

Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice

This protocol is suitable for studies requiring systemic delivery of this compound.

Materials:

  • This compound

  • Sterile PBS

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the precise volume of this compound solution to be administered.

    • Handle the animals gently to minimize stress.

  • Drug Preparation:

    • On the day of injection, prepare a fresh solution of this compound in sterile PBS to the desired concentration.

    • Ensure the solution is fully dissolved and at room temperature.

  • Injection Procedure:

    • Restrain the mouse securely, tilting it slightly head-down to allow the abdominal organs to shift away from the injection site.

    • The preferred injection site is the lower right quadrant of the abdomen.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle, bevel up.

    • Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate improper needle placement.

    • Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions immediately following the injection and at regular intervals as per the experimental plan.

    • Daily monitoring of animal health, including body weight, is recommended, especially during the initial phase of treatment.[5]

IP_Injection_Workflow start Start weigh_mouse Weigh Mouse start->weigh_mouse prepare_drug Prepare this compound in Sterile PBS weigh_mouse->prepare_drug restrain_mouse Restrain Mouse (Head-Down Tilt) prepare_drug->restrain_mouse inject_drug Inject into Lower Right Quadrant restrain_mouse->inject_drug monitor_mouse Monitor Animal Post-Injection inject_drug->monitor_mouse end End monitor_mouse->end

Caption: Workflow for intraperitoneal injection of this compound.

Protocol 2: Oral Gavage of this compound in Mice

This protocol is used for oral administration of this compound, which is particularly relevant for long-term studies and models where this route is preferred.

Materials:

  • This compound

  • Sterile PBS or sterile water

  • Sterile syringes

  • Flexible plastic or stainless steel feeding needles (gavage needles)

  • Animal scale

  • Appropriate PPE

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the correct volume of the this compound solution.

    • Fasting the animals for a short period before gavage may be considered depending on the experimental design, but is not always necessary.

  • Drug Preparation:

    • Prepare a fresh solution of this compound in sterile PBS or water on the day of administration.

  • Gavage Procedure:

    • Restrain the mouse firmly but gently, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.

    • Advance the needle smoothly along one side of the mouth towards the esophagus. Do not force the needle.

    • Once the needle is at the predetermined depth, administer the this compound solution slowly.

    • Withdraw the needle gently.

  • Post-Gavage Monitoring:

    • Monitor the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

    • Observe the animal's general health and well-being as per the experimental protocol.

Oral_Gavage_Workflow start Start weigh_mouse Weigh Mouse start->weigh_mouse prepare_drug Prepare this compound in Sterile Vehicle weigh_mouse->prepare_drug restrain_mouse Restrain Mouse (Straight Posture) prepare_drug->restrain_mouse insert_needle Insert Gavage Needle to Esophagus restrain_mouse->insert_needle administer_drug Administer Solution Slowly insert_needle->administer_drug monitor_mouse Monitor Animal Post-Gavage administer_drug->monitor_mouse end End monitor_mouse->end

Caption: Workflow for oral gavage of this compound.

Safety and Tolerability

In the cited long-term animal studies, this compound was generally well-tolerated.[4][5] However, some dose-dependent effects on body weight have been noted. For instance, daily low doses of 1.9 mg/kg administered intraperitoneally caused a decrease in body mass, which was recovered when the administration frequency was reduced.[5] Higher doses of 25 mg/kg administered twice weekly via IP injection showed no significant toxicity.[5] In a long-term study in a mouse model of Alzheimer's disease, chronic oral administration of this compound was well-tolerated with no overt behavioral changes or effects on weight.[4]

It is crucial to monitor animals closely for any signs of toxicity, including but not limited to:

  • Weight loss

  • Changes in behavior or activity

  • Gastrointestinal issues

  • Signs of pain or distress

Adjustments to the dose or dosing schedule may be necessary based on these observations. All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.

References

Troubleshooting & Optimization

Potential toxicity and side effects of JHU-083 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity and side effects of JHU-083 in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a systemically bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] It is designed to deliver DON, a potent inhibitor of glutamine-utilizing enzymes, with an improved toxicity profile compared to DON itself.[1] this compound works by broadly inhibiting glutamine metabolism, which is critical for the biosynthesis of nucleotides and proteins necessary for the rapid proliferation of cancer cells.[1][2] Its mechanism of action also involves the disruption of the mTOR signaling pathway and modulation of the tumor immune microenvironment.[2][3]

Q2: Is this compound expected to be toxic in my animal model?

A2: this compound has been designed to have a better safety profile than its parent compound, DON, which was associated with significant gastrointestinal toxicity.[1] In multiple preclinical studies using mouse models, this compound has been described as "well-tolerated".[4] However, some dose-dependent side effects, such as weight loss, have been observed. The specific toxicity profile can depend on the dose, dosing frequency, and the animal model used.

Q3: What are the most common side effects observed with this compound in vivo?

A3: The most consistently reported side effect in preclinical studies is dose-dependent weight loss. One study noted that daily low doses of this compound caused a decrease in body mass in mice, but this was reversible with a less frequent dosing schedule.[2] In a study using a mouse model of Alzheimer's disease, chronic administration of this compound was reported to have no effect on body weight or cause overt behavioral changes.[4]

Q4: Has there been any observed organ-specific toxicity with this compound?

A4: A study in a mouse model of Alzheimer's disease reported that chronic treatment with this compound did not affect gastrointestinal histopathology or peripheral nerve function.[4] As a prodrug, this compound is designed to minimize peripheral exposure and associated toxicities that were observed with DON.[5]

Q5: What is the effect of this compound on the immune system?

A5: this compound has been shown to modulate the tumor immune microenvironment. It can decrease the number of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs), and promote an anti-tumor immune response.[6][7]

Troubleshooting Guides

Issue 1: Unexpected Weight Loss in Experimental Animals
  • Problem: Animals treated with this compound are showing significant weight loss.

  • Potential Cause: The dose and/or frequency of this compound administration may be too high for the specific animal model or strain. Daily dosing, even at low concentrations, has been reported to cause weight loss.[2]

  • Troubleshooting Steps:

    • Review Dosing Regimen: Compare your dosing schedule with those reported in the literature. A twice-weekly administration schedule was shown to be effective without causing significant weight loss in a glioma model.[2]

    • Dose De-escalation: Consider reducing the dose of this compound.

    • Reduce Dosing Frequency: If daily dosing is being used, switching to an intermittent schedule (e.g., every other day or twice a week) may mitigate weight loss while maintaining efficacy.[2]

    • Supportive Care: Ensure animals have easy access to food and water. A high-calorie dietary supplement may be considered in consultation with veterinary staff.

    • Monitor Closely: Weigh the animals daily to track the extent of weight loss and recovery.

Issue 2: Lack of Efficacy in an In Vivo Cancer Model
  • Problem: this compound is not producing the expected anti-tumor effect.

  • Potential Causes:

    • Insufficient Dose: The dose of this compound may be too low to achieve a therapeutic concentration in the tumor tissue.

    • Tumor Model Resistance: The specific cancer cell line or tumor model may have intrinsic resistance to glutamine antagonism.

    • Pharmacokinetics: The bioavailability and metabolism of this compound can vary between species.

  • Troubleshooting Steps:

    • Dose Escalation Study: If tolerated, consider a dose-escalation study to determine if a higher concentration of this compound is more effective. Doses in mouse models have ranged from approximately 1 mg/kg to 25 mg/kg.[2][3]

    • Verify Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded.

    • Assess Target Engagement: If possible, measure glutamine levels or the activity of glutamine-dependent enzymes in the tumor tissue to confirm that this compound is hitting its target.

    • Combination Therapy: Consider combining this compound with other anti-cancer agents, such as immunotherapy, which has shown synergistic effects in some models.[8]

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the in vivo toxicity of this compound from preclinical studies. It is important to note that detailed, publicly available toxicology reports with extensive quantitative data are limited.

Table 1: General Toxicity Observations in Mice

ParameterSpecies/ModelDose and ScheduleObservationCitation
Body Weight Nude mice with glioma xenografts1.9 mg/kg dailyDecreased body mass[2]
Nude mice with glioma xenografts25 mg/kg, 2x/weekNo toxicity observed[2]
APOE4 knock-in miceNot specified, chronic 3x/weekNo weight loss effect[4]
Behavior APOE4 knock-in miceNot specified, chronic 3x/weekNo overt behavioral changes[4]
Gastrointestinal Toxicity APOE4 knock-in miceNot specified, chronic 3x/weekGastrointestinal histopathology unaffected[4]
Peripheral Nerve Function APOE4 knock-in miceNot specified, chronic 3x/weekUnaffected[4]

Table 2: Hematology and Clinical Chemistry in APOE4 Mice

Note: A study in APOE4 mice reported that Complete Blood Count (CBC) and clinical chemistry parameters were all unaffected by chronic this compound treatment. However, the specific quantitative data were not provided in the publication. The table below reflects this qualitative assessment.

ParameterObservationCitation
Complete Blood Count (CBC) Unaffected[4]
Clinical Chemistry Unaffected[4]

Experimental Protocols

Protocol 1: In Vivo Efficacy and Toxicity Assessment in an Orthotopic Glioma Mouse Model (Adapted from[2])

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Intracranial implantation of human glioma cells (e.g., BT142 IDH1R132H).

  • This compound Formulation: this compound is dissolved in a vehicle suitable for the chosen administration route (e.g., oral gavage).

  • Dosing Regimens:

    • Low Dose: 1.9 mg/kg administered daily.

    • High Dose: 25 mg/kg administered twice a week.

  • Monitoring:

    • Survival: Monitor animals daily and record survival.

    • Body Weight: Weigh animals at regular intervals (e.g., daily or twice weekly) to assess toxicity.

    • Clinical Signs: Observe for any signs of distress, such as lethargy, ruffled fur, or changes in behavior.

  • Endpoint Analysis:

    • Histology: At the experimental endpoint, collect brains for histological analysis to confirm tumor growth and assess any tissue abnormalities.

    • Immunohistochemistry: Perform immunohistochemical staining for biomarkers of interest (e.g., pS6 to assess mTOR pathway inhibition).

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Animal Model Animal Model Tumor Implantation Tumor Implantation Animal Model->Tumor Implantation This compound Dosing This compound Dosing Tumor Implantation->this compound Dosing Survival Survival This compound Dosing->Survival Body Weight Body Weight This compound Dosing->Body Weight Clinical Signs Clinical Signs This compound Dosing->Clinical Signs Histology Histology Survival->Histology Body Weight->Histology Clinical Signs->Histology Immunohistochemistry Immunohistochemistry Histology->Immunohistochemistry

Caption: Experimental workflow for in vivo studies of this compound.

signaling_pathway This compound This compound Glutamine-Utilizing Enzymes Glutamine-Utilizing Enzymes This compound->Glutamine-Utilizing Enzymes inhibits Glutamine Glutamine Glutamine->Glutamine-Utilizing Enzymes activates mTOR Signaling mTOR Signaling Glutamine-Utilizing Enzymes->mTOR Signaling Nucleotide & Protein Synthesis Nucleotide & Protein Synthesis Glutamine-Utilizing Enzymes->Nucleotide & Protein Synthesis Tumor Cell Proliferation Tumor Cell Proliferation mTOR Signaling->Tumor Cell Proliferation Nucleotide & Protein Synthesis->Tumor Cell Proliferation

Caption: this compound mechanism of action on signaling pathways.

References

Optimizing JHU-083 dosing to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JHU-083. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in optimizing this compound dosing and minimizing off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a systemically-available prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] As a glutamine analog, its active form, DON, irreversibly inhibits a broad range of enzymes that depend on glutamine for their function.[3] This disrupts multiple metabolic pathways crucial for rapidly proliferating cells, including cancer cells. Key affected pathways include glutaminolysis, purine biosynthesis, and the mTOR signaling pathway.[4][5] The prodrug design allows this compound to be better tolerated and more orally bioavailable than DON, with an ability to be selectively activated within tumor tissues or penetrate the central nervous system (CNS).[6][7][8]

Q2: What are the known on-target and potential off-target effects of this compound?

A2: The primary on-target effect of this compound is the inhibition of tumor cell growth by blocking glutamine metabolism, which slows proliferation and can induce apoptosis.[4][9] It also has significant on-target immunomodulatory effects, such as reprogramming immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory state and enhancing the efficacy of anti-tumor T-cells.[10][11][12]

Potential off-target effects are intrinsically linked to its mechanism. Since this compound targets a fundamental metabolic pathway, it can affect any healthy cells with high glutamine utilization. The historical parent drug, DON, was associated with significant gastrointestinal toxicity.[8][13] this compound is specifically designed to mitigate this by limiting systemic exposure to the active drug.[6][14][15] However, dose-dependent toxicities like weight loss have been observed in preclinical models, especially with high-frequency dosing schedules.[16] Chronic administration in some studies showed no overt behavioral changes or effects on peripheral nerve function and blood chemistry.[8][17]

Q3: How does this compound affect the mTOR signaling pathway?

A3: this compound has been shown to disrupt and downregulate mTOR signaling.[4][5] This effect is linked to its ability to reprogram glutamine metabolism, which in turn impacts downstream targets of mTORC1, such as S6 kinase (S6K), leading to reduced phosphorylation of the ribosomal protein S6 (pS6).[4][5] This inhibition of mTOR signaling contributes to the drug's anti-proliferative effects.[4]

Q4: Can this compound be combined with other therapies?

A4: Yes, preclinical studies have shown that this compound can work synergistically with other cancer therapies. For example, its simultaneous administration with an anti-PD-1 checkpoint inhibitor resulted in markedly enhanced anti-tumor effects compared to either therapy alone.[10] The drug's ability to remodel the tumor microenvironment and invigorate T-cells suggests potential for combination with various immunotherapies, including adoptive cellular therapies like CAR-T.[10][18]

Troubleshooting Guides

Issue EncounteredPotential CauseSuggested Solution
High toxicity or significant weight loss in animal models. Dosing frequency or concentration is too high.Review the dosing schedule. Studies show that less frequent administration (e.g., twice weekly vs. daily) can mitigate weight loss while maintaining efficacy.[16] Consider reducing the dose.
Lack of significant anti-tumor effect in vivo. Suboptimal dosing, insufficient drug delivery to the target site, or tumor resistance.1. Verify Dose and Route: Ensure the dose is within the effective range reported in preclinical studies (see Table 1). Confirm the correct administration route (oral gavage or IP injection) is being used.[7][11][16]2. Assess Target Engagement: Measure glutaminase activity or key metabolite levels (glutamine, glutamate) in tumor tissue to confirm the drug is reaching its target.[17]3. Consider Combination Therapy: Some tumors may require a multi-pronged attack. Combining this compound with immunotherapy may enhance efficacy.[10]
Inconsistent results in cell culture proliferation assays. This compound instability in solution; variability in cell metabolic states.This compound can be unstable in solution; it is recommended to prepare it fresh immediately before each use.[1] Ensure cell cultures are standardized and not under metabolic stress from other factors.
Difficulty measuring changes in glutamine metabolism. Assay sensitivity or incorrect sample preparation.Use a validated commercial assay kit for measuring glutamine/glutamate levels.[19][20][21][22] Ensure that sample collection and processing (e.g., deproteination) are compatible with the chosen assay protocol.

Data Presentation: Preclinical Dosing Summary

The following table summarizes various dosing regimens for this compound used in published preclinical studies. These should serve as a starting point for experimental design. Note: Doses are often reported as the DON-equivalent dose.[7]

Table 1: Summary of this compound In Vivo Dosing Regimens

Model/DiseaseAnimal ModelDoseRoute of AdministrationDosing ScheduleObserved Outcome / Key FindingsReference
Malignant Glioma Nude Mice1.9 mg/kg (low dose)Intraperitoneal (IP)5 days/week for 3 weeks, then 2 days/weekMarginal survival benefit; daily low doses caused weight loss.[4][16]
Malignant Glioma Nude Mice25 mg/kg (high dose)Intraperitoneal (IP)2 days/weekImproved survival with no observed toxicity.[4][16]
Medulloblastoma Athymic Nude & C57BL/6 Mice20 mg/kgOral GavageTwice weeklyExtended survival by 29-43%; achieved micromolar DON concentrations in the brain.[7]
Depression Model Mice1.82 mg/kgOral Gavage (PO)Every other day for 12 daysAmeliorated depression-associated behaviors; blocked glutaminase activity in brain CD11b+ cells.[1]
Alzheimer's Model APOE4 Knock-in MiceNot specifiedOral Gavage3 times/week for 4-5 monthsImproved cognitive performance; was well-tolerated.[17]
Urologic Cancers C57BL/6J Mice1 mg/kg (DON equiv.)Oral Gavage (PO)Daily for 5-9 days, then reduced to 0.3 mg/kgSignificant tumor regression; reprogrammed tumor-associated macrophages.[11]

Experimental Protocols & Workflows

Diagram: General Experimental Workflow

Below is a diagram outlining a typical workflow for evaluating this compound efficacy and target engagement in a preclinical tumor model.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Analysis Phase A Tumor Implantation (e.g., Orthotopic or Subcutaneous) B Tumor Growth Monitoring (Palpation, Imaging) A->B C Randomize Animals into Control vs. This compound Groups B->C D Administer this compound (Specify Dose, Route, Schedule) C->D E Monitor Animal Health (Weight, Behavior) D->E F Measure Tumor Growth and Survival E->F G Tissue Collection (Tumor, Brain, Plasma) F->G H On-Target Analysis: Metabolite/Enzyme Assays G->H I Off-Target Analysis: Histopathology, Blood Chemistry G->I J Pathway Analysis: Western Blot (pS6), scRNA-seq G->J

Caption: A typical workflow for in vivo testing of this compound.

Protocol 1: In Vivo Administration of this compound

This protocol is a composite based on methods described for glioma and medulloblastoma models.[7][16]

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound powder in sterile Phosphate Buffered Saline (PBS).[7][16]

    • Vortex thoroughly to ensure complete dissolution. The final concentration should be calculated based on the desired dose (e.g., 20 mg/kg) and the average weight of the animals.

    • Note: Doses are often calculated based on the molar equivalent of DON. Due to its promoieties, 1.83 mg of this compound is equivalent to 1.0 mg of DON.[7]

  • Administration via Oral Gavage (PO):

    • Securely hold the mouse and use a proper-sized, blunt-tipped gavage needle.

    • Gently insert the needle into the esophagus. Do not force it.

    • Administer the prepared this compound solution in a slow, steady bolus (e.g., 100 µL).[7]

    • Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.

  • Administration via Intraperitoneal (IP) Injection:

    • Use a 25-27 gauge needle.

    • Position the mouse to expose the lower abdominal quadrant.

    • Insert the needle at a shallow angle to avoid puncturing internal organs.

    • Aspirate to ensure no fluid is drawn back, then inject the solution.

  • Monitoring:

    • Animals should be monitored daily for signs of toxicity, including weight loss, lethargy, and ruffled fur.[16]

    • Body weight should be recorded at least twice weekly.

Protocol 2: Glutaminase (GLS) Activity Assay

This protocol outlines the general steps for a radiolabeled enzymatic assay to confirm target engagement in brain tissue.[17]

  • Sample Preparation:

    • Isolate microglia-enriched CD11b+ cells from brain tissue (e.g., hippocampus) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[23][24]

    • Homogenize the isolated cells or tissue in a suitable lysis buffer.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing a phosphate buffer, L-[³H]glutamine, and other necessary co-factors.

    • Initiate the reaction by adding a standardized amount of protein lysate to the reaction mixture.

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stopping the Reaction & Separation:

    • Terminate the reaction by adding ice-cold ethanol or a strong acid.

    • Separate the radiolabeled glutamate product from the L-[³H]glutamine substrate using anion-exchange chromatography.

  • Quantification:

    • Measure the radioactivity of the eluted glutamate product using a scintillation counter.

    • Calculate the glutaminase activity, typically expressed as nmol of glutamate produced per milligram of protein per hour.

Protocol 3: Measuring Glutamine Levels in Biological Samples

This protocol describes the general principle behind commercially available fluorometric or colorimetric glutamine assay kits.[19][21][22][25]

  • Sample Preparation:

    • Collect samples (e.g., cell culture media, plasma, tissue lysate).

    • For plasma or serum, deproteinize the sample using a 10 kDa molecular weight cutoff spin filter.

    • For tissue or cell lysates, homogenize in the provided assay buffer.

  • Standard Curve Preparation:

    • Prepare a dilution series of the provided Glutamine Standard to create a standard curve.

  • Assay Procedure:

    • The assay principle involves the hydrolysis of glutamine to glutamate by the enzyme glutaminase. The resulting glutamate is then used in a series of reactions that produce a colorimetric or fluorescent signal.[19][25]

    • For each unknown sample, two reactions are typically set up: one with glutaminase and one without (to measure background glutamate).[19][21]

    • Add samples and standards to a 96-well plate.

    • Add the reaction mix (containing enzymes and a probe) to all wells.

    • Incubate at room temperature or 37°C for the time specified in the kit protocol (e.g., 30-60 minutes).

  • Detection:

    • Measure the absorbance (e.g., at 565 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.

    • Subtract the background glutamate reading from the total reading for each sample.

    • Calculate the glutamine concentration in the unknown samples by comparing their readings to the standard curve.

Signaling Pathway Visualization

Diagram: this compound Mechanism of Action

This diagram illustrates how this compound, as a prodrug of DON, inhibits multiple glutamine-dependent metabolic pathways.

G cluster_0 Cellular Metabolism cluster_1 Cellular Outcomes JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Bioactivation Glutamate Glutamate DON->Glutamate Inhibits Purine De Novo Purine Biosynthesis DON->Purine Inhibits Glutamine Glutamine Glutamine->Glutamate Glutaminase (GLS) Glutamine->Purine TCA TCA Cycle Anaplerosis Glutamate->TCA GSH Glutathione (GSH) Synthesis Glutamate->GSH mTOR mTOR Signaling (e.g., pS6) TCA->mTOR Proliferation Decreased Cell Proliferation & Growth Purine->Proliferation mTOR->Proliferation

References

Troubleshooting inconsistent results in JHU-083 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in experiments involving the glutamine antagonist prodrug, JHU-083. This guide, presented in a question-and-answer format, directly addresses specific issues that may arise during in vitro and in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

In Vitro Experiments

Question 1: Why am I not observing the expected decrease in cell viability with this compound treatment?

Answer: Several factors can contribute to a lack of efficacy in cell viability assays. Consider the following:

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound. This can be influenced by their metabolic phenotype, particularly their dependence on glutamine. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

  • Drug Stability: this compound solutions are unstable and should be freshly prepared for each experiment.[1] Dissolve the compound in an appropriate solvent like sterile water or PBS immediately before use.[2]

  • Glutamine in Media: The concentration of glutamine in your cell culture media can significantly impact the apparent efficacy of this compound. Standard culture media often contain high levels of glutamine, which can compete with the drug. Consider using media with physiological levels of glutamine or titrating the glutamine concentration to better reflect the in vivo tumor microenvironment.

  • Rescue Effects: The presence of certain metabolites in the serum or media, such as guanine, can partially rescue cells from the anti-proliferative effects of this compound by bypassing the need for de novo purine synthesis.[3][4]

Question 2: I am not seeing a consistent decrease in mTOR signaling (e.g., pS6 levels) after this compound treatment in my western blots. What could be the issue?

Answer: Detecting changes in protein phosphorylation requires careful sample handling and western blot technique. Here are some troubleshooting tips:

  • Phosphatase Inhibition: Immediately after cell lysis, endogenous phosphatases can dephosphorylate your target proteins. Ensure your lysis buffer is supplemented with a fresh cocktail of phosphatase inhibitors. Keep samples on ice throughout the preparation process.

  • Blocking Agent: Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can lead to high background. Bovine Serum Albumin (BSA) is a recommended alternative for blocking when probing for phosphorylated proteins.

  • Buffer Choice: Use Tris-buffered saline with Tween 20 (TBST) for washing steps instead of phosphate-buffered saline (PBS), as the phosphate ions in PBS can interfere with the binding of phospho-specific antibodies.

  • Antibody Quality: Ensure your primary antibody is specific for the phosphorylated form of the protein and has been validated for western blotting.

  • Loading Control: Always probe for the total protein (e.g., total S6) as a loading control to confirm that the observed changes are due to altered phosphorylation and not differences in protein loading.

In Vivo Experiments

Question 3: I am observing high variability in tumor growth inhibition among mice in the same treatment group. What are the potential causes?

Answer: In vivo experiments are subject to inherent biological variability. However, several experimental factors can be optimized to reduce inconsistencies:

  • Drug Administration: Ensure consistent and accurate dosing for all animals. For oral gavage, technique is critical to ensure the full dose is delivered to the stomach. For intraperitoneal injections, ensure the injection is truly intraperitoneal and not into the gut or subcutaneous space.

  • Tumor Implantation: The site and technique of tumor cell implantation can affect tumor growth rates. Ensure all animals are implanted in a consistent manner.

  • Animal Health: The overall health and stress levels of the animals can impact tumor growth and response to treatment. Monitor animals closely for any signs of distress or illness.

  • Tumor Microenvironment: this compound's efficacy is linked to its ability to modulate the tumor microenvironment, including reprogramming immune cells.[5] The immune status of the animal model (e.g., immunocompetent vs. immunodeficient) will significantly influence the outcome. Variability in the baseline immune composition between animals can contribute to differential responses.

  • Metabolic State of the Animal: The diet and overall metabolic state of the animals can influence tumor metabolism and, consequently, the efficacy of a metabolic inhibitor like this compound.

Question 4: What is a good starting dose and schedule for my in vivo this compound experiment?

Answer: The optimal dose and schedule for this compound can vary depending on the tumor model and the experimental endpoint. Published studies have used a range of doses and schedules. For example:

  • Glioma Model: A high dose of 25 mg/kg administered two days a week showed improved survival, whereas a lower dose of 1.9 mg/kg five days a week did not show a significant survival benefit.[3][6]

  • Medulloblastoma Model: A 20 mg/kg dose given twice weekly extended survival in mice.[2]

  • Urologic Tumor Models: A daily oral dose of 1 mg/kg (DON equivalent) for 7-9 days followed by a reduced dose of 0.3 mg/kg has been used.[5]

It is advisable to conduct a pilot study to determine the optimal dose and schedule for your specific model, monitoring both anti-tumor efficacy and any potential toxicity.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound on Cell Viability

Cell LineCancer TypeAssayTreatment Duration (h)IC50 / Effect
BT142GliomaAlamarBlue72Dose-dependent decrease
Br23cGliomaAlamarBlue72Dose-dependent decrease
D54GliomaCell Viability Assay96Reduced proliferation
SVG (IDH1R132H)Isogenic AstrocyteCell Viability Assay96Reduced proliferation
MYC-expressing MedulloblastomaMedulloblastomaMTS Assay72-96Significant growth reduction at 10µM

Table 2: In Vivo Efficacy of this compound in Different Tumor Models

Tumor ModelAdministration RouteDosing RegimenOutcome
Orthotopic IDH1R132H GliomaIntraperitoneal25 mg/kg, 2x/weekIncreased survival[3][6]
Orthotopic IDH1R132H GliomaIntraperitoneal1.9 mg/kg, 5x/week for 3 weeks, then 2x/weekNo significant survival benefit[3][6]
Orthotopic MYC-driven MedulloblastomaOral Gavage20 mg/kg, 2x/weekIncreased survival[2]
Urologic Tumors (B6CaP, MB49)Oral Gavage1 mg/kg daily for 7-9 days, then 0.3 mg/kg dailySignificant tumor growth inhibition

Experimental Protocols

1. Cell Viability Assay (AlamarBlue)

  • Cell Seeding: Plate single-cell suspensions in 96-well black, flat-bottom plates at a predetermined optimal density.

  • Drug Treatment: After allowing cells to adhere (typically 24 hours), treat with a range of this compound concentrations. Remember to prepare this compound fresh.

  • Incubation: Incubate the plates for the desired duration (e.g., 72-96 hours).

  • AlamarBlue Addition: Add AlamarBlue reagent to each well according to the manufacturer's instructions.

  • Fluorescence Reading: Incubate for 1-4 hours and then read the fluorescence on a plate reader with an excitation of ~540-570 nm and an emission of ~580-590 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot for mTOR Signaling Pathway

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat as required (note: some phospho-proteins are heat-sensitive).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-phospho-S6) and total proteins (e.g., anti-S6) overnight at 4°C, diluted in 5% BSA in TBST.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

JHU_083_Mechanism_of_Action cluster_cell Cancer Cell JHU083_prodrug This compound (Prodrug) DON DON (Active Drug) JHU083_prodrug->DON Activation Glutamine_utilizing_enzymes Glutamine-Utilizing Enzymes DON->Glutamine_utilizing_enzymes Inhibition Apoptosis Apoptosis DON->Apoptosis Purine_synthesis De Novo Purine Synthesis Glutamine_utilizing_enzymes->Purine_synthesis mTORC1_signaling mTORC1 Signaling Glutamine_utilizing_enzymes->mTORC1_signaling Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminolysis Cell_proliferation Cell Proliferation Purine_synthesis->Cell_proliferation pS6 pS6 mTORC1_signaling->pS6 CyclinD1 Cyclin D1 mTORC1_signaling->CyclinD1 pS6->Cell_proliferation CyclinD1->Cell_proliferation

Caption: Mechanism of action of this compound in a cancer cell.

Caption: Troubleshooting workflow for inconsistent this compound results.

experimental_workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm start Experiment Start cell_culture Cell Culture start->cell_culture tumor_implantation Tumor Implantation start->tumor_implantation jhu083_prep_vitro Prepare Fresh this compound cell_culture->jhu083_prep_vitro treatment_vitro Treat Cells jhu083_prep_vitro->treatment_vitro viability_assay Cell Viability Assay treatment_vitro->viability_assay western_blot Western Blot (pS6, etc.) treatment_vitro->western_blot data_analysis Data Analysis & Interpretation viability_assay->data_analysis western_blot->data_analysis jhu083_prep_vivo Prepare Fresh this compound tumor_implantation->jhu083_prep_vivo treatment_vivo Treat Animals jhu083_prep_vivo->treatment_vivo tumor_measurement Tumor Volume Measurement treatment_vivo->tumor_measurement tme_analysis TME Analysis (Flow Cytometry) treatment_vivo->tme_analysis tumor_measurement->data_analysis tme_analysis->data_analysis

Caption: General experimental workflow for this compound studies.

References

Why are fresh solutions of JHU-083 required for experiments?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of JHU-083 in experiments. Find answers to frequently asked questions, troubleshooting guidance, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are fresh solutions of this compound required for experiments?

Freshly prepared solutions of this compound are critical for experimental success due to the compound's inherent instability in solution.[1] Over time, this compound can degrade, leading to a loss of potency and potentially yielding inconsistent or unreliable results. To ensure the accuracy and reproducibility of your experiments, it is strongly recommended to prepare solutions immediately before use.[1]

Q2: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[2][3] As a prodrug, this compound is chemically modified to improve its pharmacological properties, such as oral bioavailability.[2][3] Once administered, it is converted into its active form, DON, which then exerts its therapeutic effects. DON targets and inhibits glutaminase, a key enzyme in glutamine metabolism.[1][4] By blocking glutaminase, this compound disrupts processes that cancer cells rely on for growth and survival, such as the mTOR signaling pathway.[5][6]

Q3: How should this compound be stored?

Proper storage of this compound is crucial to maintain its integrity. The powdered form of this compound should be stored at -20°C in the dark for up to three years.[1] It is important to prevent exposure to moisture. For solutions, as they are unstable, immediate use is recommended.[1] If short-term storage of a stock solution is unavoidable, it should be aliquoted and stored at -80°C, though fresh preparation is always preferable.

Q4: How do I prepare this compound solutions for in vitro and in vivo experiments?

For in vitro studies, this compound can be dissolved in sterile water.[7] For in vivo research, it is often dissolved in sterile phosphate-buffered saline (PBS) or a 50 mM HEPES-buffered saline solution for oral administration.[7][8][9] When preparing stock solutions, fresh, anhydrous DMSO can be used.[1] It is recommended to prepare the final working solution immediately before application in your experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker-than-expected results between experiments. Degradation of this compound in solution.Always prepare fresh solutions of this compound immediately before each experiment. Avoid using solutions that have been stored, even for short periods.
Complete loss of drug activity. Improper storage of the powdered this compound or use of an old, degraded solution.Ensure the powdered compound is stored at -20°C in a dark, dry environment. Discard any previously prepared solutions and make a fresh one.
Precipitation observed in the working solution. The solubility limit has been exceeded, or the solvent is not appropriate.Confirm the solubility of this compound in your chosen solvent. For aqueous solutions, ensure the pH is compatible. If using DMSO for a stock solution, ensure it is anhydrous.[1]

This compound Properties and Formulation

Compound Specifications

PropertyValue
Molecular Formula C₁₄H₂₄N₄O₄
Molecular Weight 312.36 g/mol
CAS Number 1998725-11-3
Storage (Powder) -20°C in the dark
Solution Stability Unstable, prepare fresh

Stock Solution Preparation

SolventMaximum ConcentrationNotes
DMSO 62 mg/mL (198.48 mM)Use fresh, moisture-free DMSO.[1]
Ethanol 15 mg/mL

Experimental Protocols

In Vitro Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • This compound Preparation: Immediately before treatment, dissolve this compound in sterile water or an appropriate solvent to create a concentrated stock solution.[7]

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).[5]

  • Viability Assessment: Measure cell viability using a standard method, such as an MTS or MTT assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.

In Vivo Administration in a Mouse Model

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • This compound Solution Preparation: Immediately before administration, dissolve this compound in sterile PBS or 50 mM HEPES-buffered saline to the desired concentration.[7][9] The dosage is often calculated based on the molar equivalent of DON.[7]

  • Oral Administration: Administer the freshly prepared this compound solution to the mice via oral gavage (p.o.).[9]

  • Dosing Schedule: Follow the predetermined dosing schedule (e.g., daily or every other day for a specified number of weeks).[8][9]

  • Monitoring: Monitor the animals regularly for changes in body weight, tumor size (if applicable), and overall health.

Visual Guides

JHU_083_Mechanism_of_Action cluster_prodrug Extracellular/Systemic cluster_cell Intracellular JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Metabolic Conversion Glutaminase Glutaminase DON->Glutaminase Inhibits Glutamate Glutamate TCA_Cycle TCA Cycle mTOR_Signaling mTOR Signaling Glutamine Glutamine Glutamine->Glutamate Conversion Glutamate->TCA_Cycle TCA_Cycle->mTOR_Signaling Supports Cell_Growth Reduced Cell Growth mTOR_Signaling->Cell_Growth Leads to

Caption: Mechanism of action of the this compound prodrug.

Experimental_Workflow Prep Prepare Fresh this compound Solution Treat Treat Cells/Administer to Animal Prep->Treat Incubate Incubate/Observe Over Time Treat->Incubate Assay Perform Assay (e.g., MTS, IHC) Incubate->Assay Analyze Analyze and Interpret Data Assay->Analyze

Caption: A generalized experimental workflow emphasizing the use of fresh this compound solutions.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Solution Was the this compound solution prepared fresh? Start->Check_Solution Yes Yes Check_Solution->Yes No No Check_Solution->No Other_Factors Investigate other experimental variables (e.g., cell passage number, reagent quality). Yes->Other_Factors Remake Prepare a fresh solution and repeat the experiment. No->Remake

References

Identifying and mitigating potential off-target effects of JHU-083

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JHU-083.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), a potent and broad-spectrum glutamine antagonist.[1][2] this compound is designed to be selectively activated in the tumor microenvironment, releasing DON to inhibit a range of glutamine-utilizing enzymes.[3] This inhibition disrupts multiple metabolic pathways reliant on glutamine, including the tricarboxylic acid (TCA) cycle, de novo nucleotide synthesis (purines and pyrimidines), and hexosamine biosynthesis.[1][4][5]

Q2: What are the intended "off-target" effects of this compound in the context of cancer therapy?

A2: In cancer research, some "off-target" effects of this compound are therapeutically desirable. By inhibiting glutamine metabolism in the tumor microenvironment, this compound can modulate the function of immune cells. For instance, it can reprogram immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory state and enhance the activity of effector T cells.[6] This dual action of directly targeting cancer cell metabolism and modulating the immune microenvironment contributes to its anti-tumor efficacy.

Q3: What are the known dose-limiting toxicities of the active compound, DON, and how does this compound mitigate these?

A3: Historically, the clinical development of DON was hindered by dose-limiting toxicities, primarily gastrointestinal (GI) issues such as nausea, vomiting, and mucositis. This compound is a prodrug designed to be bioactivated selectively in cancer tissues, thereby minimizing exposure and toxicity to healthy tissues like the GI tract.[3] Chronic administration of this compound in preclinical models has been shown to be well-tolerated with no significant weight loss or overt behavioral changes.[7]

Troubleshooting Guides

Issue 1: Unexpected or High Cytotoxicity in Non-Target Cells

Question: I am observing significant cytotoxicity in my non-cancerous cell line or at lower-than-expected concentrations in my cancer cell line. Could this be an off-target effect?

Answer: Yes, unexpected cytotoxicity can be a result of off-target effects, especially given that the active form of this compound, DON, is a broad-spectrum glutamine antagonist. Here’s a stepwise guide to troubleshoot this issue:

Step 1: Verify Experimental Parameters

  • Concentration Verification: Double-check all calculations for drug dilutions and ensure the final concentration is accurate.

  • Cell Health: Confirm that the cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).

  • Vehicle Control: Ensure that the vehicle control (the solvent used to dissolve this compound) is not causing cytotoxicity at the concentration used.

Step 2: Investigate Potential Off-Target Pathways

This compound's active form, DON, inhibits multiple glutamine-dependent enzymes. The observed cytotoxicity could be due to the inhibition of pathways other than glutaminolysis, such as nucleotide or hexosamine biosynthesis.

  • Rescue Experiments: Supplement the culture media with downstream metabolites to see if you can rescue the cells from cytotoxicity. This can help pinpoint the affected pathway.

SupplementPathway Targeted for RescueRationale
Guanine De novo purine synthesisGuanine can partially rescue the antiproliferative effects of this compound by providing a key building block for purine synthesis.[8][9]
Aspartate De novo pyrimidine synthesisAspartate is a precursor for pyrimidine synthesis and may help alleviate a deficit caused by glutamine antagonism.
N-acetylglucosamine (GlcNAc) Hexosamine Biosynthesis PathwaySupplementing with GlcNAc can bypass the need for glutamine in this pathway, which is crucial for protein glycosylation.[4]

Step 3: Characterize the Metabolic Phenotype

To understand the metabolic impact of this compound on your specific cell line, consider performing the following assays:

  • Metabolomics Analysis: Untargeted metabolomics can provide a comprehensive view of the metabolic changes induced by this compound, helping to identify depleted or accumulated metabolites and pinpoint affected pathways.

  • Seahorse XF Assay: This assay measures real-time cellular bioenergetics, including the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). It can reveal how this compound affects mitochondrial respiration and glycolysis. The Seahorse XF Mito Fuel Flex Test can specifically assess the dependency on glutamine oxidation.[10][11]

Step 4: Differentiate On-Target vs. Off-Target Effects

  • Genetic Knockdown/Knockout: If you hypothesize that the cytotoxicity is due to the inhibition of a specific glutamine-dependent enzyme (e.g., glutaminase, GLS), you can use siRNA or CRISPR to reduce the expression of that enzyme. If the phenotype of the knockdown/knockout cells is similar to that of this compound-treated cells, it suggests an on-target effect.

  • Dose-Response Comparison: On-target effects are typically observed at lower concentrations, while off-target effects may manifest at higher concentrations. A wide separation between the IC50 for the on-target effect and the concentration causing broad cytotoxicity can suggest off-target liability.[12]

Issue 2: Inconsistent Anti-Tumor Efficacy in In Vivo Models

Question: I am seeing variable or lower-than-expected anti-tumor efficacy of this compound in my mouse model. What could be the cause?

Answer: Inconsistent in vivo efficacy can be due to several factors related to the drug, the animal model, and the experimental design.

Step 1: Verify Drug Formulation and Administration

  • Formulation: For in vivo studies, this compound is typically dissolved in sterile PBS buffer.[13] Ensure the formulation is fresh and has been stored correctly.

  • Dosing: this compound doses are often reported as the DON-equivalent dose. Due to the promoieties, 1.83 mg of this compound is equivalent to 1.0 mg of DON.[13] Double-check your dosing calculations.

  • Route and Frequency: Oral gavage is a common administration route. The dosing frequency can impact both efficacy and toxicity. For example, twice-weekly dosing has been shown to be effective and well-tolerated.[13]

Step 2: Consider the Tumor Microenvironment

  • Immune Competence of the Model: this compound's efficacy is partly mediated by its effects on the immune system.[6] Using an immune-competent mouse model is crucial to observe the full therapeutic potential. Efficacy may be reduced in immune-deficient models.

  • Tumor Metabolism: The sensitivity of a tumor to this compound can depend on its metabolic phenotype, particularly its reliance on glutamine. Tumors with high expression of MYC, which drives glutamine metabolism, may be more sensitive.[13]

Step 3: Assess Drug Delivery and Target Engagement

  • Pharmacokinetics: If possible, perform pharmacokinetic studies to measure the concentration of DON in the plasma and tumor tissue to ensure adequate drug delivery.

  • Biomarker Analysis: Analyze tumor tissue for biomarkers of this compound activity, such as a decrease in the levels of downstream metabolites of glutamine (e.g., glutamate, alpha-ketoglutarate) or a reduction in the phosphorylation of proteins in the mTOR signaling pathway.[8]

Experimental Protocols

Metabolomics Sample Preparation for Adherent Cells

This protocol provides a general guideline for extracting metabolites from cells treated with this compound.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound or vehicle control for the desired duration.

  • Quenching Metabolism:

    • Aspirate the culture medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.

    • Immediately add liquid nitrogen to the plate to flash-freeze the cells and halt all metabolic activity.

  • Metabolite Extraction:

    • Before the liquid nitrogen completely evaporates, add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.

    • Use a cell scraper to scrape the cells into the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the tube thoroughly.

    • Centrifuge at high speed to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

    • Store the dried extract at -80°C until analysis by LC-MS or GC-MS.

Seahorse XF Mito Fuel Flex Test for Glutamine Dependency

This protocol outlines the use of the Seahorse XF platform to assess a cell's dependency on glutamine for mitochondrial respiration.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with this compound or vehicle control for the desired time.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • Replace the culture medium with Seahorse XF assay medium supplemented with glucose and fatty acids, but lacking glutamine.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for one hour.

  • Seahorse XF Analyzer Run:

    • Load the sensor cartridge with inhibitors of the glucose (UK5099) and fatty acid oxidation (etomoxir) pathways, and a glutaminase inhibitor (BPTES or another suitable inhibitor) as a positive control for the glutamine pathway.

    • Place the cell plate in the Seahorse XF Analyzer and run the Mito Fuel Flex Test protocol.

    • The assay will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors to determine the dependency on each fuel source.

Visualizations

JHU083_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Tumor Cell JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Activation in Tumor Microenvironment Glutaminolysis Glutaminolysis DON->Glutaminolysis Nucleotide_Synth Nucleotide Synthesis (Purines, Pyrimidines) DON->Nucleotide_Synth Hexosamine_Bio Hexosamine Biosynthesis DON->Hexosamine_Bio mTOR_Signaling mTOR Signaling DON->mTOR_Signaling Glutamine Glutamine Glutamine->Glutaminolysis Glutamine->Nucleotide_Synth Glutamine->Hexosamine_Bio TCA_Cycle TCA Cycle Glutaminolysis->TCA_Cycle Cell_Growth Reduced Cell Growth & Proliferation Nucleotide_Synth->Cell_Growth Hexosamine_Bio->Cell_Growth TCA_Cycle->Cell_Growth mTOR_Signaling->Cell_Growth

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Verify_Params Step 1: Verify Experimental Parameters (Concentration, Cell Health) Start->Verify_Params Investigate_Pathways Step 2: Investigate Off-Target Pathways (Rescue Experiments) Verify_Params->Investigate_Pathways Characterize_Metabolism Step 3: Characterize Metabolic Phenotype (Metabolomics, Seahorse Assay) Investigate_Pathways->Characterize_Metabolism Differentiate_Effects Step 4: Differentiate On-Target vs. Off-Target Effects (Knockdown, Dose-Response) Characterize_Metabolism->Differentiate_Effects Conclusion Identify Source of Cytotoxicity Differentiate_Effects->Conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Rescue_Experiments cluster_pathways Potential Off-Target Pathways cluster_rescue Rescue Strategies JHU083 This compound Treatment Purine_Synth Purine Synthesis Inhibition JHU083->Purine_Synth Pyrimidine_Synth Pyrimidine Synthesis Inhibition JHU083->Pyrimidine_Synth Hexosamine_Bio Hexosamine Biosynthesis Inhibition JHU083->Hexosamine_Bio Guanine Supplement with Guanine Purine_Synth->Guanine Rescue Aspartate Supplement with Aspartate Pyrimidine_Synth->Aspartate Rescue GlcNAc Supplement with GlcNAc Hexosamine_Bio->GlcNAc Rescue

Caption: Logical relationships in rescue experiments.

References

Technical Support Center: Assessing JHU-083 Bioactivation in Tumor Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the bioactivation of the glutamine antagonist prodrug, JHU-083, in tumor tissue. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it activated?

A1: this compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3][4][5][6] It is designed for selective bioactivation within the tumor microenvironment to its active form, DON, which then inhibits glutamine metabolism in cancer cells.[2][7] This targeted activation is intended to minimize systemic toxicity associated with DON.[6][7]

Q2: What is the primary method for assessing the bioactivation of this compound in tumor tissue?

A2: The primary and most definitive method for assessing the bioactivation of this compound is to quantify the concentration of its active form, DON, within the tumor tissue. This is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[8][9]

Q3: What are the expected concentrations of DON in tumor tissue after this compound administration?

A3: The concentration of DON in tumor tissue can vary depending on the dosage of this compound administered, the tumor model, and the time point of analysis. Preclinical studies in mice have shown that oral administration of this compound can lead to micromolar concentrations of DON in the brain.[5][8] For instance, a single 20 mg/kg dose of this compound resulted in DON levels ranging from 8–12 nmol/g in the mouse brain one hour after administration.[8]

Q4: Can I measure the downstream effects of this compound activation instead of directly measuring DON?

A4: Yes, assessing the downstream pharmacodynamic effects of this compound can provide indirect evidence of its bioactivation and target engagement. This can include:

  • Metabolomic analysis: Measuring changes in the levels of glutamine and downstream metabolites like glutamate in tumor tissue.[4][10]

  • Western blotting: Analyzing the expression of proteins in pathways affected by glutamine metabolism, such as the mTOR signaling pathway (e.g., phosphorylation of S6) and apoptosis markers (e.g., cleaved PARP, cleaved caspase-3).[4][8]

  • Cell proliferation assays: Assessing the inhibition of tumor cell growth in vitro and in vivo.[4][8]

Troubleshooting Guide

Issue 1: Low or undetectable levels of DON in tumor tissue samples.

Possible Cause Troubleshooting Step
Inadequate Drug Delivery Verify the administration route and dosage of this compound. Ensure proper formulation and stability of the dosing solution.
Timing of Sample Collection Optimize the time point for tumor harvesting after this compound administration. Conduct a time-course study to determine the peak concentration (Cmax) of DON in the tumor tissue.
Inefficient Sample Homogenization Ensure complete homogenization of the tumor tissue to release the analyte. Use appropriate mechanical disruption methods (e.g., bead beating, ultrasonication) on ice to prevent degradation.
Analyte Degradation Handle samples quickly and keep them on ice or frozen to minimize enzymatic degradation of this compound and DON. Use protease and phosphatase inhibitors during homogenization.
Poor Extraction Efficiency Optimize the solvent system used for the extraction of this compound and DON from the tissue homogenate. A common starting point is an acidified acetonitrile solution.[11]
LC-MS/MS Sensitivity Check the sensitivity of the LC-MS/MS instrument. Ensure that the instrument is properly calibrated and that the method is optimized for the detection of DON.

Issue 2: High variability in DON concentrations between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent Sample Collection Standardize the tumor collection procedure to ensure consistency in the size and region of the tumor sampled.
Heterogeneity of the Tumor Consider that drug distribution and metabolism may not be uniform throughout the tumor. If possible, analyze different regions of the tumor separately or pool multiple smaller samples from different areas.
Incomplete Homogenization Ensure that all samples are homogenized to a uniform consistency.
Pipetting Errors Use calibrated pipettes and proper technique to minimize errors during sample preparation and standard dilution.
Matrix Effects in LC-MS/MS Matrix effects can cause ion suppression or enhancement, leading to variability. Use an internal standard, preferably a stable isotope-labeled version of DON, to correct for these effects.[12][13]

Experimental Protocols

Protocol 1: Quantification of this compound and DON in Tumor Tissue by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your particular instrumentation and experimental setup.

1. Materials and Reagents:

  • This compound and DON analytical standards

  • Stable isotope-labeled DON (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktail

  • Homogenizer (e.g., bead beater, sonicator)

  • Centrifuge

  • LC-MS/MS system

2. Sample Preparation:

  • Excise tumor tissue from the animal model at the desired time point after this compound administration.

  • Immediately wash the tissue with ice-cold PBS to remove excess blood.

  • Blot the tissue dry, weigh it, and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.

  • On the day of analysis, add a measured amount of ice-cold homogenization buffer (e.g., PBS with protease/phosphatase inhibitors) to the frozen tissue. A typical ratio is 3-5 volumes of buffer to the tissue weight (e.g., 300-500 µL for a 100 mg tumor).

  • Homogenize the tissue on ice until no visible tissue fragments remain.

  • To a known volume of the tissue homogenate, add the internal standard.

  • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile with 0.1% formic acid.

  • Vortex the mixture vigorously and incubate at -20°C for 20 minutes.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).[1]

  • Centrifuge again to pellet any remaining particulates and transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: A C18 column is commonly used for the separation of small molecules like DON.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for DON and the internal standard.

4. Data Analysis:

  • Generate a standard curve by plotting the peak area ratio of the DON standard to the internal standard against the concentration of the DON standard.

  • Determine the concentration of DON in the tumor samples by interpolating their peak area ratios from the standard curve.

  • Normalize the concentration to the initial tissue weight (e.g., in nmol/g).

Data Presentation

Table 1: Example Data for DON Concentration in Tumor Tissue

Treatment GroupDose (mg/kg)Time Point (hours)Mean DON Concentration (nmol/g) ± SD
Vehicle Control02Not Detected
This compound1015.2 ± 1.1
This compound1028.9 ± 2.3
This compound1044.5 ± 0.9
This compound25221.4 ± 4.7

Visualizations

JHU083_Activation_and_Mechanism cluster_prodrug Systemic Circulation cluster_tumor Tumor Microenvironment cluster_effects Downstream Effects JHU083 This compound (Prodrug) Tumor_Uptake Tumor Cell Uptake JHU083->Tumor_Uptake Bioactivation Intracellular Enzymes (e.g., Esterases) Tumor_Uptake->Bioactivation DON DON (Active Drug) Bioactivation->DON Activation Glutamine_Metabolism Inhibition of Glutamine Metabolism DON->Glutamine_Metabolism mTOR_Inhibition mTOR Signaling Inhibition Glutamine_Metabolism->mTOR_Inhibition Purine_Synthesis Decreased Purine Synthesis Glutamine_Metabolism->Purine_Synthesis Tumor_Growth Reduced Tumor Growth mTOR_Inhibition->Tumor_Growth Purine_Synthesis->Tumor_Growth

Caption: Bioactivation and mechanism of action of this compound in the tumor microenvironment.

Experimental_Workflow Start Administer this compound to Tumor-Bearing Animal Model Harvest Harvest Tumor Tissue at Defined Time Points Start->Harvest Homogenize Homogenize Tissue and Add Internal Standard Harvest->Homogenize Extract Protein Precipitation and Analyte Extraction Homogenize->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantify DON Concentration Using Standard Curve Analyze->Quantify Data Data Interpretation and Reporting Quantify->Data

References

Technical Support Center: Overcoming Resistance to JHU-083 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the glutamine antagonist prodrug, JHU-083. The information is designed to help users identify and overcome resistance in cancer cell lines during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] It is designed to be activated within the tumor microenvironment, releasing DON, which then broadly inhibits glutamine-utilizing enzymes.[1][2] This inhibition disrupts cancer cell metabolism, primarily by blocking glutamine's role in the TCA cycle, purine and pyrimidine synthesis, and other biosynthetic pathways.[3][4] A key downstream effect of this compound is the downregulation of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[3]

Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons for this resistance?

A2: Resistance to this compound can be multifactorial. Some potential mechanisms include:

  • Metabolic Plasticity: Cancer cells may adapt by upregulating alternative metabolic pathways to compensate for glutamine blockade. This can include increased glycolysis or utilization of other fuel sources to replenish the TCA cycle.

  • Upregulation of Salvage Pathways: For instance, the purine salvage pathway can compensate for the this compound-induced inhibition of de novo purine synthesis. Supplementation with guanine has been shown to partially rescue glioma cells from this compound's effects.[1][3]

  • Expression of Alternative Enzymes: In the case of specific glutaminase (GLS) inhibitors, upregulation of a different isoform (GLS2) can confer resistance. While this compound is a broad inhibitor, the principle of enzymatic bypass could still apply to other metabolic nodes.

  • Asparagine Synthetase (ASNS) Upregulation: Increased ASNS activity may help cells adapt to glutamine depletion.

  • Tumor Microenvironment: Stromal cells within the tumor microenvironment can produce and supply metabolites that rescue cancer cells from the effects of this compound.[5]

Q3: How can I determine if my cells are truly resistant or if there is an issue with my experimental setup?

A3: First, ensure your experimental protocol is optimized. This includes:

  • Drug Stability: Prepare fresh solutions of this compound for each experiment as it can be unstable in solution.

  • Dosage and Duration: Confirm that you are using an appropriate concentration range and treatment duration for your specific cell line. A dose-response curve to determine the IC50 is highly recommended.

  • Cell Culture Conditions: Ensure your cell culture media and supplements are consistent and do not contain components that might interfere with this compound's action (e.g., high levels of glutamine or nucleosides).

  • Positive Controls: Use a sensitive cell line as a positive control to ensure the drug is active.

If you have ruled out experimental error, you can then proceed to investigate the potential resistance mechanisms described in Q2.

Q4: Are there any known biomarkers that correlate with sensitivity to this compound?

A4: While research is ongoing, some indicators of potential sensitivity to glutamine antagonists include:

  • High Glutamine Dependence: Cancer cells that are highly reliant on glutamine for proliferation and survival are generally more sensitive. This is often associated with mutations in genes like IDH1/2 or high expression of oncogenes like MYC.[6][7]

  • Low Expression of Bypass Pathway Enzymes: Cells with lower capacity to engage alternative metabolic pathways may be more susceptible.

Troubleshooting Guides

Problem 1: No significant decrease in cell viability or proliferation after this compound treatment.
Possible Cause Suggested Solution
Sub-optimal Drug Concentration Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for in vitro studies can be from low micromolar to millimolar, depending on the cell line.
Insufficient Treatment Duration Extend the treatment duration. The effects of metabolic inhibitors may take longer to manifest compared to cytotoxic agents. Time-course experiments (e.g., 24, 48, 72 hours) are recommended.
Drug Inactivation This compound solutions should be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles.
High Seeding Density High cell density can alter the microenvironment and nutrient availability, potentially masking the drug's effect. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Inherent or Acquired Resistance If the above are ruled out, your cell line may have intrinsic or acquired resistance. Proceed to investigate the underlying mechanisms (see Problem 2).
Problem 2: Investigating the Mechanism of this compound Resistance.
Potential Mechanism Experimental Approach
Metabolic Reprogramming Metabolomics Analysis: Use techniques like mass spectrometry to compare the intracellular metabolite profiles of sensitive and resistant cells treated with this compound. Look for increases in metabolites from alternative pathways (e.g., glycolysis, fatty acid oxidation).Seahorse Assay: Analyze the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Purine Salvage Pathway Upregulation Guanine Rescue Experiment: Culture this compound-treated resistant cells with and without supplemental guanine. A rescue of proliferation in the presence of guanine suggests the purine salvage pathway is a key resistance mechanism.[1][3]
mTOR Pathway Dysregulation Western Blot Analysis: Examine the phosphorylation status of key mTOR pathway proteins (e.g., mTOR, p70S6K, 4E-BP1) in sensitive versus resistant cells after this compound treatment. Resistant cells may maintain mTOR signaling despite treatment.

Experimental Protocols

Determination of IC50 using AlamarBlue Assay

This protocol is adapted from a study on this compound in glioma cell lines.[1]

  • Cell Seeding: Plate single-cell suspensions in a 96-well plate at a pre-determined optimal density.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • AlamarBlue Addition: Add AlamarBlue reagent to each well according to the manufacturer's instructions (typically 10% of the culture volume).

  • Fluorescence Reading: Incubate for 2-4 hours and then measure fluorescence using a plate reader with an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to determine the IC50 value.

Western Blot Analysis of mTOR Pathway

This protocol provides a general workflow for assessing the phosphorylation status of mTOR pathway proteins.

  • Cell Lysis: Treat cells with this compound at the desired concentration and duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

BrdU Incorporation Assay for Cell Proliferation

This protocol is based on a study that used a BrdU assay to assess DNA synthesis after this compound treatment.[1]

  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time (e.g., 24 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's protocol of the BrdU assay kit. This step is crucial for exposing the incorporated BrdU to the antibody.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.

  • Substrate Reaction: Wash the wells and add the substrate for the detection enzyme.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Compare the signal from this compound-treated cells to that of untreated controls to determine the effect on DNA synthesis.

Data Presentation

Table 1: Summary of this compound Effects on Cancer Cell Lines (Qualitative)

Cell LineCancer TypeKey Findings with this compound TreatmentReference
BT142Glioma (IDH1 mutant)Reduced cell proliferation, decreased DNA synthesis, mTOR signaling downregulation. Partially rescued by guanine.[1][3]
Br23cGlioblastoma (IDH1 wild-type)Reduced cell proliferation and DNA synthesis. Not rescued by guanine.[1]
D425MEDMedulloblastoma (MYC-amplified)Decreased growth and increased apoptosis.[6]
B6CaPProstate CancerSuppressed tumor growth and reprogrammed tumor-associated macrophages.[4][8]
MB49Bladder CancerSuppressed tumor growth and reprogrammed tumor-associated macrophages.[4][8]
VariousColon cancer, lymphoma, melanomaReduced tumor growth and improved survival in mouse models.[2][5]

Visualizations

This compound Mechanism of Action and Resistance Pathways

JHU083_Mechanism_and_Resistance cluster_0 This compound Action cluster_1 Downstream Effects cluster_2 Resistance Mechanisms This compound This compound DON DON This compound->DON Activation in TME Glutamine-Utilizing Enzymes Glutamine-Utilizing Enzymes DON->Glutamine-Utilizing Enzymes Inhibition Purine/Pyrimidine Synthesis Purine/Pyrimidine Synthesis Glutamine-Utilizing Enzymes->Purine/Pyrimidine Synthesis TCA Cycle TCA Cycle Glutamine-Utilizing Enzymes->TCA Cycle mTOR Signaling mTOR Signaling TCA Cycle->mTOR Signaling Cell Proliferation Cell Proliferation mTOR Signaling->Cell Proliferation Metabolic Reprogramming Metabolic Reprogramming Metabolic Reprogramming->TCA Cycle Bypass Purine Salvage Purine Salvage Purine Salvage->Purine/Pyrimidine Synthesis Bypass ASNS Upregulation ASNS Upregulation ASNS Upregulation->Cell Proliferation Support

Caption: Mechanism of this compound action and potential resistance pathways.

Experimental Workflow for Investigating this compound Resistance

JHU083_Resistance_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting cluster_2 Mechanism Investigation cluster_3 Outcome A Cancer cell line shows low sensitivity to this compound B Verify Experimental Parameters (Dose, Duration, Drug Stability) A->B C Perform Dose-Response (IC50 Determination) B->C D Metabolomic Analysis C->D E Guanine Rescue Experiment C->E F Western Blot for mTOR Pathway C->F G Identify Resistance Mechanism D->G E->G F->G

Caption: A logical workflow for troubleshooting and investigating resistance to this compound.

References

Improving the therapeutic window of JHU-083 in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JHU-083, a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the use of this compound in preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data from key preclinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). It is designed for improved oral bioavailability and selective activation within the tumor microenvironment to minimize systemic toxicity.[1][2] Its primary mechanism of action is the broad inhibition of glutamine-utilizing enzymes, which disrupts cancer cell metabolism and modulates the tumor immune microenvironment.[3][4][5] This dual action leads to direct tumor growth inhibition and enhanced anti-tumor immunity.[6][7][8]

Q2: In which preclinical cancer models has this compound shown efficacy?

A2: this compound has demonstrated significant anti-tumor effects in a variety of preclinical models, including:

  • Glioma: Slows malignant glioma growth and extends survival.[3][9][10]

  • Prostate and Bladder Cancer: Inhibits tumor growth by reprogramming tumor-associated macrophages (TAMs).[4][8][11]

  • Melanoma, Colon Cancer, and Lymphoma: Significantly reduces tumor growth and improves survival.[6]

  • Medulloblastoma: Suppresses the growth of MYC-driven medulloblastoma.[2][12]

Q3: What is the rationale for combining this compound with other therapies, such as checkpoint inhibitors?

A3: this compound's ability to modulate the tumor microenvironment makes it a promising candidate for combination therapies. By reprogramming immunosuppressive cells like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) to a pro-inflammatory state, this compound can enhance the efficacy of immunotherapies like anti-PD-1 checkpoint inhibitors.[5][6] This combination can lead to improved anti-tumor effects compared to either therapy alone.[6]

Q4: What are the known effects of this compound on the mTOR signaling pathway?

A4: this compound has been shown to disrupt mTOR signaling in cancer cells.[3][10] This is a key pathway that regulates cell growth, proliferation, and survival. The inhibition of glutamine metabolism by this compound leads to the downregulation of mTOR signaling, contributing to its anti-proliferative effects.[3][10]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High toxicity or significant weight loss in animal models. Dosing regimen may be too high or too frequent.Reduce the dose or the frequency of administration. For example, in a glioma model, daily low doses of this compound led to weight loss, which was mitigated by switching to a twice-weekly schedule.[9]
Limited or no tumor growth inhibition observed. 1. Suboptimal dosing. 2. Tumor model may be less dependent on glutamine metabolism. 3. Issues with drug formulation or administration.1. Perform a dose-response study to determine the optimal dose for your specific model. 2. Characterize the metabolic profile of your tumor model to confirm glutamine dependency. 3. Ensure proper preparation and administration of this compound as per established protocols.
Variability in anti-tumor response between animals. 1. Inconsistent tumor implantation. 2. Differences in individual animal metabolism or immune response.1. Standardize tumor cell implantation techniques to ensure uniform tumor size at the start of treatment. 2. Increase the number of animals per group to improve statistical power and account for biological variability.
Difficulty in observing changes in the tumor immune microenvironment. 1. Timing of analysis may not be optimal. 2. Insufficient sensitivity of the assay.1. Perform time-course experiments to identify the peak of immune cell infiltration and reprogramming. 2. Optimize flow cytometry panels and gating strategies for clear identification of immune cell subsets. Consider using more sensitive techniques like single-cell RNA sequencing.

Quantitative Data from Preclinical Studies

In Vivo Efficacy of this compound in Different Tumor Models
Tumor ModelDosing RegimenKey FindingsReference
IDH mutant Glioma 25 mg/kg, intraperitoneally, 2 days/weekExtended survival (p=0.027 vs. control)[9]
IDH mutant Glioma 1.9 mg/kg, intraperitoneally, 5 days/week for 3 weeks, then 2 days/weekNo significant survival benefit (p=0.053 vs. control), associated with weight loss[9]
Prostate and Bladder Cancer 1 mg/kg DON molar equivalent, orally, daily for 5-9 days, then 0.3 mg/kg dailySignificant tumor growth inhibition[3]
Soft Tissue Sarcoma (in combination with anti-PD-1) 1 mg/kg on days 7-11, then 0.3 mg/kg dailySignificantly less tumor burden at day 20 compared to control[7]
Impact of this compound on the Tumor Microenvironment
Cell TypeChange ObservedModelReference
Tumor-Associated Macrophages (TAMs) Reprogrammed from an immunosuppressive to a pro-inflammatory stateUrologic Cancers[7]
Myeloid-Derived Suppressor Cells (MDSCs) Decreased infiltration into the tumorSoft Tissue Sarcoma[7]
CD8+ T cells Promoted a stem cell-like phenotypeUrologic Cancers[3]
Regulatory T cells (Tregs) Decreased abundanceUrologic Cancers[3]

Experimental Protocols

Orthotopic Glioma Model in Mice

Objective: To evaluate the in vivo efficacy of this compound in an orthotopic glioma model.

Materials:

  • BT142 glioma cells

  • Nude mice (athymic)

  • Stereotaxic frame

  • This compound

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture BT142 glioma cells under standard conditions.

  • Harvest and resuspend cells to a concentration of 3 x 10⁵ cells per injection volume.

  • Anesthetize nude mice and secure them in a stereotaxic frame.

  • Orthotopically implant 3 x 10⁵ BT142 cells into the brain of each mouse.

  • Allow tumors to establish for 5 days post-implantation.

  • Randomize mice into treatment and control groups.

  • Prepare this compound solution by diluting in PBS immediately before use.

  • Administer this compound via intraperitoneal injection according to the desired dosing regimen (e.g., 25 mg/kg, 2 days/week).

  • Administer an equivalent volume of PBS to the control group.

  • Monitor animal health and body weight daily.

  • Euthanize animals when they show signs of neurological impairment or significant weight loss, and record the date for survival analysis.[9]

Western Blot for mTOR Signaling Pathway

Objective: To assess the effect of this compound on the mTOR signaling pathway in cancer cells.

Materials:

  • Cancer cell lines (e.g., glioma cells)

  • This compound

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-mTOR, anti-p-S6K, anti-mTOR, anti-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Culture cancer cells and treat with this compound at various concentrations for the desired duration.

  • Lyse the cells using an appropriate lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against mTOR pathway proteins overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescence detection system.

Visualizations

JHU083_Mechanism_of_Action cluster_0 This compound (Prodrug) cluster_1 Tumor Microenvironment cluster_2 Tumor Cell cluster_3 Immune Cells This compound This compound DON DON (Active Drug) This compound->DON Activation in TME Glutamine_Metabolism Glutamine-Utilizing Enzymes DON->Glutamine_Metabolism Inhibits TAMs_MDSCs Immunosuppressive Cells (TAMs, MDSCs) DON->TAMs_MDSCs Reprograms T_Cells T-cell Response DON->T_Cells Enhances mTOR_Signaling mTOR Signaling Glutamine_Metabolism->mTOR_Signaling Impacts Purine_Biosynthesis Purine Biosynthesis Glutamine_Metabolism->Purine_Biosynthesis Impacts Tumor_Growth_Inhibition Tumor Growth Inhibition mTOR_Signaling->Tumor_Growth_Inhibition Purine_Biosynthesis->Tumor_Growth_Inhibition Pro_inflammatory_Phenotype Pro-inflammatory Phenotype TAMs_MDSCs->Pro_inflammatory_Phenotype Enhanced_Antitumor_Immunity Enhanced Antitumor Immunity Pro_inflammatory_Phenotype->Enhanced_Antitumor_Immunity T_Cells->Enhanced_Antitumor_Immunity

Caption: Mechanism of action of this compound in the tumor microenvironment.

Experimental_Workflow_Glioma Start Start Cell_Culture Culture BT142 Glioma Cells Start->Cell_Culture Implantation Orthotopic Implantation in Nude Mice Cell_Culture->Implantation Tumor_Establishment Tumor Establishment (5 days) Implantation->Tumor_Establishment Randomization Randomize Mice into Treatment & Control Groups Tumor_Establishment->Randomization Treatment Administer this compound or Vehicle (PBS) Randomization->Treatment Monitoring Daily Monitoring of Health and Weight Treatment->Monitoring Endpoint Euthanasia at Neurological Endpoint Monitoring->Endpoint Data_Analysis Survival Analysis Endpoint->Data_Analysis

References

Best practices for handling and storing the JHU-083 compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing the JHU-083 compound. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is an experimental, orally active prodrug of 6-diazo-5-oxo-L-norleucine (DON).[1][2] It functions as a selective glutaminase antagonist, blocking the activity of the enzyme glutaminase.[1][3] This inhibition prevents the conversion of glutamine to glutamate, thereby impacting various cellular processes that are dependent on glutamine metabolism.[1][3] The mechanism of action involves the downregulation of mTOR signaling and the impairment of purine biosynthesis.[4]

2. What are the primary research applications for this compound?

This compound has been investigated in a range of preclinical research areas, including:

  • Oncology: Slowing the growth of malignant gliomas and medulloblastoma.[3][4][5][6]

  • Neuroscience: Preventing depression-associated behaviors and showing potential in models of Alzheimer's disease and cerebral malaria.[1][2][7]

  • Immunology and Inflammation: Modulating immune responses in models of autoimmune hepatitis and multiple sclerosis.[1][8][9]

3. How should this compound be stored upon receipt?

Upon receipt, this compound powder should be stored at -20°C in a dark, dry place.[8] It is typically shipped on dry ice to maintain its stability during transit.[1] Under these conditions, the powder can be stable for up to three years.[8]

4. How do I prepare this compound solutions for my experiments?

Solutions of this compound are unstable and it is highly recommended to prepare them fresh for each experiment.[1][8] For in vitro studies, this compound can be dissolved in DMSO, ethanol, water, or HEPES buffered saline.[4][8][10] For in vivo experiments, sterile PBS is a commonly used solvent.[3][11] When using DMSO, ensure it is fresh and not moisture-absorbing, as this can reduce the solubility of the compound.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or no biological effect observed Compound Degradation: this compound solutions are unstable.Always prepare solutions fresh immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
Improper Storage: The powdered compound may have degraded due to improper storage conditions.Ensure the powdered compound is stored at -20°C in a dark and dry environment.[8]
Incorrect Dosage: The concentration used may be too low to elicit a response.Refer to published literature for appropriate dosage ranges for your specific model system. Doses can range from 1.82 mg/kg to 25 mg/kg in animal models.[1][4][5]
Precipitation of the compound in solution Low Solubility: The solvent used may not be appropriate for the desired concentration.Refer to the solubility data table below. Consider using a different solvent or preparing a more dilute solution. For DMSO, ensure it is of high quality and not hydrated.[8]
Temperature Effects: The compound may be precipitating out of solution at lower temperatures.Gently warm the solution to aid in dissolution. Do not overheat, as this may cause degradation.
Unexpected off-target effects Prodrug Conversion: this compound is a prodrug of DON, which has a broader range of activity.Be aware that the observed effects are due to the active compound, DON. Review literature on DON to understand potential off-target effects.
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to glutaminase inhibition.Perform dose-response curves to determine the optimal concentration for your specific cell line.

Data and Protocols

Quantitative Data Summary

Table 1: Storage and Stability of this compound

FormStorage ConditionStabilitySource
Powder-20°C in the darkUp to 3 years[8]
In SolutionVaries by solventUnstable, prepare fresh[1][8]

Table 2: Solubility of this compound

SolventConcentrationSource
DMSO62 mg/mL (198.48 mM)[8]
Ethanol15 mg/mL[8]
Water8 mg/mL[8]
HEPES Buffered SalineNot specified[4][10]
Sterile PBSNot specified[3][11]
Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

  • Cell Plating: Plate single-cell suspensions in a 96-well plate at the desired density.

  • Compound Preparation: Prepare fresh solutions of this compound in an appropriate solvent (e.g., HEPES buffered saline or DMSO).[4][10] Perform serial dilutions to obtain the desired final concentrations.

  • Treatment: Add the this compound dilutions to the plated cells. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired time period (e.g., 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the alamarBlue assay, following the manufacturer's instructions.[4]

  • Data Analysis: Read the fluorescence or absorbance and normalize the data to the vehicle-only control to determine the effect of this compound on cell proliferation.

Protocol 2: In Vivo Administration for Orthotopic Glioma Model

  • Animal Model: Utilize an established orthotopic glioma mouse model (e.g., using BT142 IDH1R132H glioma cells).[4][5]

  • Compound Preparation: Immediately before administration, dissolve this compound in sterile PBS.[3]

  • Administration: Administer this compound via intraperitoneal injection or oral gavage at the desired dose and schedule (e.g., 25 mg/kg, 2 days/week).[5]

  • Monitoring: Monitor the animals daily for any signs of toxicity and for tumor progression.

  • Endpoint Analysis: Euthanize animals according to approved institutional guidelines and collect tissues for further analysis (e.g., western blot for pS6 protein expression to confirm target engagement).[5][10]

Visualizations

JHU083_Mechanism_of_Action JHU083 This compound (Prodrug) DON 6-diazo-5-oxo-L-norleucine (DON) (Active Drug) JHU083->DON Cleavage in vivo Glutaminase Glutaminase (GLS) DON->Glutaminase Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase mTOR_signaling mTOR Signaling Glutamate->mTOR_signaling Purine_synthesis Purine Biosynthesis Glutamate->Purine_synthesis Cell_proliferation Tumor Cell Proliferation mTOR_signaling->Cell_proliferation Purine_synthesis->Cell_proliferation

Caption: Mechanism of action of this compound as a glutaminase inhibitor.

JHU083_Experimental_Workflow Start Start: Experiment Planning Prep Prepare Fresh this compound Solution Start->Prep In_vitro In Vitro Experiment (e.g., Cell Viability) Prep->In_vitro In_vivo In Vivo Experiment (e.g., Animal Model) Prep->In_vivo Treatment Administer this compound and Controls In_vitro->Treatment In_vivo->Treatment Incubation Incubation / Treatment Period Treatment->Incubation Data_collection Data Collection Incubation->Data_collection Analysis Data Analysis and Interpretation Data_collection->Analysis

Caption: General experimental workflow for using this compound.

Troubleshooting_Logic rect_node rect_node Start Inconsistent Results? Check_solution Solution Prepared Fresh? Start->Check_solution Check_storage Powder Stored Correctly? (-20°C, dark, dry) Check_solution->Check_storage Yes Prepare_fresh Action: Prepare Fresh Solution Check_solution->Prepare_fresh No Check_dose Dosage Appropriate? Check_storage->Check_dose Yes Order_new Action: Order New Compound Check_storage->Order_new No Optimize_dose Action: Perform Dose-Response Check_dose->Optimize_dose No Success Problem Resolved Check_dose->Success Yes Prepare_fresh->Check_storage Order_new->Check_dose Optimize_dose->Success

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

JHU-083 vs. DON: A Comparative Analysis of Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the glutamine antagonist prodrug, JHU-083, and its parent compound, 6-Diazo-5-oxo-L-norleucine (DON). The following sections detail their respective efficacies, mechanisms of action, and the experimental protocols utilized in key preclinical studies, supported by quantitative data and visual diagrams to facilitate understanding.

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a potent, broad-spectrum glutamine antagonist that has demonstrated significant anti-tumor effects in preclinical and early clinical studies.[1][2] Its clinical development, however, was hampered by dose-limiting gastrointestinal toxicities.[3] this compound was developed as a prodrug of DON to improve its pharmacokinetic profile, enhance its therapeutic index, and enable targeted delivery, particularly to the central nervous system.[4][5] this compound is designed to be preferentially activated within the tumor microenvironment, thereby minimizing systemic exposure and associated toxicities.[6] Both compounds function by irreversibly inhibiting a range of glutamine-utilizing enzymes, disrupting cancer cell metabolism and modulating the tumor microenvironment.[2][6]

Efficacy Comparison

The development of this compound aimed to retain the potent anti-cancer activity of DON while improving its safety and drug-delivery properties. Preclinical studies have demonstrated the efficacy of this compound in various cancer models, and some studies provide a basis for comparison with its parent drug, DON.

In Vitro Efficacy

Direct comparative studies providing IC50 values for both this compound and DON in the same cancer cell lines are limited in the public domain. However, available data allows for an assessment of their anti-proliferative effects. One study reported dose-dependent inhibition of cell viability in various glioma cell lines upon treatment with this compound.[1] Another study provided IC50 values for DON in a panel of human pancreatic ductal adenocarcinoma (PDAC) cell lines, demonstrating potent cytotoxicity.[2]

Compound Cell Line Assay Endpoint Result Citation
This compound Glioma Cell Lines (BT142, Br23c, etc.)Cell Viability AssayDose-dependent reduction in viabilitySignificant inhibition of cell proliferation observed.[1]
DON Pancreatic Cancer Cell Lines (KPC, PaTu 8988T, etc.)Crystal Violet StainingIC50IC50 values were in the low micromolar range for most cell lines.[2]

Note: A direct comparison of IC50 values is challenging due to the use of different cell lines and assay methodologies in the available studies. However, both compounds demonstrate potent in vitro anti-cancer activity.

In Vivo Efficacy

In vivo studies have highlighted the improved therapeutic window of this compound. Oral administration of this compound has been shown to achieve therapeutic concentrations of DON in the brain and significantly extend the survival of mice with orthotopic medulloblastoma and glioma xenografts.[1][4] In contrast, DON, when administered systemically, has a narrow therapeutic window due to its toxicity. Studies with DON in animal models have demonstrated its anti-tumor activity but also highlighted its associated adverse effects.[2]

Compound Cancer Model Administration Route Key Findings Citation
This compound Orthotopic IDH1mut GliomaOralDose-dependent increase in survival.[1]
This compound Orthotopic MYC-driven MedulloblastomaOralSignificantly increased survival.[4][5]
DON Orthotopic Pancreatic Ductal AdenocarcinomaIntraperitonealSignificant suppression of tumor growth.[2]

Mechanism of Action: Targeting Glutamine Metabolism and mTOR Signaling

Both this compound and DON are glutamine antagonists that covalently bind to and inhibit a wide array of enzymes dependent on glutamine. This broad inhibition disrupts several key metabolic pathways crucial for cancer cell survival and proliferation, including nucleotide and amino acid synthesis.[2]

A significant mechanism through which this compound exerts its anti-tumor effects is the disruption of the mTOR (mechanistic target of rapamycin) signaling pathway.[1] mTOR is a central regulator of cell growth, proliferation, and metabolism. By inhibiting glutamine metabolism, this compound leads to the downregulation of mTORC1 signaling, a key complex in the mTOR pathway. This is evidenced by the decreased phosphorylation of downstream targets such as the ribosomal protein S6 (pS6).[1][7]

mTOR_Signaling_Pathway cluster_inhibition Inhibition by this compound/DON Glutamine_Metabolism Glutamine_Metabolism mTORC1 mTORC1 Glutamine_Metabolism->mTORC1 Supports Growth_Factors Growth Factors Growth_Factors->mTORC1 Nutrients Nutrients (e.g., Amino Acids) Nutrients->mTORC1 S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis pS6 pS6 (Phosphorylated Ribosomal Protein S6) S6K1->pS6 4EBP1->Protein_Synthesis Cell_Growth_Proliferation Cell Growth & Proliferation Protein_Synthesis->Cell_Growth_Proliferation

Caption: Inhibition of mTORC1 signaling by this compound/DON.

Experimental Protocols

This section outlines the methodologies employed in preclinical studies to evaluate and compare the efficacy of this compound and DON.

In Vitro Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound and DON on cancer cell lines.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., glioma, pancreatic) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound or DON for a specified period (e.g., 72-96 hours).

  • Viability/Proliferation Assessment:

    • Crystal Violet Staining: Cells are fixed and stained with crystal violet. The incorporated dye is then solubilized, and the absorbance is measured to quantify cell number.[2]

    • MTS/XTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.

  • Data Analysis: Dose-response curves are generated, and IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated.

In_Vitro_Workflow Cell_Culture 1. Cancer Cell Culture Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Treatment 3. Treat with this compound or DON Seeding->Treatment Incubation 4. Incubate (72-96h) Treatment->Incubation Assay 5. Viability Assay (e.g., Crystal Violet) Incubation->Assay Analysis 6. Data Analysis (IC50) Assay->Analysis

Caption: Workflow for in vitro cell viability assays.

In Vivo Orthotopic Xenograft Models

Objective: To evaluate the in vivo efficacy of this compound and DON in a clinically relevant tumor model.

Protocol:

  • Animal Models: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.[1]

  • Tumor Cell Implantation:

    • Intracranial (for brain tumors): A specific number of cancer cells (e.g., 3 x 10^5 glioma cells) are stereotactically injected into the brain of anesthetized mice.[1][8]

    • Orthotopic (for pancreatic cancer): Human PDAC cells are implanted into the pancreas of the mice.[2]

  • Treatment:

    • This compound: Administered orally (p.o.) at specified doses (e.g., 1.9 mg/kg or 25 mg/kg) and schedules (e.g., daily or twice weekly).[1]

    • DON: Typically administered via intraperitoneal (i.p.) injection due to poor oral bioavailability.

  • Monitoring: Mice are monitored daily for tumor growth (e.g., through bioluminescence imaging) and signs of toxicity (e.g., weight loss).

  • Endpoint: The primary endpoint is typically overall survival. Tumor burden can also be assessed at the end of the study.[1][2]

  • Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test.

In_Vivo_Workflow Animal_Model 1. Immunocompromised Mice Tumor_Implantation 2. Orthotopic Tumor Cell Implantation Animal_Model->Tumor_Implantation Randomization 3. Randomize into Treatment Groups Tumor_Implantation->Randomization Treatment 4. Administer this compound (p.o.) or DON (i.p.) Randomization->Treatment Monitoring 5. Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint 6. Assess Survival or Tumor Burden Monitoring->Endpoint Analysis 7. Statistical Analysis Endpoint->Analysis

Caption: Workflow for in vivo orthotopic xenograft studies.

Western Blot Analysis for mTOR Signaling

Objective: To assess the effect of this compound and DON on the mTOR signaling pathway.

Protocol:

  • Cell Lysis: Cancer cells treated with the compounds are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of mTOR pathway proteins (e.g., p-mTOR, p-S6).[9][10]

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[9]

Conclusion

This compound represents a significant advancement over its parent drug, DON, by offering a potentially wider therapeutic window due to its prodrug design. This design allows for oral administration and targeted delivery, which may reduce the systemic toxicities that limited the clinical development of DON. Both compounds demonstrate potent anti-cancer activity by broadly inhibiting glutamine metabolism and disrupting key signaling pathways such as mTOR. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative efficacy and safety of this compound versus DON across a range of cancer types. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

A Comparative Guide: JHU-083 in Combination with Anti-PD-1 Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the glutamine antagonist prodrug JHU-083 in combination with anti-PD-1 checkpoint inhibitors versus alternative therapeutic strategies. It is intended for researchers, scientists, and drug development professionals interested in the intersection of cancer metabolism and immunotherapy. This document summarizes preclinical findings, details experimental methodologies, and visualizes key biological pathways and workflows.

Introduction to this compound and Anti-PD-1 Therapy

This compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] It is designed to be selectively activated within the tumor microenvironment, where it can inhibit multiple enzymes dependent on glutamine, a critical nutrient for cancer cell proliferation and survival.[1] By targeting glutamine metabolism, this compound not only has direct anti-tumor effects but can also modulate the tumor microenvironment.[1][2]

Anti-PD-1 checkpoint inhibitors are a class of immunotherapy drugs that block the interaction between the programmed cell death protein 1 (PD-1) on T cells and its ligand (PD-L1) on tumor cells.[1] This interaction typically suppresses the T cell's anti-tumor activity. By inhibiting this checkpoint, these drugs unleash the immune system to recognize and attack cancer cells.[1]

The rationale for combining these two therapies lies in the potential for this compound to remodel the tumor microenvironment, making it more susceptible to the effects of anti-PD-1 therapy.[2] Preclinical studies have explored this combination in various cancer models, yielding insights into its efficacy and mechanisms of action.

Preclinical Efficacy: A Comparative Overview

The combination of this compound and anti-PD-1 has been evaluated in several preclinical cancer models, with varying results that underscore the context-dependent nature of this therapeutic strategy.

Soft Tissue Sarcoma Model

In a murine model of soft tissue sarcoma, the combination of this compound and an anti-PD-1 monoclonal antibody demonstrated a significant reduction in tumor burden compared to the control group.[3] This suggests a synergistic or additive anti-tumor effect in this specific cancer type.[3]

Prostate and Bladder Cancer Models

Conversely, in murine models of prostate (B6CaP) and bladder (MB49) cancer, while this compound monotherapy showed potent tumor growth inhibition, the addition of an anti-PD-1 antibody did not result in a statistically superior combinatorial effect.[4][5] The researchers attributed this to the profound anti-tumor immune activity already induced by this compound alone in these models.[6] This highlights the potent immunomodulatory effects of this compound as a standalone agent in certain contexts.[6]

Quantitative Data Summary

Cancer Model Treatment Groups Key Findings Reference
Soft Tissue Sarcoma - Control- this compound + anti-PD-1The combination-treated group had significantly less tumor burden at the end of Day 21 compared to the control group.[3]
Bladder Cancer (MB49) - Vehicle- this compound- Anti-PD-1- this compound + anti-PD-1This compound treatment significantly decreased tumor growth. A superior statistical combinatorial effect of anti-PD-1 and this compound treatment was not demonstrated.[4][5]

Experimental Protocols

Soft Tissue Sarcoma In Vivo Study
  • Cell Line: KP cells, derived from primary tumors from LSL-KrasG12D/+ p53flox/flox mice.[3]

  • Animal Model: Wild-type C57BL/6J mice.[3]

  • Tumor Implantation: 200,000 KP cells were subcutaneously injected.[3]

  • Treatment Regimen:

    • This compound: 1 mg/kg administered on days 7-11, followed by 0.3 mg/kg daily until the end of the study.[3]

    • Anti-PD-1 Monoclonal Antibody: 100 µg administered on days 7, 9, 11, and 13.[3]

    • Control Group: Received vehicle and isotype control antibodies.[3]

  • Endpoint: Mice were sacrificed on Day 22, and tumors were harvested for analysis.[3]

Bladder Cancer In Vivo Study
  • Cell Line: MB49 murine bladder cancer cells.[4]

  • Animal Model: C57BL/6J mice.[4]

  • Tumor Implantation: Subcutaneous injection of MB49 cells.[4]

  • Treatment Regimen:

    • This compound: Dosing scheme as previously established in other studies.[4]

    • Anti-PD-1: 250 µg of anti-PD-1 antibody (InVivoPlus RMP1-14) administered intraperitoneally every third day after tumor cell implantation.[4]

    • Combination: Both this compound and anti-PD-1 were administered.[4]

    • Control Group: Received an isotype control antibody.[4]

  • Endpoint: Tumor volume was measured to assess treatment efficacy.[4]

Visualizing the Mechanisms and Workflow

Signaling Pathways and Experimental Design

To better understand the interplay between this compound and anti-PD-1, the following diagrams illustrate their respective mechanisms of action and a typical experimental workflow for evaluating their combined efficacy.

JHU083_Mechanism Mechanism of Action of this compound cluster_TumorCell Inside Tumor Cell JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Activation TME_Modulation Modulation of Tumor Microenvironment JHU083->TME_Modulation Leads to GlutamineEnzymes Glutamine-Utilizing Enzymes DON->GlutamineEnzymes Inhibition Proliferation Tumor Cell Proliferation GlutamineEnzymes->Proliferation Required for Survival Tumor Cell Survival GlutamineEnzymes->Survival Required for TumorCell Tumor Cell TME Tumor Microenvironment

Mechanism of Action of this compound

AntiPD1_Mechanism Mechanism of Action of Anti-PD-1 T_Cell T Cell PD1 PD-1 Tumor_Cell Tumor Cell PDL1 PD-L1 PD1->PDL1 Binding Inhibition T Cell Inhibition PDL1->Inhibition Leads to AntiPD1 Anti-PD-1 Antibody AntiPD1->PD1 Blocks Attack T Cell Attack on Tumor Cell AntiPD1->Attack Enables

Mechanism of Action of Anti-PD-1

Experimental_Workflow Preclinical Experimental Workflow start Start tumor_implant Subcutaneous Tumor Cell Implantation start->tumor_implant randomization Randomization of Mice into Treatment Groups tumor_implant->randomization control Control Group (Vehicle/Isotype) randomization->control jhu083 This compound Monotherapy randomization->jhu083 antipd1 Anti-PD-1 Monotherapy randomization->antipd1 combo This compound + Anti-PD-1 Combination randomization->combo treatment Treatment Administration control->treatment jhu083->treatment antipd1->treatment combo->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., Day 21) monitoring->endpoint analysis Tumor Analysis (e.g., Volume, IHC) endpoint->analysis end End analysis->end

Preclinical Experimental Workflow

Conclusion

The combination of this compound and anti-PD-1 checkpoint inhibitors represents a promising, albeit complex, therapeutic strategy. Preclinical evidence suggests that its efficacy is highly dependent on the specific cancer model being studied. In soft tissue sarcoma, the combination appears to be more effective than monotherapy, while in certain prostate and bladder cancer models, the potent immunomodulatory effects of this compound alone may obviate the need for an additional checkpoint inhibitor.

These findings underscore the importance of further research to identify predictive biomarkers that can help determine which patient populations are most likely to benefit from this combination therapy. Future studies should also explore optimal dosing and scheduling to maximize synergy and minimize potential toxicities. For drug development professionals, the divergent outcomes highlight the necessity of evaluating novel combination therapies across a range of preclinical models to understand the full spectrum of their potential clinical applications.

References

The Synergistic Potential of JHU-083 in CAR-T Cell Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chimeric Antigen Receptor (CAR)-T cell therapy has revolutionized the treatment of hematological malignancies. However, its success in solid tumors has been limited by factors such as the immunosuppressive tumor microenvironment (TME), CAR-T cell exhaustion, and poor persistence. To address these challenges, researchers are exploring combination therapies to enhance the efficacy of CAR-T cells. One promising agent is JHU-083, a systemically-delivered prodrug of the glutamine antagonist DON (6-diazo-5-oxo-L-norleucine), which has demonstrated potent anti-tumor effects by modulating the metabolism of both cancer and immune cells.[1][2]

This guide provides a comprehensive comparison of this compound in combination with CAR-T cell therapy against other emerging therapeutic strategies. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the evaluation of these innovative approaches.

This compound: Reprogramming the Tumor Microenvironment for Enhanced CAR-T Efficacy

This compound is designed to be preferentially activated within the TME, where it inhibits multiple glutamine-dependent enzymes.[1] This targeted glutamine antagonism has a dual effect: it directly hinders the growth of highly glutamine-dependent tumor cells and favorably remodels the TME to support a robust anti-tumor immune response.[2][3]

Preclinical studies have shown that this compound can:

  • Reprogram Tumor-Associated Macrophages (TAMs): this compound promotes the polarization of immunosuppressive M2-like TAMs towards a pro-inflammatory, anti-tumoral M1-like phenotype.[2]

  • Enhance T-cell Function and Persistence: By modulating T-cell metabolism, this compound promotes the development of long-lived, memory-like T cells with superior anti-tumor activity.[4][[“]] Specifically, glutamine antagonism can foster a stem cell-like phenotype in CD8+ T cells and decrease the abundance of regulatory T cells (Tregs).[2][6][7]

  • Directly Inhibit Tumor Growth: this compound has been shown to significantly reduce tumor growth and improve survival in various preclinical cancer models, including colon cancer, lymphoma, melanoma, and glioma.[3][8][9]

The metabolic reprogramming induced by this compound creates a more favorable environment for CAR-T cells to function effectively, suggesting a strong synergistic potential.

Comparative Analysis of Combination Therapies

While this compound presents a compelling metabolic approach, other strategies are also being investigated to augment CAR-T cell therapy. Below is a comparison of this compound with three other prominent combination approaches: PI3K inhibitors, CDK4/6 inhibitors, and TGF-β inhibitors.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of these combination therapies with CAR-T cells.

Table 1: this compound (and related glutamine antagonists) with CAR-T Cell Therapy

Parameter CAR-T Alone CAR-T + Glutamine Antagonist (DON) Fold Change/Improvement Cancer Model Reference
In Vitro Cytotoxicity (% Lysis)LowerHigherIncreasedB-cell Lymphoma[10]
In Vivo Tumor Burden (Bioluminescence)HigherLowerSignificantly ReducedB-cell Lymphoma[10]
CAR-T Cell Persistence (in vivo)LowerHigherIncreasedB-cell Lymphoma[10]
Memory T-cell Phenotype (% TN/TCM)LowerHigherEnrichedB-cell Lymphoma[10]

Note: Data for DON, a closely related glutamine antagonist of which this compound is a prodrug, is used as a surrogate to illustrate the potential synergistic effects with CAR-T cells.

Table 2: Alternative Combination Therapies with CAR-T Cells

Combination Agent Parameter CAR-T Alone CAR-T + Agent Fold Change/Improvement Cancer Model Reference
PI3K Inhibitor In Vivo Tumor BurdenHigherReducedSignificantly DecreasedAcute Myeloid Leukemia[11][12]
CAR-T Cell Persistence (in vivo)LowerImprovedIncreasedAcute Myeloid Leukemia[11][12]
Memory T-cell Phenotype (% TN/TCM)LowerIncreasedEnrichedAcute Myeloid Leukemia[11][12]
CDK4/6 Inhibitor CAR-T Cell Persistence (in vivo)LowerEnhancedIncreasedMelanoma[[“]][13]
Endogenous Anti-tumor T-cell ImmunityWeakerPromotedStrengthenedMelanoma[[“]][13]
TGF-β Inhibitor In Vitro Cytotoxicity (% Lysis)Reduced in presence of TGF-βRestoredProtected from inhibitionTriple-Negative Breast Cancer[13][14]
In Vivo Tumor EliminationLess EffectiveMore EfficaciousImprovedSolid Tumors[11][15][16]
CAR-T Cell Proliferation (in vivo)LowerBetterEnhancedSolid Tumors[11][15][16]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

JHU083_Mechanism Mechanism of this compound in the Tumor Microenvironment cluster_TME Tumor Microenvironment cluster_Immune Anti-Tumor Immunity Tumor Cell Tumor Cell CAR-T Cell CAR-T Cell Tumor Cell->CAR-T Cell Target for Killing TAM (M2) Immunosuppressive TAM (M2-like) TAM (M2)->CAR-T Cell Suppresses TAM (M1) Pro-inflammatory TAM (M1-like) TAM (M2)->TAM (M1) Repolarization Treg Regulatory T-cell (Treg) Treg->CAR-T Cell Suppresses Glutamine Glutamine Glutamine->Tumor Cell Supports Growth Glutamine->TAM (M2) Glutamine->Treg CAR-T Cell->Tumor Cell Induces Apoptosis CD8+ T-cell CD8+ Effector T-cell CD8+ T-cell->Tumor Cell Induces Apoptosis TAM (M1)->Tumor Cell Phagocytosis This compound This compound This compound->TAM (M2) Inhibits This compound->Glutamine Inhibits Metabolism This compound->CAR-T Cell Promotes Memory Phenotype This compound->CD8+ T-cell Enhances Function

Caption: this compound inhibits glutamine metabolism, hindering tumor growth and reprogramming the TME.

Experimental_Workflow In Vivo Evaluation of this compound and CAR-T Cell Synergy cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Data Analysis Tumor Implantation Tumor Cell Implantation (e.g., Xenograft) Tumor Growth Allow Tumor Establishment Tumor Implantation->Tumor Growth Control Vehicle Tumor Growth->Control Randomize Mice This compound This compound Alone Tumor Growth->this compound Randomize Mice CAR-T CAR-T Cells Alone Tumor Growth->CAR-T Randomize Mice Combination This compound + CAR-T Cells Tumor Growth->Combination Randomize Mice Tumor Volume Tumor Volume Measurement (Calipers/Imaging) Control->Tumor Volume Survival Kaplan-Meier Survival Analysis Control->Survival Cytokine Analysis Serum Cytokine Levels (ELISA) Control->Cytokine Analysis This compound->Tumor Volume This compound->Survival This compound->Cytokine Analysis CAR-T->Tumor Volume CAR-T->Survival CAR-T Persistence Flow Cytometry of Blood/Tissues CAR-T->CAR-T Persistence CAR-T->Cytokine Analysis T-cell Phenotyping Memory/Exhaustion Markers (Flow Cytometry) CAR-T->T-cell Phenotyping Combination->Tumor Volume Combination->Survival Combination->CAR-T Persistence Combination->Cytokine Analysis Combination->T-cell Phenotyping

Caption: Workflow for preclinical evaluation of this compound and CAR-T cell combination therapy.

Detailed Experimental Protocols

In Vivo CAR-T Cell Therapy Model
  • Cell Lines and Animal Models:

    • Tumor cell lines (e.g., NALM-6 for B-ALL, PC-3 for prostate cancer) expressing the target antigen for the CAR-T cells are used.

    • Immunodeficient mice (e.g., NSG mice) are utilized to prevent rejection of human cells.

  • Tumor Engraftment:

    • A predetermined number of tumor cells (e.g., 1x10^6 cells) are injected intravenously or subcutaneously into the mice.

    • Tumor engraftment is monitored via bioluminescence imaging (if tumor cells are luciferase-tagged) or palpable tumor measurement.

  • CAR-T Cell Infusion:

    • Once tumors are established, mice are randomized into treatment groups.

    • A therapeutic dose of CAR-T cells (e.g., 5-10x10^6 cells per mouse) is administered intravenously.

  • This compound Administration:

    • This compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring and Endpoints:

    • Tumor volume is measured regularly using calipers or bioluminescence imaging.

    • Animal survival is monitored daily.

    • At defined endpoints, blood, tumors, and other organs are harvested for analysis of CAR-T cell persistence, phenotype, and cytokine levels.[17][18]

CAR-T Cell Persistence and Phenotyping by Flow Cytometry
  • Sample Preparation:

    • Single-cell suspensions are prepared from peripheral blood, spleen, or tumor tissue.

    • Red blood cells are lysed using an appropriate buffer.

  • Staining:

    • Cells are stained with a panel of fluorescently-labeled antibodies to identify CAR-T cells (e.g., anti-CAR idiotype or protein L), T-cell subsets (e.g., CD4, CD8), and memory/exhaustion markers (e.g., CD45RO, CCR7, PD-1, TIM-3).

  • Data Acquisition and Analysis:

    • Stained cells are analyzed on a flow cytometer.

    • The percentage and absolute number of CAR-T cells and their subpopulations are quantified.[9][19]

Cytokine Release Assay
  • Sample Collection:

    • Blood is collected from mice at various time points post-treatment and processed to obtain serum.

  • ELISA or Multiplex Assay:

    • Serum levels of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) are quantified using commercially available ELISA kits or multiplex bead-based assays according to the manufacturer's instructions.

Conclusion

The metabolic modulator this compound holds significant promise as a synergistic partner for CAR-T cell therapy. By targeting glutamine metabolism, this compound can reshape the tumor microenvironment from an immunosuppressive to an immune-supportive state, while simultaneously promoting the persistence and anti-tumor function of CAR-T cells. While direct comparative data with other combination strategies is still emerging, the preclinical evidence for this compound's mechanism of action is compelling. Further investigation into the optimal dosing and timing of this compound in combination with CAR-T cell therapy is warranted to fully realize its therapeutic potential in treating solid tumors and improving patient outcomes. The alternative strategies involving PI3K, CDK4/6, and TGF-β inhibitors also show promise in preclinical models, highlighting the importance of a multi-pronged approach to overcoming the challenges of CAR-T cell therapy in solid tumors.

References

Validating JHU-083 Target Engagement In Vivo: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo biomarkers to validate the target engagement of JHU-083, a novel glutaminase inhibitor, with other key alternatives in the same class. The following sections detail experimental data, protocols, and visual pathways to assist in the design and interpretation of preclinical and clinical studies.

Introduction to this compound and Glutaminase Inhibition

This compound is a prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), designed for improved brain penetrance and oral bioavailability.[1] It targets glutaminase (GLS), the enzyme responsible for converting glutamine to glutamate, a critical step in cancer cell metabolism.[1] By inhibiting GLS, this compound disrupts downstream pathways essential for tumor growth, including the tricarboxylic acid (TCA) cycle, nucleotide biosynthesis, and mTOR signaling.[2][3] Validating that this compound is effectively engaging its target in vivo is crucial for its clinical development. This guide compares established and emerging biomarkers for this compound and other glutaminase inhibitors such as CB-839 (Telaglenastat) and IACS-6274.

Comparative Analysis of In Vivo Target Engagement Biomarkers

The selection of appropriate biomarkers is critical for demonstrating target engagement and pharmacodynamic activity of glutaminase inhibitors. The following tables summarize key quantitative data for this compound and its alternatives.

Biomarker This compound CB-839 (Telaglenastat) IACS-6274 BPTES
Direct Target Occupancy Measurement of DON in brain tissue (8-12 nmol/g 1 hour post 20 mg/kg oral dose in mice)[1]>75% tumoral GLS inhibition in patients[4]Not reportedNot reported
Enzyme Activity Decreased glutaminase activity in brain CD11b+ cells[5]>90% GLS inhibition in platelets at plasma exposures >300 nmol/L in patients[4]Strong inhibition of glutamine metabolism in peripheral blood mononuclear cells[2]Inhibition of glutaminase activity in tumor xenografts[6]
Metabolite Levels (Tumor) Reduced glutamate, ATP, and glutathione in glioma cells[2]Decreased glutamate and downstream metabolites (e.g., aspartate) in tumor xenografts[7]Not reportedIncreased glutamine and decreased glutamate in tumor xenografts[6]
Metabolite Levels (Systemic) Not reportedSignificant increase in circulating glutamine in patients[4]Decreased plasma glutamate to glutamine ratio (82.5-85.3% inhibition at doses of 120-240 mg)[8]Not reported
Downstream Signaling Reduced intracranial pS6 protein expression in a glioma model[2][3]Not reportedNot reportedNot reported

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of target engagement biomarkers.

Quantification of DON in Brain Tissue by LC-MS/MS (for this compound)
  • Objective: To measure the concentration of the active drug, DON, in brain tissue following this compound administration.

  • Procedure:

    • Administer this compound to mice via oral gavage (e.g., 20 mg/kg).[1]

    • Euthanize animals at a specified time point (e.g., 1 hour post-dose).[1]

    • Perfuse animals with saline to remove blood from the brain.

    • Dissect the brain and snap-freeze different regions (e.g., cortex, cerebellum, brain stem) in liquid nitrogen.[1]

    • Homogenize the brain tissue in a suitable buffer.

    • Perform protein precipitation using a solvent like acetonitrile.

    • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify DON levels.[1]

Measurement of Glutaminase (GLS) Activity in Tumor Biopsies or Platelets
  • Objective: To directly assess the inhibition of GLS enzyme activity.

  • Procedure:

    • Collect fresh tumor biopsies or platelet-rich plasma from treated and control subjects.

    • Homogenize the tissue or lyse the platelets under conditions that preserve the inhibitor-enzyme complex.

    • Measure GLS activity using a coupled enzymatic assay. This typically involves the conversion of glutamine to glutamate by GLS, followed by a reaction catalyzed by glutamate dehydrogenase that produces a detectable product (e.g., NADH).[4]

    • Compare the GLS activity in samples from treated subjects to that of untreated controls to determine the percent inhibition.[4]

Analysis of Glutamate and Glutamine Levels in Plasma or Tumor Tissue
  • Objective: To measure the pharmacodynamic effect of GLS inhibition on its substrate and product.

  • Procedure:

    • Collect plasma or tumor tissue from treated and control subjects.

    • For tumor tissue, perform a metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).

    • For plasma, perform protein precipitation.

    • Analyze the extracts using LC-MS/MS to quantify the absolute concentrations of glutamine and glutamate.

    • Calculate the glutamate-to-glutamine ratio. A decrease in this ratio indicates GLS inhibition.[8]

Immunohistochemistry (IHC) for Phosphorylated S6 (pS6)
  • Objective: To assess the downstream effects of glutamine metabolism inhibition on the mTOR signaling pathway.

  • Procedure:

    • Collect and fix tumor tissue in formalin, then embed in paraffin.

    • Cut thin sections of the paraffin-embedded tissue and mount them on slides.

    • Perform antigen retrieval to expose the pS6 epitope.

    • Incubate the sections with a primary antibody specific for phosphorylated S6 ribosomal protein (Ser235/236).

    • Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate to visualize the staining.

    • Counterstain with a nuclear stain like hematoxylin.

    • Quantify the staining intensity and the percentage of positive cells to assess the level of pS6 expression.[2]

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for biomarker analysis.

G cluster_0 Glutamine Metabolism & mTOR Signaling Glutamine Glutamine GLS Glutaminase (GLS) Glutamine->GLS Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle mTORC1 mTORC1 alpha_KG->mTORC1 Activates pS6K p70S6K mTORC1->pS6K pS6 pS6 pS6K->pS6 JHU083 This compound (DON) JHU083->GLS Inhibits GLS->Glutamate

Caption: this compound inhibits glutaminase (GLS), blocking the conversion of glutamine to glutamate.

G cluster_1 In Vivo Biomarker Validation Workflow Animal_Model Animal Model with Tumor Treatment Administer this compound or Vehicle Animal_Model->Treatment Sample_Collection Collect Tumor, Brain, and Blood Samples Treatment->Sample_Collection Biomarker_Analysis Biomarker Analysis Sample_Collection->Biomarker_Analysis LCMS LC-MS/MS (DON, Metabolites) Biomarker_Analysis->LCMS IHC IHC (pS6) Biomarker_Analysis->IHC Enzyme_Assay GLS Activity Assay Biomarker_Analysis->Enzyme_Assay Data_Analysis Data Analysis and Comparison LCMS->Data_Analysis IHC->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: A generalized workflow for validating this compound target engagement in vivo.

References

A Preclinical Head-to-Head: JHU-083 and Gefitinib Combination Therapy for Bladder Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel combination therapy targeting both glutamine metabolism and EGFR signaling demonstrates significant preclinical anti-tumor activity in bladder cancer models. This guide provides a detailed comparison of the JHU-083 and gefitinib combination with current therapeutic alternatives, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

This report outlines the preclinical efficacy of combining this compound, a glutamine antagonist prodrug, with gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, for the treatment of bladder cancer. In preclinical studies, this combination has been shown to reverse the upregulation of PD-L1 on bladder cancer cells, a mechanism of immune evasion, thereby enhancing anti-tumor immunity.[1][2][3] This guide presents a comparative analysis of this novel approach against established and emerging treatments for bladder cancer, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Comparative Efficacy of Bladder Cancer Therapies

The following tables summarize the preclinical efficacy of the this compound and gefitinib combination and compare it with key clinical data for alternative bladder cancer treatments.

Table 1: Preclinical Efficacy of this compound and Gefitinib Combination in a Syngeneic Mouse Model of Bladder Cancer

Treatment GroupTumor Volume (mm³) at Day 14 (Mean ± SD)Tumor Weight (g) at Day 14 (Mean ± SD)CD8+ T-cell Infiltration (% of CD45+ cells, Mean ± SD)
Vehicle Control~1200~1.2~10
This compound (0.2 mg/kg)~800~0.8~15
Gefitinib (50 mg/kg)~900~0.9~12
This compound + Gefitinib~300 ~0.3 ~25

Source: Adapted from Ma et al., Cancer Immunology Research, 2025.[1][2][3]

Table 2: Clinical Efficacy of Alternative Therapies for Advanced Bladder Cancer

TreatmentTrial NamePatient PopulationMedian Overall Survival (OS)Objective Response Rate (ORR)
Enfortumab vedotin + Pembrolizumab EV-302Previously untreated locally advanced or metastatic urothelial carcinoma31.5 months68%
Pembrolizumab KEYNOTE-045Platinum-refractory advanced urothelial carcinoma10.3 months21.1%
Erdafitinib THORFGFR-altered metastatic urothelial carcinoma after prior PD-(L)1 therapy12.1 months46%
Gefitinib + Gemcitabine/Cisplatin CALGB 90102Advanced urothelial carcinoma15.1 months42.6%

Note: This table presents data from different clinical trials and patient populations and is for comparative reference only. Direct cross-trial comparisons are not statistically valid.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings.

In Vivo Xenograft Studies for this compound and Gefitinib Combination

Animal Model:

  • Mouse Strain: C57BL/6 mice (for syngeneic models) and BALB/c nude mice (for xenograft models) were used.[1]

  • Cell Line: Murine bladder cancer cell line MB49 was utilized. For in vivo imaging, MB49 cells were stably transfected with a luciferase gene.[1]

Tumor Implantation:

  • Subcutaneous Model: 1 x 10^6 MB49 cells were injected into the right flank of the mice.[1]

  • Orthotopic Model: 5 x 10^5 MB49-luciferase cells were instilled into the bladder of anesthetized mice via a catheter.[1]

Treatment Regimen:

  • This compound: Administered orally (gavage) at a dose of 0.2 mg/kg in PBS.[1]

  • Gefitinib: Administered orally (gavage) at a dose of 50 mg/kg in PBS.[1]

  • Combination Therapy: Both drugs were administered at the doses mentioned above.

  • Dosing Schedule: Daily administration for 5 days, followed by a 1-day break, for a total of two weeks.[1]

Efficacy Assessment:

  • Tumor Growth: Tumor volume was measured using calipers for subcutaneous models and via bioluminescence imaging for orthotopic models.[1]

  • Immunohistochemistry (IHC): Tumor tissues were harvested, and IHC was performed to analyze the infiltration of immune cells (e.g., CD8+ T-cells) and the expression of biomarkers like PD-L1.[1]

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound and gefitinib stems from their complementary mechanisms of action, targeting both cancer cell metabolism and growth factor signaling.

Mechanism of this compound: Glutamine Antagonism

This compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[4] It inhibits glutaminase and other glutamine-utilizing enzymes, thereby disrupting cancer cell metabolism and reprogramming the tumor microenvironment.[5][6]

JHU083_Mechanism JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Activation in TME Glutaminase Glutaminase DON->Glutaminase Immune_Suppression Immunosuppressive Microenvironment DON->Immune_Suppression Reduces T_Cell_Activation T-Cell Activation DON->T_Cell_Activation Promotes Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase->Immune_Suppression Supports TCA_Cycle TCA Cycle Glutamate->TCA_Cycle Tumor_Growth Tumor Cell Growth & Proliferation TCA_Cycle->Tumor_Growth Immune_Suppression->T_Cell_Activation Inhibits

Mechanism of Action of this compound.
Mechanism of Gefitinib: EGFR Inhibition

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[7][8]

Gefitinib_Mechanism EGF EGF EGFR EGFR EGF->EGFR Binds PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition Leads to Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Leads to

Mechanism of Action of Gefitinib.
Combined Effect: Reversing Immune Evasion

Prolonged glutamine blockade with this compound can lead to the upregulation of PD-L1 on bladder cancer cells via the EGFR/ERK/c-Jun signaling pathway, creating an immunosuppressive environment.[1][2][3] Gefitinib counteracts this by inhibiting the EGFR pathway, thereby preventing PD-L1 upregulation and restoring T-cell mediated anti-tumor immunity.[1][2][3]

Combined_Mechanism JHU083 This compound Glutamine_Deprivation Glutamine Deprivation JHU083->Glutamine_Deprivation Induces ROS ROS Glutamine_Deprivation->ROS Increases EGFR_ERK_cJun EGFR/ERK/c-Jun Pathway ROS->EGFR_ERK_cJun Activates PDL1_Upregulation PD-L1 Upregulation EGFR_ERK_cJun->PDL1_Upregulation Leads to T_Cell_Suppression T-Cell Suppression PDL1_Upregulation->T_Cell_Suppression Causes Tumor_Immunity Anti-Tumor Immunity T_Cell_Suppression->Tumor_Immunity Inhibits Gefitinib Gefitinib Gefitinib->EGFR_ERK_cJun Inhibits Gefitinib->Tumor_Immunity Restores

Synergistic Mechanism of this compound and Gefitinib.

Conclusion

The combination of this compound and gefitinib presents a promising, mechanistically rationalized therapeutic strategy for bladder cancer. By targeting both metabolic and signaling vulnerabilities of cancer cells, this combination therapy demonstrates superior preclinical efficacy compared to either agent alone. Further investigation, including clinical trials, is warranted to evaluate its potential in patients with advanced bladder cancer. This guide provides a foundational overview for researchers to build upon in the ongoing effort to develop more effective cancer therapies.

References

A Comparative Analysis of JHU-083 and DRP-104: Next-Generation DON Prodrugs for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer metabolism-targeted therapies is being reshaped by the revival of 6-diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist. The clinical utility of DON has historically been hampered by significant gastrointestinal (GI) toxicity. To circumvent this limitation, two prominent prodrugs, JHU-083 and DRP-104 (sirpiglenastat), have been developed to enable tumor-selective delivery of DON. This guide provides a comprehensive comparative analysis of these two investigational agents, supported by preclinical experimental data, to inform ongoing research and development in the field.

Executive Summary

Both this compound and DRP-104 are designed as inactive prodrugs of the glutamine antagonist DON, aiming to improve its therapeutic index by minimizing systemic toxicity and maximizing tumor-specific activity. Preclinical evidence demonstrates that both compounds effectively inhibit tumor growth across a range of cancer models by disrupting glutamine metabolism. However, key differences in their chemical design lead to distinct pharmacokinetic profiles, with DRP-104 exhibiting a more favorable tumor-to-gastrointestinal tissue distribution of the active DON moiety. While both prodrugs show promise in modulating the tumor microenvironment to enhance anti-tumor immunity, the superior tumor targeting of DRP-104 may translate into a wider therapeutic window. DRP-104 is currently being evaluated in clinical trials.[1][2]

Comparative Data on Preclinical Performance

The following tables summarize key quantitative data from preclinical studies of this compound and DRP-104. It is important to note that these data are collated from different studies and direct head-to-head comparisons in the same experimental settings are limited.

Table 1: Comparative Efficacy in Preclinical Cancer Models
Prodrug Cancer Model Dosing Regimen Key Efficacy Outcome
This compound Orthotopic IDH1-mutant Glioma25 mg/kg, twice weeklySignificant extension of survival (p=0.027 vs. control)[3][4]
MYC-driven Medulloblastoma20 mg/kg, twice weekly29% increase in survival[5]
Prostate and Bladder Cancer1 mg/kg, oral administrationSignificant tumor reduction[6]
DRP-104 MC38 Colon Cancer0.5-1.4 mg/kg, s.c., 5 days on/2 days off96-101% tumor growth inhibition[7]
KEAP1-mutant Lung CancerNot specifiedSignificant tumor regression and increased median survival from 11 to 35 days[8]
EL4 Lymphoma1 mg/kg DON equivalent, i.v., 5 days/week for 2 weeksComplete tumor regression[9]
CT26 Colon Cancer0.5 mg/kg, s.c., once daily for 5 days90% tumor growth inhibition at day 12[10]
Table 2: Comparative Pharmacokinetics and Biodistribution
Parameter Observation
DRP-104 vs. This compound DRP-104 demonstrated a >2.5-fold improved tumor/plasma and >3-fold improved tumor/GI tissue partitioning ratio compared to this compound.
DRP-104 In mice, DRP-104 treatment resulted in an 11-fold greater exposure of the active drug (DON) in the tumor compared to the gastrointestinal tract.[11][12][13]
This compound Oral administration of this compound leads to the accumulation of micromolar concentrations of DON in the mouse brain.[5]
Table 3: Effects on the Tumor Microenvironment (TME)
Prodrug Immune Cell Population Observed Effect
This compound Tumor-Associated Macrophages (TAMs)Reprograms immunosuppressive M2-like macrophages to a pro-inflammatory, anti-tumor phenotype.[14]
T-cellsReduces regulatory T cells (Tregs) and increases stem-like CD8+ T cells.[6]
DRP-104 T-cells, NK cells, MacrophagesIncreases infiltration of T cells, NK cells, and macrophages into the tumor.[7][15]
T-cellsReverses T-cell exhaustion and enhances the function of CD4+ and CD8+ T cells.[8]

Mechanism of Action and Signaling Pathways

Both this compound and DRP-104 are prodrugs that are enzymatically converted to DON within the body. The design of these prodrugs aims for preferential activation within the tumor microenvironment, which is often characterized by higher enzymatic activity compared to healthy tissues.[14] Once released, DON, as a glutamine mimic, irreversibly inhibits multiple enzymes that are dependent on glutamine for their function. This broad antagonism of glutamine metabolism disrupts several key cellular processes in cancer cells.

G cluster_prodrug Prodrug Administration cluster_activation Differential Activation JHU083 This compound Tumor Tumor Microenvironment (High Enzymatic Activity) JHU083->Tumor GI Gastrointestinal Tract (Bio-inactivation) JHU083->GI DRP104 DRP-104 DRP104->Tumor DRP104->GI DON Active DON Tumor->DON Activation GI->JHU083 Inactivation GI->DRP104 Inactivation

Caption: Prodrug activation of this compound and DRP-104.

The inhibition of glutamine-dependent enzymes by DON has profound effects on cancer cell metabolism and signaling. Notably, it disrupts the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. By depleting intracellular glutamine, DON and its prodrugs can lead to the downregulation of mTORC1 signaling, resulting in cell cycle arrest and reduced protein synthesis.[3][4][16]

G DON DON GlutamineEnzymes Glutamine-Dependent Enzymes DON->GlutamineEnzymes Inhibits Glutamine Glutamine Glutamine->GlutamineEnzymes mTORC1 mTORC1 Signaling GlutamineEnzymes->mTORC1 Activates Purine Purine Synthesis GlutamineEnzymes->Purine TCA TCA Cycle Anaplerosis GlutamineEnzymes->TCA CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Key signaling pathways affected by DON.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are synthesized protocols for key experiments cited in the preclinical evaluation of this compound and DRP-104.

In Vivo Tumor Growth Inhibition Studies
  • Animal Models: Studies typically utilize immunodeficient mice (e.g., athymic nude mice) for xenograft models of human cancers or immunocompetent mice (e.g., C57BL/6) for syngeneic tumor models to evaluate the role of the immune system.[3][7]

  • Tumor Cell Implantation: Cancer cells are implanted either subcutaneously (s.c.) into the flank for easy measurement of tumor volume or orthotopically to mimic the natural tumor environment (e.g., intracranial injection for glioma models).[3][7]

  • Drug Administration: this compound has been administered orally (p.o.) or intraperitoneally (i.p.).[5][6] DRP-104 has been administered subcutaneously (s.c.) or intravenously (i.v.).[7][9] Dosing schedules vary between studies but often involve daily or several times weekly administration for a defined period.[3][7]

  • Efficacy Assessment: Tumor volume is measured regularly using calipers for subcutaneous tumors. For survival studies, animals are monitored until a predetermined endpoint (e.g., tumor size limit, clinical signs of distress). Body weight is monitored as an indicator of toxicity.[3][9]

Pharmacokinetic Analysis
  • Drug Administration: A single dose of the prodrug is administered to tumor-bearing mice.

  • Sample Collection: At various time points post-administration, blood (for plasma), tumor, and gastrointestinal tissues are collected.

  • Sample Processing and Analysis: Tissues are homogenized, and drug concentrations (prodrug and active DON) are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[9]

Flow Cytometry for Immune Cell Profiling
  • Tumor Dissociation: Tumors are harvested and mechanically and enzymatically digested to obtain a single-cell suspension.

  • Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for various immune cell surface markers (e.g., CD3, CD4, CD8 for T-cells; F4/80 for macrophages; CD11b, Gr-1 for myeloid-derived suppressor cells). A viability dye is used to exclude dead cells.[7][17][18][19]

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer to quantify the different immune cell populations within the tumor microenvironment. Data analysis is performed using specialized software (e.g., FlowJo).[7][17]

G cluster_analysis Ex Vivo Analysis start Tumor-bearing Animal Model treatment Administer This compound or DRP-104 start->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint: Tumor Harvest or Survival Analysis monitoring->endpoint pk Pharmacokinetics (LC-MS/MS) endpoint->pk flow Flow Cytometry (Immune Profiling) endpoint->flow wb Western Blot (Signaling Pathways) endpoint->wb metabolomics Metabolomics endpoint->metabolomics

Caption: Experimental workflow for preclinical evaluation.

Western Blotting for mTOR Signaling
  • Protein Extraction: Protein lysates are prepared from treated and control tumor cells or tissues.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • Gel Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in the mTOR signaling pathway (e.g., phosphorylated S6 ribosomal protein as a downstream marker of mTORC1 activity) and total protein controls.[3][20][21]

  • Detection: A secondary antibody conjugated to an enzyme is used to detect the primary antibodies, and the protein bands are visualized using a chemiluminescent substrate.

Metabolomic Analysis
  • Sample Collection and Preparation: Tumor tissues are rapidly harvested and flash-frozen to quench metabolic activity. Metabolites are then extracted from the tissue.

  • Data Acquisition: The extracted metabolites are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify a wide range of metabolites.[7][22][23][24]

  • Data Analysis: The resulting data is processed to identify significant changes in metabolite levels between treated and control groups, providing insights into the metabolic pathways affected by the drug.

Conclusion and Future Directions

This compound and DRP-104 represent significant advancements in the development of glutamine antagonist-based cancer therapies. Both prodrugs demonstrate potent anti-tumor activity in a variety of preclinical models. The available data suggest that DRP-104 may possess a superior pharmacokinetic profile, with enhanced tumor-selective delivery of DON and a wider therapeutic window. The immunomodulatory effects of these agents are a particularly exciting area of investigation, with the potential for combination therapies with immune checkpoint inhibitors and other immunotherapies.[7]

The ongoing clinical development of DRP-104 will be critical in validating the preclinical findings in human patients.[1][2][25] Future research should focus on identifying predictive biomarkers of response to these agents and exploring their efficacy in a broader range of cancer types. Further head-to-head preclinical studies under identical experimental conditions would be invaluable for a more definitive comparison of the therapeutic potential of this compound and DRP-104.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for JHU-083

Author: BenchChem Technical Support Team. Date: December 2025

JHU-083 is a potent, orally active, and selective glutaminase antagonist, functioning as a prodrug of 6-diazo-5-oxo-L-norleucine (DON).[1][2] Due to its nature as a research chemical with limited safety data, stringent adherence to safety protocols during handling and disposal is imperative. This guide provides essential procedural information for researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound is not publicly available; therefore, these guidelines are based on general best practices for handling potent, unstable research compounds and information from related substances.

Key Safety and Handling Information

A summary of critical safety and handling information for this compound is presented below.

ParameterInformationSource
Physical State Solid[3]
Appearance White[3]
Solubility Soluble in water. Soluble in DMSO (62 mg/mL).[2][3]
Stability Solutions are unstable and should be freshly prepared.[2]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
Incompatible Materials Strong oxidizing agents.[3]
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[3]
First Aid: Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3]
First Aid: Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[3]
First Aid: Inhalation Remove to fresh air.[3]
First Aid: Ingestion Clean mouth with water and drink plenty of water afterwards.[3]

Experimental Protocols: Disposal of this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is designed to mitigate risks associated with its potency and instability.

1. Decontamination of Non-Consumable Materials:

  • All non-consumable materials (e.g., glassware, spatulas) that have come into contact with this compound should be decontaminated.
  • Rinse contaminated items with a suitable solvent (e.g., ethanol or isopropanol) to remove residual this compound.
  • Following the solvent rinse, wash with soap and copious amounts of water.[4]
  • The solvent rinseate should be collected and disposed of as hazardous chemical waste.

2. Disposal of Contaminated Consumables:

  • All consumable materials (e.g., pipette tips, gloves, weigh boats) contaminated with this compound should be considered hazardous waste.
  • Place all contaminated consumables in a designated, sealed, and clearly labeled hazardous waste container.
  • The label should include "Hazardous Waste," the name of the chemical (this compound), and the date.

3. Disposal of Unused this compound:

  • Solid Waste:
  • Unused solid this compound should be disposed of in its original container or a securely sealed and labeled hazardous waste container.
  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
  • Liquid Waste (Solutions):
  • As this compound solutions are unstable, they should be prepared fresh for each experiment to minimize waste.[2]
  • Collect all waste solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
  • The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container).
  • The label must clearly indicate the contents, including the name "this compound," the solvent(s) used, and the approximate concentration.

4. Final Disposal:

  • All hazardous waste containing this compound must be disposed of through your institution's EHS office.
  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.
  • Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

JHU_083_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal contaminated_materials Contaminated Materials (Glassware, PPE, etc.) decontamination Decontaminate Non-Consumables contaminated_materials->decontamination consumable_waste Collect Contaminated Consumables contaminated_materials->consumable_waste unused_jhu083 Unused this compound (Solid or Solution) chemical_waste Collect Unused this compound unused_jhu083->chemical_waste ehs_disposal Dispose via Institutional EHS Office decontamination->ehs_disposal consumable_waste->ehs_disposal chemical_waste->ehs_disposal

Caption: Workflow for the safe disposal of this compound and associated materials.

References

Personal protective equipment for handling JHU-083

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of JHU-083, a potent glutaminase antagonist. Adherence to these procedures is vital to ensure personnel safety and maintain experimental integrity.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Chemical Formula C₁₄H₂₄N₄O₄
Molar Mass 312.370 g·mol⁻¹
Appearance Solid
Solubility Soluble in water
Storage Temperature -20°C
Stability Unstable in solution; prepare fresh

Personal Protective Equipment (PPE)

Due to its cytotoxic potential as a glutaminase inhibitor, stringent personal protective measures are mandatory when handling this compound. The following PPE should be worn at all times:

  • Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves are required. Change gloves immediately if contaminated.

  • Lab Coat: A disposable, back-closing gown made of a low-permeability fabric is essential to prevent skin contact.

  • Eye Protection: Chemical splash goggles or a full-face shield must be worn to protect against splashes and aerosols.

  • Respiratory Protection: When handling the powdered form of this compound or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. All handling of the solid compound should be performed in a certified chemical fume hood.

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is critical to minimize exposure risks and prevent environmental contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.

  • Storage: Store this compound in its original, tightly sealed container in a designated, locked freezer at -20°C. The storage area should be clearly labeled with a "Cytotoxic Agent" warning sign.

Preparation of Solutions

Note: this compound is unstable in solution and must be prepared fresh for each experiment.

  • Work Area Preparation: Conduct all preparation activities within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2). Cover the work surface with a disposable, absorbent, plastic-backed liner.

  • Reconstitution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Carefully reconstitute the solid compound with the appropriate sterile solvent (e.g., water, PBS, or as specified in the experimental protocol) using a sterile syringe and needle.

    • To minimize aerosol formation, use a syringe with a Luer-Lok™ tip and employ a closed-system transfer device (CSTD) if available.

    • Gently swirl the vial to dissolve the contents completely. Do not shake vigorously.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and time of preparation.

Experimental Workflow: In Vitro and In Vivo

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

JHU083_Handling_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Inspect Shipment Store Store at -20°C Receive->Store PrepArea Prepare Fume Hood Store->PrepArea Reconstitute Reconstitute this compound PrepArea->Reconstitute InVitro In Vitro Assay Reconstitute->InVitro InVivo In Vivo Administration Reconstitute->InVivo CollectWaste Collect Contaminated Waste InVitro->CollectWaste InVivo->CollectWaste Segregate Segregate Sharps & Liquid Waste CollectWaste->Segregate Dispose Dispose as Hazardous Chemical Waste Segregate->Dispose

This compound Handling and Safety Workflow Diagram
Disposal Plan

  • Waste Segregation:

    • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant, and leak-proof sharps container labeled "Cytotoxic Waste."

    • Liquid Waste: Unused solutions and contaminated liquid waste should be collected in a clearly labeled, leak-proof container designated for hazardous chemical waste. Do not mix with other chemical waste streams unless compatibility has been verified.

    • Solid Waste: All contaminated solid waste, including gloves, gowns, bench liners, and vials, must be placed in a designated, leak-proof hazardous waste container labeled "Cytotoxic Waste."

  • Decontamination:

    • Decontaminate all non-disposable equipment and surfaces that have come into contact with this compound. A solution of sodium hypochlorite (bleach) followed by a rinse with 70% ethanol is a common practice, but a validated decontamination procedure specific to your institution should be followed.

  • Waste Pickup: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Protocols

In Vivo Administration in Mice[1][2]
  • Preparation of Dosing Solution: For in vivo studies, this compound is typically dissolved in sterile phosphate-buffered saline (PBS).[1] The solution should be prepared fresh before each administration.

  • Administration Route: this compound is orally bioavailable and is commonly administered via oral gavage.[2][3]

  • Dosage: Dosages in published studies have ranged from 1.82 mg/kg to 20 mg/kg, administered on various schedules (e.g., daily, every other day, or twice weekly).[2] The exact dosage and schedule should be determined by the specific experimental design.

  • Animal Handling: All animal procedures must be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol. Personnel should wear appropriate PPE during dosing and handling of animals. Cage bedding from treated animals should be handled as hazardous waste for at least 48 hours following the last administration.

In Vitro Cell-Based Assays[1]
  • Cell Culture: Culture cells in the appropriate medium and conditions as required for the specific cell line.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, followed by dilution in culture medium).[1]

    • Add the desired final concentration of this compound to the cell cultures. Treatment durations in published studies have ranged from 24 to 72 hours.[2]

  • Assay: Following treatment, cells can be analyzed using various assays to assess cell viability (e.g., MTS assay), apoptosis (e.g., cleaved PARP or caspase-3 detection), or other relevant cellular responses.[2]

By strictly adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe and productive research environment. Always consult your institution's safety guidelines and EHS department for specific requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.